(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-5-7-6-12-9-4-2-1-3-8(9)11-7/h1-4,7,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBUMUKUDJXGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306021 | |
| Record name | 1-(3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54252-56-1 | |
| Record name | 54252-56-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine synthesis pathway
An In-Depth Technical Guide to the Synthesis of (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine is a significant heterocyclic amine that serves as a valuable building block in medicinal chemistry. Its rigid framework and the presence of a primary amine offer opportunities for the development of novel therapeutic agents. This guide provides a comprehensive overview of the viable synthetic pathways to this target molecule, intended for researchers and professionals in drug development. We will delve into two primary, logically derived synthetic routes, offering detailed experimental protocols, mechanistic insights, and discussions on the rationale behind key procedural choices.
Introduction
The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][3] The incorporation of a reactive aminomethyl group at the 3-position provides a key handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide will focus on the practical synthesis of (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine, a versatile intermediate for these endeavors.
Strategic Approach to Synthesis
The synthesis of the target molecule can be approached through two primary retrosynthetic pathways, both commencing from the readily available starting material, 2-aminophenol. These routes diverge in the nature of the key intermediate used to install the C3-aminomethyl group: a nitrile or an aldehyde.
Caption: Retrosynthetic analysis of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine.
Route A: Synthesis via Nitrile Intermediate
This pathway is arguably the more direct of the two, proceeding through the stable and readily purifiable 3,4-dihydro-2H-benzo[b]oxazin-3-carbonitrile intermediate. The synthesis can be broken down into two key transformations:
-
Formation of the Benzoxazine Ring: Cyclization of 2-aminophenol with a suitable C3 synthon bearing a nitrile group.
-
Reduction of the Nitrile: Conversion of the nitrile to the primary amine.
Step 1: Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-3-carbonitrile
The formation of the benzoxazine ring is achieved by the reaction of 2-aminophenol with 2,3-dibromopropionitrile. This reaction proceeds via a tandem N-alkylation followed by an intramolecular O-alkylation. The phenolic hydroxyl group is typically deprotonated with a base to facilitate the final ring-closing step.
Caption: Synthesis of the nitrile intermediate.
Experimental Protocol: 3,4-Dihydro-2H-benzo[b][1][2]oxazine-3-carbonitrile
| Parameter | Value | Rationale |
| Reactants | 2-Aminophenol, 2,3-Dibromopropionitrile | Readily available starting materials. |
| Solvent | Acetone or DMF | Good solubility for reactants and inert under reaction conditions. |
| Base | K₂CO₃ or NaH | To deprotonate the phenolic hydroxyl for intramolecular cyclization. |
| Temperature | Reflux | To drive the reaction to completion. |
| Reaction Time | 12-24 hours | Typical for this type of cyclization. |
| Work-up | Aqueous work-up followed by extraction | To remove inorganic salts and isolate the product. |
| Purification | Column chromatography (Silica gel) | To obtain a pure product. |
Step-by-Step Procedure:
-
To a solution of 2-aminophenol (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
Add a solution of 2,3-dibromopropionitrile (1.1 eq) in acetone dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,4-dihydro-2H-benzo[b][1][2]oxazine-3-carbonitrile.
Step 2: Reduction of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-3-carbonitrile
The reduction of the nitrile to the primary amine is a crucial step. Two common and effective methods are the use of lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Method 2a: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of readily converting nitriles to primary amines.[4][5] The reaction is typically carried out in an anhydrous ethereal solvent.
Caption: LiAlH₄ reduction of the nitrile intermediate.
Experimental Protocol: Reduction with LiAlH₄
| Parameter | Value | Rationale |
| Reactant | 3,4-Dihydro-2H-benzo[b][1][2]oxazine-3-carbonitrile | The nitrile precursor. |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | A powerful and effective reagent for nitrile reduction. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent required for LiAlH₄ reductions. |
| Temperature | 0 °C to reflux | To control the initial exothermic reaction and then drive it to completion. |
| Reaction Time | 4-12 hours | Sufficient time for complete reduction. |
| Work-up | Fieser work-up (sequential addition of H₂O, NaOH, H₂O) | A standard and safe procedure to quench excess LiAlH₄ and precipitate aluminum salts. |
| Purification | Extraction and solvent evaporation | The product is often obtained in high purity after work-up. |
Step-by-Step Procedure:
-
To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 3,4-dihydro-2H-benzo[b][1][2]oxazine-3-carbonitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3,4-dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine.
Method 2b: Catalytic Hydrogenation
Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and is often preferred for its operational simplicity and safety, especially on a larger scale. A variety of catalysts can be employed, with Raney Nickel and Palladium on carbon (Pd/C) being common choices. The reaction is typically carried out under a hydrogen atmosphere.
Caption: Catalytic hydrogenation of the nitrile intermediate.
Experimental Protocol: Catalytic Hydrogenation
| Parameter | Value | Rationale |
| Reactant | 3,4-Dihydro-2H-benzo[b][1][2]oxazine-3-carbonitrile | The nitrile precursor. |
| Catalyst | Raney Nickel or 10% Pd/C | Effective catalysts for nitrile hydrogenation. |
| Solvent | Methanol or Ethanol, often with ammonia | Protic solvents are suitable for hydrogenation. Ammonia is often added to suppress the formation of secondary amine byproducts. |
| Hydrogen Pressure | 50-100 psi | Sufficient pressure to facilitate the reduction. |
| Temperature | Room temperature to 50 °C | Mild conditions are typically sufficient. |
| Reaction Time | 12-24 hours | To ensure complete conversion. |
| Work-up | Filtration of catalyst and solvent evaporation | Simple and straightforward. |
| Purification | Typically minimal purification is required. | The product is often clean. |
Step-by-Step Procedure:
-
In a hydrogenation vessel, dissolve 3,4-dihydro-2H-benzo[b][1][2]oxazine-3-carbonitrile (1.0 eq) in methanolic ammonia (7N).
-
Add Raney Nickel (slurry in water) or 10% Pd/C (5-10 wt%).
-
Seal the vessel and purge with nitrogen, then with hydrogen.
-
Pressurize the vessel with hydrogen to 50-100 psi and stir the reaction mixture at room temperature or 50 °C for 12-24 hours.
-
Monitor the reaction for hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the combined filtrate and washings under reduced pressure to obtain the desired product.
Route B: Synthesis via Aldehyde Intermediate and Reductive Amination
This alternative pathway involves the synthesis of the corresponding aldehyde, followed by reductive amination to furnish the target primary amine.
Step 1: Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-3-carbaldehyde
The synthesis of the aldehyde intermediate can be achieved through a similar cyclization strategy as for the nitrile, using a starting material with a protected aldehyde functionality. A common choice is 2,3-dibromopropionaldehyde diethyl acetal.
Step 2: Reductive Amination of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-3-carbaldehyde
Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[6] In this case, the aldehyde is reacted with a source of ammonia to form an intermediate imine, which is then reduced in situ to the primary amine.
Caption: Reductive amination of the aldehyde intermediate.
Experimental Protocol: Reductive Amination
| Parameter | Value | Rationale |
| Reactant | 3,4-Dihydro-2H-benzo[b][1][2]oxazine-3-carbaldehyde | The aldehyde precursor. |
| Amine Source | Ammonia (in methanol) or Ammonium acetate | To form the intermediate imine. |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) or H₂/Catalyst | NaBH₃CN is selective for the reduction of imines in the presence of aldehydes. Catalytic hydrogenation is also a viable option. |
| Solvent | Methanol or Ethanol | Protic solvents are suitable for this reaction. |
| Temperature | Room temperature | Mild conditions are typically sufficient. |
| Reaction Time | 12-24 hours | To ensure complete conversion. |
| Work-up | Aqueous work-up and extraction | To remove reagents and isolate the product. |
| Purification | Column chromatography or crystallization | To obtain the pure amine. |
Step-by-Step Procedure:
-
Dissolve 3,4-dihydro-2H-benzo[b][1][2]oxazine-3-carbaldehyde (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) or a solution of ammonia in methanol.
-
Stir the mixture for 1-2 hours at room temperature to allow for imine formation.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by adding dilute HCl.
-
Make the solution basic with aqueous NaOH and extract with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or crystallization.
Conclusion
The synthesis of (3,4-dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine can be effectively achieved through two primary synthetic routes, each with its own advantages. The nitrile reduction pathway is often more direct, while the reductive amination route offers an alternative that may be advantageous depending on the availability of starting materials and desired scale. The protocols outlined in this guide are based on well-established chemical principles and provide a solid foundation for researchers to successfully synthesize this valuable building block for applications in medicinal chemistry and drug discovery.
References
- Kotha, S., Bindra, V., & Kuki, A. (1994).
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]
- Largeron, M., Lhermitte, F., & Fleury, M. B. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Bioorganic & medicinal chemistry, 7(11), 2495-2503.
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Reductive amination with zinc powder in aqueous media. Retrieved from [Link]
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- 1. US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]
A Technical Guide to the Spectroscopic Characterization of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine
A Technical Guide to the Spectroscopic Characterization of (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive published data for this specific molecule, this document serves as a predictive guide, synthesizing information from closely related analogues and fundamental principles of spectroscopic interpretation. We will explore the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, this guide outlines the underlying rationale for experimental design and data interpretation, ensuring a robust and self-validating approach to the characterization of this and similar molecules.
Introduction: The Significance of Spectroscopic Characterization
(3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine belongs to the benzoxazine class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1] The precise structural elucidation of such molecules is paramount in drug discovery and development to establish structure-activity relationships (SAR) and to ensure the identity and purity of synthesized compounds. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular structure.
This guide is structured to provide not just the expected data but also the scientific reasoning behind the predictions and the experimental protocols. This approach is designed to empower researchers to confidently characterize novel benzoxazine derivatives.
Synthesis and Structural Context
The expected structure of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine is presented below. Understanding this structure is key to predicting its spectroscopic features.
Figure 1: Structure of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, heterocyclic, and aminomethyl protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the neighboring atoms and functional groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Aromatic-H | 6.7 - 7.2 | m | Protons on the benzene ring, appearing as a complex multiplet. | |
| NH (oxazine ring) | 3.5 - 4.5 | br s | The broad singlet is due to quadrupole broadening from the nitrogen and potential exchange with trace water. | |
| O-CH₂ (oxazine ring) | 4.2 - 4.6 | m | Diastereotopic protons of the methylene group adjacent to the oxygen atom. | |
| N-CH (oxazine ring) | 3.0 - 3.5 | m | Methine proton at the 3-position of the oxazine ring. | |
| CH-CH₂-N (aminomethyl) | 2.8 - 3.2 | m | Methylene protons of the aminomethyl group. | |
| NH₂ (aminomethyl) | 1.5 - 2.5 | br s | Primary amine protons, typically a broad singlet that can exchange with D₂O. |
Causality in ¹H NMR: The deshielding of the O-CH₂ protons is due to the electronegativity of the adjacent oxygen atom. The aromatic protons will exhibit a splitting pattern characteristic of a 1,2-disubstituted benzene ring. The broadness of the NH and NH₂ signals is a key indicator of their presence and can be confirmed by a D₂O exchange experiment, where these signals would disappear.[3]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic C-O | 140 - 145 | Aromatic carbon attached to the oxygen atom. |
| Aromatic C-N | 130 - 135 | Aromatic carbon attached to the nitrogen atom. |
| Aromatic C-H | 115 - 125 | Aromatic carbons bearing a hydrogen atom. |
| O-CH₂ (oxazine ring) | 65 - 75 | Methylene carbon adjacent to the oxygen atom. |
| N-CH (oxazine ring) | 50 - 60 | Methine carbon at the 3-position. |
| CH₂-NH₂ (aminomethyl) | 40 - 50 | Methylene carbon of the aminomethyl group.[4] |
Causality in ¹³C NMR: The chemical shifts are primarily influenced by the hybridization and the electronegativity of attached atoms. The carbons attached to the heteroatoms (O and N) are shifted downfield. The aromatic region will show four distinct signals for the unsubstituted benzene ring.
Experimental Protocol for NMR Spectroscopy
A self-validating NMR analysis involves a suite of experiments to unambiguously assign all proton and carbon signals.
Figure 2: A comprehensive workflow for NMR-based structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon-13 spectrum to identify the number of unique carbon environments.
-
DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ groups.
-
¹H-¹H COSY: Acquire a Correlation Spectroscopy spectrum to identify proton-proton coupling networks.
-
¹H-¹³C HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to correlate protons with their directly attached carbons.
-
¹H-¹³C HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum to identify long-range (2-3 bond) correlations between protons and carbons.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to confirm the presence of exchangeable NH and NH₂ protons.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (oxazine) | 3350 - 3450 | Medium | Characteristic stretching vibration of the secondary amine in the oxazine ring.[3] |
| N-H Stretch (primary amine) | 3250 - 3400 (two bands) | Medium | Asymmetric and symmetric stretching of the primary amine. |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium | Stretching vibrations of the C-H bonds in the methylene and methine groups. |
| N-H Bend (primary amine) | 1580 - 1650 | Medium-Strong | Scissoring vibration of the primary amine.[5] |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong | Benzene ring stretching vibrations. |
| C-O Stretch (ether) | 1200 - 1270 | Strong | Asymmetric C-O-C stretching of the aryl alkyl ether. |
| C-N Stretch (aromatic amine) | 1250 - 1335 | Strong | Stretching vibration of the C-N bond of the oxazine ring attached to the benzene ring.[5] |
| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium | Stretching vibration of the C-N bonds in the aminomethyl group and the oxazine ring.[5] |
Causality in IR Spectroscopy: The presence of two distinct N-H stretching bands for the primary amine is a key diagnostic feature.[6] The strong C-O stretching band is characteristic of the ether linkage within the oxazine ring. The positions of the aromatic C=C stretching bands can provide information about the substitution pattern of the benzene ring.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small amount of the solid or liquid sample.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum
For (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine (C₉H₁₂N₂O), the following is expected:
-
Molecular Ion (M⁺): An odd molecular weight is expected due to the presence of two nitrogen atoms, consistent with the nitrogen rule.[3][7] The calculated monoisotopic mass is 164.0950 g/mol . A high-resolution mass spectrometer (HRMS) would be able to confirm this exact mass.
-
Major Fragmentation Pathways:
-
Alpha-Cleavage: The most likely fragmentation will be the cleavage of the C-C bond adjacent to the primary amine (α-cleavage), resulting in the loss of a CH₂NH₂ radical and the formation of a stable cation.[8][9]
-
Loss of the Aminomethyl Group: Cleavage of the bond between the oxazine ring and the aminomethyl group would result in a fragment corresponding to the loss of •CH₂NH₂.
-
Retro-Diels-Alder (RDA) type fragmentation: The dihydro-oxazine ring may undergo a characteristic RDA-type fragmentation.
-
Figure 3: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Impact (EI) is a common ionization technique that will induce fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution instruments are preferred for accurate mass measurements to confirm the elemental composition.
Conclusion: A Framework for Characterization
This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic data for (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, and the rationale behind these predictions, researchers are better equipped to identify and characterize this molecule and its derivatives. The emphasis on self-validating experimental protocols provides a robust framework for ensuring the scientific integrity of structural elucidation in drug discovery and development. As with any uncharacterized compound, the definitive proof of structure will ultimately rely on the careful acquisition and interpretation of experimental data, guided by the principles outlined in this document.
References
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
Chemistry Learner. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopy of Amines. Department of Chemistry. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
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Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]
- Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7.
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ResearchGate. (n.d.). The synthesis of 3,4‐dihydro‐2H‐benzo[b]oxazines.a. Retrieved from [Link]
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Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]
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A Comprehensive Technical Guide to the Chemical Properties of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine
A Comprehensive Technical Guide to the Chemical Properties of (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine
Abstract: This technical guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine. This molecule incorporates the 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold, a heterocyclic system of significant interest in both medicinal chemistry and materials science. The presence of a primary aminomethyl group at the C3 position introduces a key reactive handle, positioning this compound as a versatile building block for the synthesis of complex molecular architectures and diverse compound libraries. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the compound's structural characterization, synthetic methodologies, and potential for derivatization in therapeutic discovery programs.
Introduction to the Benzoxazine Scaffold
Benzoxazines are a class of bicyclic heterocyclic compounds where a benzene ring is fused to an oxazine ring.[3] Depending on the relative positions of the oxygen and nitrogen atoms, various isomers exist, with 1,3- and 1,4-benzoxazines being the most common. While 1,3-benzoxazine derivatives are renowned as precursors for high-performance polybenzoxazine thermoset resins,[4] the 1,4-benzoxazine core is frequently identified as a "privileged scaffold" in medicinal chemistry.[5]
Compounds bearing the 1,4-benzoxazine moiety exhibit a vast spectrum of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.[5][6] The structural rigidity of the fused ring system, combined with its unique electronic properties and capacity for diverse substitution, makes it an attractive template for designing novel therapeutic agents.[5][7]
(3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine is a specific derivative featuring a saturated oxazine ring and a primary amine substituent. This primary amine serves as a crucial point for chemical modification, allowing for the exploration of chemical space around the core scaffold—a key strategy in modern drug discovery.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physicochemical and spectroscopic properties is fundamental to its application. The data presented herein are based on computational predictions and analysis of analogous structures reported in the literature.
Table 1: Calculated Physicochemical Properties of (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | PubChem[8][9] |
| Molecular Weight | 164.20 g/mol | PubChem[8][9] |
| XLogP3 | ~0.5 - 1.7 | PubChem[8][10] |
| Hydrogen Bond Donor Count | 2 | PubChem[10] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[10] |
| Topological Polar Surface Area | 47.3 Ų | PubChem[8] |
| Rotatable Bond Count | 2 | - |
Spectroscopic Analysis: A Self-Validating System
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. The combination of NMR, FTIR, and Mass Spectrometry creates a self-validating system where each technique corroborates the findings of the others, confirming the identity and purity of the synthesized compound.
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. The predicted chemical shifts for the target molecule are based on established values for benzoxazine derivatives.[11][12]
-
Causality in Signal Assignment: The protons on the chiral center (H3) and the adjacent methylene groups (H2 and the aminomethyl protons) are expected to be diastereotopic, leading to more complex splitting patterns (e.g., doublet of doublets) than simple first-order analysis would suggest. The proximity of the oxygen and nitrogen atoms significantly influences the chemical shifts of the protons within the oxazine ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| Aromatic C-H | 6.5 - 7.0 | 115 - 125 | Protons on the electron-rich benzene ring. |
| Ring NH | ~5.5 (broad s) | - | Exchangeable proton on the secondary amine. |
| Oxazine O-CH₂ | 4.0 - 4.5 (m) | ~65-70 | Methylene protons adjacent to the ring oxygen. |
| Oxazine N-CH | 3.2 - 3.6 (m) | ~45-50 | Methine proton at the chiral center (C3). |
| Substituent CH₂-NH₂ | 2.8 - 3.2 (m) | ~40-45 | Methylene protons of the aminomethyl group. |
| Primary NH₂ | ~2.0 (broad s) | - | Exchangeable protons of the primary amine. |
| Aromatic C (quaternary) | - | 130-145 | Carbons at the ring fusion and substitution points. |
FTIR spectroscopy is ideal for identifying the functional groups present in the molecule. The spectrum of (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine is expected to show distinct bands confirming its key structural features.[11][13]
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Confirmed |
| 3400 - 3200 | N-H Stretch | Primary (NH₂) and Secondary (NH) Amines |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H |
| 2950 - 2850 | C-H Stretch (sp³) | Aliphatic C-H (Oxazine ring, CH₂) |
| 1620 - 1580 | C=C Stretch | Aromatic Ring |
| 1520 - 1480 | N-H Bend | Amine Groups |
| 1250 - 1220 | C-O-C Asymmetric Stretch | Ether linkage in the oxazine ring |
| 1100 - 1000 | C-N Stretch | Aliphatic and Aromatic Amines |
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Expected Molecular Ion: For C₉H₁₂N₂O, the expected monoisotopic mass is 164.0950 Da.[8] High-resolution mass spectrometry (HR-MS) should confirm this value with high accuracy.
-
Key Fragmentation Pathways: Common fragmentation would involve the loss of the aminomethyl group (•CH₂NH₂) or cleavage across the oxazine ring, providing further validation of the core structure.
Synthesis and Purification
While the direct synthesis of (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine is not widely reported, a robust synthetic route can be designed based on established methodologies for related heterocycles. The proposed pathway begins with commercially available 2-aminophenol.
Proposed Synthetic Pathway
The synthesis involves three key transformations: N-alkylation with a protected amino-epoxide, followed by intramolecular cyclization and deprotection. This approach provides excellent control over the regiochemistry.
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An Investigative Guide to the Mechanism of Action of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine
Abstract
(3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine represents a novel chemical entity with a paucity of published data regarding its specific biological activity. However, its core benzoxazine scaffold is a privileged structure in medicinal chemistry, featured in compounds with a wide array of pharmacological effects, including antidepressant, antimicrobial, neuroprotective, and anticancer properties.[1][2][3] The presence of a primary amine side chain suggests potential interactions with central nervous system targets. This guide provides a comprehensive, technically in-depth framework for the systematic elucidation of its mechanism of action (MOA). It is designed for researchers in pharmacology and drug development, offering a structured, hypothesis-driven approach that integrates computational, in vitro, and cellular methodologies. We will leverage structure-activity relationships from analogous compounds to formulate primary hypotheses and detail the experimental workflows required to test them, transforming an unknown compound into a lead candidate with a well-defined biological profile.
Part 1: Structural Analysis and Mechanistic Precedent
Deconstruction of the Core Scaffold
The molecule of interest, (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine, is characterized by two key structural features:
-
The 3,4-Dihydro-2H-benzo[b]oxazine Ring: This bicyclic heterocyclic system is present in a variety of biologically active compounds.[4] Derivatives of this scaffold have been reported to exhibit activities ranging from antimicrobial and anticancer to CNS effects like antidepressant and neuroprotective actions.[1][5][6] Specifically, some arylpiperazine derivatives of 1,4-benzoxazinones have shown high affinity for serotonin receptors, such as 5-HT1A and 5-HT2A, suggesting the scaffold is well-tolerated by aminergic G-protein coupled receptors (GPCRs).[7]
-
The Methanamine Side Chain (-CH₂NH₂): The primary amine group is a critical pharmacophore. Its basicity and ability to form hydrogen bonds often drive interactions with biological targets. This side chain bears a structural resemblance to the pharmacophores found in monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and drugs that modulate their systems.
Primary Hypotheses Derived from Structural Analogs
Given the structural features, we can formulate several primary hypotheses for the MOA of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine.
-
Hypothesis A: Modulator of Monoaminergic Systems: The molecule's structure is reminiscent of tricyclic antidepressants (TCAs). Notably, it shares features with Amineptine , a TCA known to selectively inhibit the reuptake of dopamine and, to a lesser extent, norepinephrine.[8][9] This action is attributed to its direct effect on the dopaminergic pathway, which is distinct from many other antidepressants.[10][11] It is plausible that our target compound could interact with monoamine transporters (DAT, NET, SERT) or monoamine receptors (dopaminergic, serotonergic, adrenergic).
-
Hypothesis B: Modulator of Glutamatergic Neurotransmission: The atypical antidepressant Tianeptine , while also structurally related to TCAs, is now understood to exert its effects primarily through the modulation of the glutamatergic system, specifically by influencing AMPA and NMDA receptors and affecting neural plasticity.[12][13][14] This has shifted the understanding of some antidepressant mechanisms away from a purely monoaminergic focus.[15][16] The benzoxazine scaffold could potentially interact with glutamate receptors or associated signaling pathways.
-
Hypothesis C: Enzyme Inhibitor: The structural framework could lend itself to interactions with various enzymes. For instance, benzoxazinone derivatives have been identified as inhibitors of α-chymotrypsin, a type of serine protease.[17] Given the amine moiety, inhibition of enzymes involved in neurotransmitter metabolism, such as Monoamine Oxidase (MAO), is also a possibility.
-
Hypothesis D: Broader Pharmacological Activity: The benzoxazine scaffold is versatile, with derivatives showing antimicrobial, antifungal, and anticancer activities.[3][18][19] Some have demonstrated potential as PI3Kα inhibitors for cancer therapy[6] or as antitubercular agents.[20] Therefore, a broader screening approach is warranted.
Part 2: A Phased Experimental Workflow for MOA Deconvolution
To systematically investigate these hypotheses, a multi-phased approach is proposed. This workflow is designed to move from broad, high-throughput screening to specific, hypothesis-driven target validation.
Caption: Phased experimental workflow for MOA elucidation.
Phase 1: In Silico & High-Throughput Screening
The initial phase aims to rapidly screen a wide range of potential targets to identify the most promising avenues for investigation.
Protocol 1: Computational Docking Studies
-
Objective: To predict the binding affinity and pose of the compound against high-priority targets based on our primary hypotheses.
-
Methodology:
-
Obtain high-resolution crystal structures of human monoamine transporters (DAT, SERT, NET), key serotonin and dopamine receptors (e.g., 5-HT1A, 5-HT2A, D2), and glutamate receptors (AMPA, NMDA) from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformer of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine and perform energy minimization.
-
Utilize docking software (e.g., AutoDock Vina, Glide) to dock the ligand into the defined binding sites of the target proteins.
-
Analyze the results based on docking scores (binding energy) and visualize the binding poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
-
Rationale: This cost-effective initial step helps prioritize which biological assays to pursue and can provide early structural insights into a potential binding mode.
Protocol 2: Broad-Panel Receptor Screening
-
Objective: To empirically test the compound's activity against a large, diverse panel of receptors, ion channels, and transporters.
-
Methodology:
-
Synthesize a high-purity batch of the test compound.
-
Submit the compound to a commercial contract research organization (CRO) for screening against a broad liability panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Request screening at a standard concentration (e.g., 10 µM) in duplicate. The panel should include a comprehensive set of GPCRs (adrenergic, dopaminergic, serotonergic, opioid), ion channels (sodium, potassium, calcium), and neurotransmitter transporters.
-
Analyze the data, typically provided as percent inhibition or activation relative to a control. Hits are generally defined as >50% inhibition/stimulation.
-
-
Rationale: This unbiased approach provides a comprehensive overview of the compound's off-target activities and can uncover unexpected primary targets, moving beyond initial hypotheses.
Phase 2: In Vitro Target Validation and Functional Characterization
This phase focuses on validating the hits identified in Phase 1 and characterizing the nature of the interaction.
Protocol 3: Radioligand Binding Assays
-
Objective: To quantify the binding affinity (Ki) of the compound for the validated target(s).
-
Methodology:
-
Prepare cell membrane homogenates expressing the target receptor of interest (e.g., from HEK293 cells stably expressing the human dopamine transporter).
-
Set up a competitive binding assay in a 96-well plate format. Each well will contain the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT), and varying concentrations of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 (concentration of compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
Rationale: This is the gold-standard method for determining the affinity of a compound for its target, providing a quantitative measure of potency.
Protocol 4: Functional Assays
-
Objective: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the target.
-
Methodology (Example for a Gs-coupled GPCR):
-
Use a cell line stably expressing the target receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a direct cAMP measurement kit (e.g., HTRF, AlphaScreen).
-
Agonist Mode: Plate cells and add increasing concentrations of the test compound. Measure the cAMP response.
-
Antagonist Mode: Plate cells and pre-incubate with increasing concentrations of the test compound before adding a known agonist at its EC50 concentration. Measure the inhibition of the agonist-induced cAMP response.
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists).
-
-
Rationale: Binding does not equal function. This step is critical to understand the functional consequence of the compound's interaction with its target, which is the ultimate determinant of its physiological effect.
Phase 3: Cellular and System-Level Confirmation
The final phase aims to confirm the MOA in a more physiologically relevant context.
Protocol 5: Neurotransmitter Uptake Assays
-
Objective: If the compound is identified as a transporter binder, this assay confirms its effect on transporter function.
-
Methodology:
-
Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, cortex for SERT/NET) or use cultured neuronal cells (e.g., SH-SY5Y).
-
Pre-incubate the synaptosomes/cells with varying concentrations of the test compound or a reference inhibitor (e.g., cocaine for DAT).
-
Initiate neurotransmitter uptake by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]-dopamine).
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity accumulated in the synaptosomes/cells.
-
Calculate the IC50 for the inhibition of neurotransmitter uptake.
-
-
Rationale: This assay directly measures the functional outcome of binding to a neurotransmitter transporter in a system that contains the necessary cellular machinery, providing a more accurate reflection of in vivo activity.
Caption: Hypothesized signaling pathway for dopamine reuptake inhibition.
Part 3: Data Interpretation and Summary
The culmination of this workflow will yield a comprehensive dataset.
| Assay Type | Key Parameters | Interpretation |
| Computational Docking | Binding Energy (kcal/mol), Pose | Predicts likelihood of interaction and guides assay selection. |
| Broad-Panel Screen | % Inhibition @ 10 µM | Identifies primary targets and potential off-target liabilities. |
| Radioligand Binding | Ki (nM or µM) | Quantifies binding affinity; lower Ki indicates higher potency. |
| Functional Assays | EC50 / IC50 (nM or µM), Emax | Determines functional activity (agonist, antagonist) and efficacy. |
| Neurotransmitter Uptake | IC50 (nM or µM) | Confirms functional inhibition of transporters in a cellular context. |
By integrating the results, a clear picture of the compound's primary mechanism of action will emerge. For example, high affinity in a DAT binding assay (low nM Ki), coupled with potent inhibition of [³H]-dopamine uptake in striatal synaptosomes and minimal activity at other screened targets, would strongly support the hypothesis of a selective dopamine reuptake inhibitor. Conversely, activity across multiple serotonin receptors would suggest a different, potentially "multi-target" profile. This systematic, evidence-based approach is essential for advancing a novel chemical entity through the drug discovery pipeline.
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A Senior Application Scientist's Guide to the Biological Activity of Novel Benzoxazine Derivatives
Authored For: Researchers, Scientists, and Drug Development Professionals
Foreword: The Benzoxazine Scaffold - A Privileged Structure in Modern Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, structural rigidity, and the capacity for diverse functionalization, allowing chemists to systematically explore chemical space and optimize biological activity. The benzoxazine ring system, a bicyclic heterocycle containing fused benzene and oxazine rings, has unequivocally earned its place within this esteemed category.[1][2]
Initially explored for their utility in polymer chemistry, benzoxazine derivatives have garnered immense interest from medicinal chemists due to their remarkably broad spectrum of pharmacological properties.[1][3] The structural uniqueness of the benzoxazine core provides an ideal template for designing novel agents with potent antimicrobial, anticancer, and antioxidant activities, among others.[1][4] This guide serves as a technical deep-dive into these key biological activities, moving beyond a simple recitation of facts to explore the underlying mechanisms and provide field-proven, validated protocols for their assessment. As your senior application scientist, my objective is to not only present the data but to illuminate the causality behind the experimental design, empowering you to accelerate your own research and development programs.
Anticancer Activity: Targeting Malignancy Through Diverse Mechanisms
The development of novel anticancer agents is a cornerstone of pharmaceutical research. Benzoxazine derivatives have emerged as a highly promising class of compounds, demonstrating cytotoxicity against a range of human cancer cell lines through multiple, distinct mechanisms of action.[5][6] This versatility makes them attractive candidates for further development.
Unraveling the Mechanisms of Action
The anticancer efficacy of benzoxazine derivatives is not monolithic; rather, different analogs exploit various vulnerabilities within cancer cells.
-
Induction of Apoptosis: A significant number of benzoxazine derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. One study on novel benzoxazinone derivatives identified compounds that caused a 7- to 8-fold induction in the expression of p53 and caspase-3 in HepG2 liver cancer cells.[7] The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its activation can initiate a cascade leading to the activation of executioner caspases, like caspase-3, which dismantle the cell.[7]
-
Targeting DNA Structures: Certain benzoxazinone derivatives have been shown to target unique DNA secondary structures known as G-quadruplexes, which are prevalent in the promoter regions of oncogenes like c-Myc.[8] By stabilizing the c-Myc G-quadruplex, these compounds can downregulate the expression of the c-Myc gene, a key driver of proliferation in many cancers, thereby inhibiting cancer cell growth and migration.[8]
-
Lysosomal Dysfunction: A more recent strategy involves targeting the lysosomes of cancer cells. Specific benzo[a]phenoxazine derivatives have been found to accumulate in lysosomes, inducing lysosomal membrane permeabilization (LMP).[9] This disruption leads to an increase in intracellular pH and reactive oxygen species (ROS), ultimately triggering cell death selectively in cancer cells.[9]
Data Summary: In Vitro Antiproliferative Activity
The following table summarizes the cytotoxic effects of representative benzoxazine derivatives against several human cancer cell lines, providing a quantitative basis for comparison.
| Derivative Class/Compound | Cancer Cell Line(s) | Activity Metric (IC₅₀) | Key Finding | Reference |
| Benzoxazinone Derivatives (e.g., 3, 7, 8, 15) | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | < 10 µM | High selectivity against cancer cells (5-12 fold vs. normal fibroblasts).[7] | [7] |
| Eugenol-Derived Benzoxazines (e.g., 5A) | Murine Fibrosarcoma (in vivo) | N/A | Reduced tumor weight and cancer incidence in mice.[10] | [10] |
| c-Myc Targeting Benzoxazinones | A549 (Lung), SGC7901 (Gastric), SK-RC-42 (Renal) | Varies by cell line | Dose-dependent inhibition of growth and migration.[8] | [8] |
| Benzo[a]phenoxazines (e.g., C9, A36, A42) | RKO (Colorectal), MCF7 (Breast) | Low micromolar IC₅₀ | Selective induction of cell death via lysosomal membrane permeabilization.[9] | [9] |
Experimental Protocol: Assessing In Vitro Cytotoxicity via MTT Assay
This protocol provides a robust method for determining the concentration-dependent cytotoxic effect of novel benzoxazine derivatives on adherent cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Benzoxazine derivatives, stock solutions in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency in a T-75 flask. b. Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge to pellet the cells. d. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer). e. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. f. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: a. Prepare serial dilutions of the benzoxazine derivatives in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity. b. Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-cell" blank (medium only). A positive control (e.g., Doxorubicin) is highly recommended. c. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. d. Incubate the plate for 48-72 hours.
-
MTT Addition and Incubation: a. Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization and Measurement: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals. c. Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the "no-cell" blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 c. Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Scientist's Rationale: This protocol is a self-validating system. The vehicle control establishes the baseline for 100% viability, while the positive control confirms the assay's sensitivity to a known cytotoxic agent. Maintaining a low final DMSO concentration is critical to ensure that observed cytotoxicity is due to the compound, not the solvent.
Visualization: Apoptosis Signaling Pathway
The following diagram illustrates a simplified signaling pathway commonly induced by anticancer benzoxazine derivatives.
Caption: Simplified p53-mediated apoptosis pathway activated by benzoxazines.
Antimicrobial Activity: A Renewed Defense Against Pathogens
The rise of antimicrobial resistance presents a grave threat to global health, necessitating the discovery of new chemical entities with potent activity against pathogenic microbes.[11] Benzoxazine derivatives have demonstrated significant efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[4][12][13]
Mechanism of Action
While the precise mechanisms are still under investigation for many derivatives, the antimicrobial action is often attributed to the heterocyclic nature of the benzoxazine molecule.[12] The incorporation of specific functional groups, such as amines or phenolic moieties, can disrupt microbial processes.[14] For some 1,4-benzoxazine derivatives, molecular docking studies suggest that they may act by inhibiting essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication and repair.[11] The hydrophobic nature of many polybenzoxazines can also prevent microbial adhesion and biofilm formation, a key factor in persistent infections.[14]
Data Summary: In Vitro Antimicrobial Potency
The table below presents a comparative overview of the antimicrobial activity of different benzoxazine derivatives, typically measured by the zone of inhibition or Minimum Inhibitory Concentration (MIC).
| Derivative/Compound | Target Microorganism(s) | Activity Metric | Key Finding | Reference |
| 2H-benzo[b][4][8]oxazin-3(4H)-one (Compound 4e) | E. coli, S. aureus, B. subtilis | Zone of Inhibition: 18-22 mm | Displayed the highest potency across all tested strains.[11] | [11] |
| Thionated-1,3-benzoxazine | Fungal Strains | Not specified | Activity was comparable to the standard drug fluconazole.[4] | [4] |
| Symmetrical 1,3-benzoxazines | Gram (+), Gram (-) bacteria, Fungi | Not specified | Several compounds were more effective than the standard drug streptomycin.[13] | [13] |
| Chitosan/poly(C-fu) benzoxazine films | E. coli, S. aureus | MIC: 50 µg/mL | Hybrid material showed highly effective antibacterial properties.[14] | [14] |
Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a gold standard for quantifying antimicrobial potency.
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium. It is a quantitative assay that is more precise than diffusion-based methods.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Benzoxazine derivatives, stock solutions in DMSO
-
Sterile 96-well U-bottom microtiter plates
-
Positive control antibiotic (e.g., Amoxicillin, Ciprofloxacin)
-
Spectrophotometer or McFarland standards (0.5)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Plate Preparation: a. Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare a 2X starting concentration of your benzoxazine derivative in CAMHB. Add 100 µL of this solution to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no compound, no bacteria).
-
Inoculation: a. Add 50 µL of the final bacterial inoculum (from step 1d) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well (1-11) is now 100 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Reading the Results: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). b. Visual inspection can be aided by adding a viability indicator like resazurin, which turns from blue to pink in the presence of metabolic activity. c. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Scientist's Rationale: The use of a standardized inoculum (0.5 McFarland) is critical for reproducibility. The growth and sterility controls are essential for validating the experiment; if the growth control is clear or the sterility control is turbid, the results are invalid. This method provides a quantitative MIC value that is essential for structure-activity relationship (SAR) studies.
Visualization: Antimicrobial Screening Workflow
This diagram outlines a typical workflow for discovering and validating novel antimicrobial compounds.
Caption: High-level workflow for antimicrobial drug discovery.
Antioxidant and Neuroprotective Activities
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of pathologies, including neurodegenerative diseases and cardiovascular disorders.[15] Several series of 1,4-benzoxazine derivatives have been identified as potent antioxidants with significant neuroprotective capabilities.[15][16]
Mechanism of Action
The primary antioxidant mechanism of benzoxazine derivatives is their ability to act as radical scavengers. The phenolic moiety present in many benzoxazine structures can donate a hydrogen atom to neutralize free radicals, thus terminating the damaging chain reactions. This activity is central to their ability to inhibit lipid peroxidation and the oxidation of low-density lipoproteins (LDL), processes linked to atherosclerosis.[17]
In a cellular context, this antioxidant effect translates into neuroprotection. By reducing intracellular ROS levels, these compounds can protect neurons from oxidative stress-mediated degeneration.[16] Some derivatives have also been shown to induce the expression of protective genes like heme oxygenase-1 (ho-1), which plays a key role in regulating redox homeostasis.[15]
Data Summary: Antioxidant and Neuroprotective Efficacy
| Derivative Class | Assay/Model | Key Finding | Reference |
| 8-benzylamino-3-alkyl-1,4-benzoxazines | Oxidative stress in neuronal cell cultures | Potent neuroprotective activity without intrinsic cytotoxicity.[16] | [16] |
| Benzoxazine/Benzothiazine Derivatives | In vitro lipid peroxidation and LDL oxidation | Significantly inhibited both processes; decreased MDA levels in vivo.[17] | [17] |
| 5,7,8-trimethyl-1,4-benzoxazine/catechol hybrids | Human skin fibroblasts | Acted as radical scavengers, ROS inhibitors, and inducers of the ho-1 gene.[15] | [15] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a simple and widely used in vitro method to assess the radical scavenging (antioxidant) activity of benzoxazine derivatives.
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color in solution with a characteristic absorption maximum around 517 nm. When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the non-radical form (DPPH-H), and the solution's color fades. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Benzoxazine derivatives
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader (517 nm)
Procedure:
-
Solution Preparation: a. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation. b. Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
Assay Performance: a. In a 96-well plate, add 100 µL of each compound dilution to different wells. b. Add 100 µL of the methanolic DPPH solution to each well. c. The final volume in each well is 200 µL. d. Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution (A_control). e. Include blank wells for each compound concentration containing 100 µL of the compound dilution and 100 µL of methanol (to correct for any color of the compound itself).
-
Incubation and Measurement: a. Shake the plate gently and incubate in the dark at room temperature for 30 minutes. b. Measure the absorbance of all wells at 517 nm.
-
Data Analysis: a. Correct the absorbance of the sample wells by subtracting the absorbance of their corresponding blanks. b. Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 c. Plot the % Scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Scientist's Rationale: Performing the assay in the dark is crucial because DPPH is light-sensitive. The positive control (Ascorbic acid) validates that the assay is working correctly and provides a benchmark for comparing the potency of the test compounds.
Conclusion and Future Outlook
The benzoxazine scaffold is a testament to the power of privileged structures in medicinal chemistry. The derivatives discussed in this guide showcase a remarkable breadth of biological activity, from inducing apoptosis in cancer cells to inhibiting bacterial growth and protecting neurons from oxidative damage. The synthetic tractability of the benzoxazine core, often achievable through robust Mannich reactions, ensures that a vast chemical space remains to be explored.[2]
Future research will likely focus on optimizing the potency and selectivity of these derivatives through detailed structure-activity relationship (SAR) studies, improving their pharmacokinetic profiles for in vivo applications, and further elucidating their complex mechanisms of action. As we continue to innovate, benzoxazine-based compounds hold significant promise as next-generation therapeutics to address some of the most pressing challenges in human health.
References
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Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. (2022). ResearchGate. [Link]
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In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (2022). National Institutes of Health (NIH). [Link]
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Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences. [Link]
- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
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Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (n.d.). PubMed. [Link]
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A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. (2024). MDPI. [Link]
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A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (n.d.). ResearchGate. [Link]
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Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (n.d.). PubMed. [Link]
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Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents. (n.d.). ACS Publications. [Link]
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Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024). MDPI. [Link]
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Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. (n.d.). PubMed. [Link]
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Benzoxazine: a privileged scaffold in medicinal chemistry. (2022). PubMed. [Link]
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Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. (2024). National Institutes of Health (NIH). [Link]
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An In-Depth Technical Guide to the In Silico Modeling of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine
A Senior Application Scientist's Perspective on Navigating the Computational Drug Discovery Cascade for a Novel Benzoxazine Scaffold
Foreword: The Benzoxazine Scaffold and the Imperative for Predictive Science
The benzoxazine moiety is a recognized privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine represents a foundational structure within this class, offering multiple sites for chemical modification. However, without experimental data on its biological targets or therapeutic potential, initiating a drug discovery program can be a resource-intensive gamble. This is where in silico modeling provides a critical advantage. By simulating the behavior and interactions of this molecule computationally, we can forecast its potential, identify likely biological targets, and guide the synthesis of more potent and selective analogs, all before committing significant resources to wet-lab experimentation.[2][3]
This guide is structured to walk the research scientist through a logical, multi-stage computational workflow. It is not a rigid protocol but a strategic framework, grounded in the principles of computational chemistry and drug design. We will progress from broad, predictive characterizations to highly specific, dynamic simulations of molecular interactions. Each step is designed to build upon the last, creating a self-validating cascade of evidence to support or reject the therapeutic potential of this novel scaffold.
Part 1: Foundational Assessment—In Silico Physicochemical and ADMET Profiling
The Rationale: Before investigating the interaction of our lead compound with potential biological targets, it is paramount to ascertain its drug-like properties. A molecule with high binding affinity is of little therapeutic value if it is poorly absorbed, rapidly metabolized into inactive or toxic byproducts, or fails to reach its site of action. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial first step in derisking a drug candidate.[4][5][6] Open-access web servers and standalone software have made these predictions routine, providing a foundational dataset for any new chemical entity.[4][7]
Experimental Protocol: ADMET Prediction
-
Ligand Preparation:
-
Obtain the 2D structure of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine.
-
Convert the 2D structure to a 3D conformation using a molecular editor such as ChemDraw or MarvinSketch.
-
Save the structure in a standard format like SDF (Structure-Data File) or MOL2.
-
-
Selection of Prediction Tools:
-
Utilize a combination of well-validated, freely available web servers to obtain a consensus prediction and mitigate the biases of any single algorithm.[4] Recommended platforms include:
-
SwissADME: For a comprehensive overview of physicochemical properties, pharmacokinetics, and drug-likeness.
-
pkCSM: For prediction of pharmacokinetic properties.
-
admetSAR: For a detailed evaluation of ADMET properties.
-
-
-
Execution of Predictions:
-
Access each web server and upload the prepared 3D structure of the molecule.
-
Initiate the prediction protocols as per the instructions of each platform.
-
Collate the output data into a summary table.
-
-
Data Analysis and Interpretation:
-
Evaluate the predicted properties against established thresholds for oral bioavailability, such as Lipinski's Rule of Five.
-
Assess potential liabilities, such as predicted toxicity or rapid metabolism.
-
Data Presentation: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Optimal Range/Value | Interpretation |
| Physicochemical | |||
| Molecular Weight | [Predicted] | < 500 g/mol | Favorable for absorption |
| LogP (Lipophilicity) | [Predicted] | 1-3 | Balanced solubility and permeability |
| Topological Polar Surface Area (TPSA) | [Predicted] | < 140 Ų | Good cell membrane permeability |
| H-bond Donors | [Predicted] | ≤ 5 | Adherence to Lipinski's Rule |
| H-bond Acceptors | [Predicted] | ≤ 10 | Adherence to Lipinski's Rule |
| Pharmacokinetics | |||
| GI Absorption | [Predicted] | High | Potential for good oral bioavailability |
| BBB Permeability | [Predicted] | Yes/No | Indicates potential for CNS activity |
| CYP450 Inhibition | [Predicted] | No | Low risk of drug-drug interactions |
| Drug-Likeness | |||
| Lipinski's Rule of Five | [Predicted] | 0 violations | Indicates good potential for oral delivery |
| Bioavailability Score | [Predicted] | > 0.5 | Higher score suggests better bioavailability |
| Toxicity | |||
| AMES Mutagenicity | [Predicted] | Non-mutagen | Low risk of carcinogenicity |
| hERG Inhibition | [Predicted] | No | Low risk of cardiotoxicity |
Note: The values in this table are placeholders and would be populated with the actual output from the prediction servers.
Visualization: ADMET Profiling Workflow
Caption: Workflow for in silico ADMET profiling.
Part 2: Target Identification and Interaction—A Dual Approach
With a foundational understanding of the molecule's drug-like properties, the next logical step is to identify its potential biological targets. In the absence of experimental data, we can employ two powerful ligand-based and structure-based computational strategies: pharmacophore modeling and molecular docking.
Ligand-Based Target Prediction: Pharmacophore Modeling
The Rationale: The principle of pharmacophore modeling is that molecules with similar 3D arrangements of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) are likely to bind to the same biological target.[8][9][10] By generating a pharmacophore model from our lead compound, we can screen databases of known drugs and their targets to find molecules that share these key features, thereby hypothesizing potential targets for our compound.[11]
-
Pharmacophore Feature Identification:
-
Using software like Pharmit or LigandScout, identify the key chemical features of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine. These will likely include a hydrogen bond donor (the primary amine), a hydrogen bond acceptor (the oxygen in the oxazine ring), and an aromatic ring.
-
-
Database Screening:
-
Use the generated pharmacophore as a 3D query to screen a database of known active compounds, such as the ChEMBL or DrugBank database.
-
-
Target Hypothesis Generation:
-
Identify the known biological targets of the hit compounds from the database screen.
-
Prioritize targets that are associated with multiple hits or have a strong biological rationale.
-
Caption: Logic flow for pharmacophore-based target identification.
Structure-Based Validation: Molecular Docking
The Rationale: Once a set of potential targets has been hypothesized, molecular docking can be used to predict the binding mode and affinity of our lead compound to the active site of each target protein.[12][13][14] This structure-based approach provides a more detailed and physically realistic assessment of the potential interaction.[15][16] A successful docking simulation, indicated by a low binding energy and a plausible binding pose, strengthens the hypothesis that the protein is a genuine target.
-
Target Protein Preparation:
-
Download the 3D crystal structure of the hypothesized target protein from the Protein Data Bank (PDB).
-
Prepare the protein for docking using software like AutoDock Tools or Chimera. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.[17]
-
-
Ligand Preparation:
-
Use the 3D structure of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine generated in Part 1.
-
Prepare the ligand for docking by assigning partial charges and defining rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.
-
Perform the docking simulation using software such as AutoDock Vina. The program will explore various conformations and orientations of the ligand within the binding site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies. A lower binding energy generally indicates a more favorable interaction.
-
Visualize the top-ranked binding pose to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
-
Data Presentation: Putative Docking Results
| Hypothesized Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Plausibility of Interaction |
| Target A (e.g., Kinase) | [Predicted] | [e.g., ASP145, LYS72] | High |
| Target B (e.g., GPCR) | [Predicted] | [e.g., TYR308, SER121] | Medium |
| Target C (e.g., Protease) | [Predicted] | [e.g., HIS41, CYS145] | Low |
Note: The data in this table are illustrative and would be populated with the results from the docking simulations.
Part 3: Elucidating Dynamic Interactions—Molecular Dynamics Simulation
The Rationale: While molecular docking provides a static snapshot of the ligand-protein interaction, biological systems are dynamic. Molecular dynamics (MD) simulations offer a way to observe the behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the dynamics of the key interactions.[1][18][19][20][21]
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation:
-
Use the best-ranked docked pose from the molecular docking experiment as the starting structure.
-
Place the complex in a simulation box and solvate it with an explicit water model.
-
Add ions to neutralize the system.
-
-
Simulation Parameters:
-
Choose an appropriate force field (e.g., CHARMM36 for both protein and ligand).
-
Define the simulation parameters, including temperature, pressure, and simulation time (typically in the nanosecond range).
-
-
Simulation Execution:
-
Perform an energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature and equilibrate it under constant volume and then constant pressure.
-
Run the production MD simulation for the desired length of time using software like GROMACS.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the ligand in the binding pocket (using Root Mean Square Deviation - RMSD).
-
Investigate the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.
-
Analyze the flexibility of different regions of the protein upon ligand binding (using Root Mean Square Fluctuation - RMSF).
-
Visualization: Molecular Dynamics Simulation Workflow
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The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery of Novel Bioactive Benzoxazine Scaffolds
Foreword: The Benzoxazine Promise
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that can address unmet medical needs is paramount. Among the plethora of heterocyclic compounds, benzoxazines have emerged as a "privileged scaffold," a versatile structural motif consistently found in molecules exhibiting a wide array of biological activities.[1][2][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals dedicated to unlocking the full therapeutic potential of these remarkable compounds. We will journey through the intricacies of their synthesis, explore the diverse methodologies for uncovering their bioactivity, and delve into the crucial structure-activity relationships that govern their efficacy. Our focus will be on providing not just a theoretical overview, but a practical, field-proven roadmap for the discovery and development of next-generation benzoxazine-based therapeutics.
The Architectural Blueprint: Modern Synthetic Strategies for Benzoxazine Scaffolds
The biological activity of a benzoxazine derivative is intrinsically linked to its molecular architecture. Therefore, a robust and flexible synthetic strategy is the cornerstone of any successful discovery program. While classical methods laid the groundwork, contemporary approaches offer greater efficiency, diversity, and access to novel chemical space.
The Classic Mannich Condensation: A Time-Tested Approach
The traditional synthesis of 1,3-benzoxazines relies on the Mannich reaction, a three-component condensation of a phenol, a primary amine, and formaldehyde.[4] This method's enduring appeal lies in its simplicity and the ready availability of a wide variety of starting materials, allowing for the generation of diverse libraries of compounds.
Protocol 1: Classical Mannich Condensation for 1,3-Benzoxazine Synthesis
Objective: To synthesize a representative 1,3-benzoxazine derivative.
Materials:
-
Substituted Phenol (1.0 eq)
-
Primary Amine (1.0 eq)
-
Paraformaldehyde (2.2 eq)
-
1,4-Dioxane (as solvent)
-
Sodium Sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a solution of the substituted phenol in 1,4-dioxane, add the primary amine and paraformaldehyde.
-
Reflux: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble material.
-
Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure benzoxazine derivative.
Self-Validation: The structure of the synthesized compound should be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5] The purity should be assessed by High-Performance Liquid Chromatography (HPLC).
Greener Pastures: Bio-Based and Sustainable Synthesis
In a paradigm shift towards sustainability, recent research has focused on the utilization of renewable resources for benzoxazine synthesis. Phenolic compounds derived from natural products like eugenol, curcumin, and cardanol are being increasingly employed.[6][7][8] These bio-based approaches not only reduce the environmental footprint but also provide access to unique and complex molecular scaffolds that may possess novel biological activities. For instance, benzoxazine derivatives of eugenol have demonstrated significant in vivo anticancer activity.[9][10]
Unveiling Biological Potential: A Multi-pronged Approach to Bioactivity Screening
With a library of novel benzoxazine scaffolds in hand, the next critical step is to elucidate their biological activities. A tiered screening approach, starting with broad-spectrum assays and progressing to more specific and mechanistic studies, is often the most efficient strategy.
Antimicrobial Activity: A First Line of Defense
Benzoxazine derivatives have consistently demonstrated promising activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5][11]
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of a benzoxazine compound required to inhibit the growth of a specific microorganism.
Materials:
-
Benzoxazine compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the benzoxazine compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized suspension of the microorganism to each well.
-
Controls: Include positive controls (microorganism in broth without compound) and negative controls (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[11]
Self-Validation: The assay should be performed in triplicate, and a standard antibiotic (e.g., amoxicillin) should be included as a reference compound to validate the assay's performance.[12]
Anticancer Activity: Targeting Malignant Cells
A significant body of research highlights the anticancer potential of benzoxazine scaffolds.[1][2][13] These compounds have been shown to inhibit the proliferation of various cancer cell lines and, in some cases, induce apoptosis.[14]
Recent studies have begun to unravel the molecular mechanisms underlying the anticancer effects of benzoxazines. For example, certain benzoxazinone derivatives have been found to target and stabilize G-quadruplex structures in the c-Myc gene promoter, leading to the downregulation of the c-Myc oncogene.[15] Others have been shown to induce lysosomal dysfunction in cancer cells, triggering cell death.[14]
Diagram 1: Anticancer Mechanism of Benzoxazinones via c-Myc G-Quadruplex Stabilization
Caption: Benzoxazinones can induce the formation and stabilization of G-quadruplexes in the c-Myc promoter, inhibiting transcription and leading to cancer cell apoptosis.[15]
Antiviral and Other Bioactivities
The therapeutic potential of benzoxazines extends beyond antimicrobial and anticancer applications. For instance, benzoxazine monomer-derived carbon dots have demonstrated broad-spectrum antiviral activity by blocking viral entry into host cells.[16] Additionally, various derivatives have shown promise as K+ channel openers, anti-inflammatory agents, and antioxidants.[2][17]
Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization
SAR studies are crucial for understanding how the chemical structure of a benzoxazine derivative influences its biological activity.[18][19][20] By systematically modifying different parts of the scaffold and assessing the impact on efficacy, researchers can identify key structural features required for optimal activity and guide the design of more potent and selective drug candidates.
Key Structural Modifications and Their Impact
Systematic studies have revealed several key trends in the SAR of benzoxazines:
-
Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring can significantly impact activity. For example, in a series of 1,3-benzoxazine derivatives designed as K+ channel openers, an electron-withdrawing group at the C6 position and a methyl or halogen group at the C7 position were found to be critical for optimal vasorelaxant and hypotensive activity.[17]
-
The N-Substituent: The group attached to the nitrogen atom of the oxazine ring plays a vital role in modulating the compound's properties.
-
The C2-Substituent: Modifications at the C2 position can influence both the potency and the selectivity of the compound.
Table 1: SAR Summary of Bioactive Benzoxazines
| Scaffold | Position of Modification | Type of Modification | Impact on Bioactivity | Reference |
| 1,3-Benzoxazine | C6 and C7 | Electron-withdrawing group at C6, methyl/halogen at C7 | Optimal vasorelaxant and hypotensive activity | [17] |
| 1,4-Benzoxazin-3-one | N4 | Hydroxyl group | Increased antifeedant activity | [19][21] |
| 1,4-Benzoxazin-3-one | C2 | Absence of hydroxyl group | Decreased antifeedant activity | [19][21] |
| Eugenol-derived Benzoxazines | Furan-2-ylmethyl at N3 | - | Strongest in vivo anticancer activity in the tested series | [9][10] |
Future Directions and Conclusion
The discovery of new bioactive benzoxazine scaffolds is a vibrant and promising area of drug discovery. The versatility of their synthesis, coupled with their broad spectrum of biological activities, positions them as a rich source of potential new therapeutics. Future research will likely focus on:
-
Expansion of Chemical Diversity: The exploration of novel and diverse starting materials, including a wider range of bio-based resources, will continue to expand the accessible chemical space of benzoxazine scaffolds.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by benzoxazines will be crucial for their rational design and development as targeted therapies.
-
Preclinical and Clinical Development: The most promising lead compounds will need to be advanced through rigorous preclinical and, ultimately, clinical studies to validate their safety and efficacy in humans.
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An In-depth Technical Guide on the Structure-Activity Relationship of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have made it a versatile core for the development of a wide range of therapeutic agents.[1][2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, offering insights into the rational design of novel and potent drug candidates.
Benzoxazine derivatives, in general, have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antihypertensive properties.[1][4][5][6] The (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine analogs, in particular, have emerged as a promising area of research due to their potential to interact with various biological targets with high specificity and affinity.
This document will delve into the key structural features of the benzoxazine core and the pendant methanamine group, exploring how modifications to these regions impact biological activity. We will examine the influence of substituents on the aromatic ring, the oxazine ring, and the methanamine nitrogen, drawing upon published data to elucidate critical SAR trends. Furthermore, we will discuss the synthetic strategies employed to generate these analogs and the bioassays used for their evaluation.
The Core Scaffold: Understanding the Benzoxazine Ring
The 3,4-dihydro-2H-benzo[b]oxazine ring system forms the foundation of these analogs. Its conformation and electronic properties are crucial determinants of biological activity.
Aromatic Ring Substitutions
Modifications to the benzene ring of the benzoxazine core have a profound impact on the pharmacological profile of the analogs. The position, number, and nature of substituents can influence factors such as lipophilicity, electronic distribution, and steric hindrance, all of which affect target binding and pharmacokinetic properties.
For instance, in a series of 1,3-benzoxazine derivatives designed as potassium channel openers, it was found that an electron-withdrawing group at the C6 position and a methyl or halogen group at the C7 position were crucial for optimal vasorelaxant and hypotensive activity.[5] This highlights the importance of creating a specific electronic and steric environment on the aromatic ring for effective target engagement.
Oxazine Ring Modifications
The oxazine ring itself can be a target for structural modification. While the (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine core is the focus here, it is worth noting that alterations to the oxazine ring, such as the introduction of substituents or changes in ring size, can lead to analogs with distinct biological activities.
The Methanamine Side Chain: A Key to Specificity
The (methanamine) moiety at the 3-position of the oxazine ring is a critical feature for the biological activity of these analogs. This side chain provides a key interaction point with biological targets and offers a versatile handle for synthetic modification.
N-Substitutions on the Methanamine
The nitrogen atom of the methanamine group is a primary site for derivatization. The nature of the substituent on this nitrogen can dramatically alter the compound's potency, selectivity, and physicochemical properties.
-
Alkyl and Aryl Substituents: The introduction of various alkyl and aryl groups allows for the exploration of hydrophobic and aromatic interactions within the target's binding pocket.
-
Basic and Acidic Groups: Incorporating basic or acidic functionalities can influence the compound's ionization state at physiological pH, which can be critical for solubility and target interaction.
Structure-Activity Relationship (SAR) Summary
The following table summarizes the key SAR findings for (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine analogs based on available literature.
| Structural Modification | Effect on Biological Activity | Rationale |
| Aromatic Ring (Benzoxazine) | ||
| Electron-withdrawing groups (e.g., nitro, halo) at C6/C7 | Often increases potency for certain targets (e.g., potassium channels).[5] | Modulates the electronic properties of the scaffold, potentially enhancing binding affinity. |
| Electron-donating groups (e.g., methoxy) | Can influence metabolic stability and target selectivity. | Alters the molecule's lipophilicity and electronic distribution. |
| Methanamine Side Chain | ||
| N-alkylation | Can enhance lipophilicity and cell permeability. | Modifies the steric bulk and basicity of the amine. |
| N-arylation | Introduces potential for π-π stacking and other aromatic interactions. | Can significantly alter the binding mode and target selectivity. |
| Introduction of polar groups | May improve aqueous solubility and pharmacokinetic profile. | Can form hydrogen bonds with the target protein. |
Experimental Protocols
General Synthesis of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine Analogs
The synthesis of these analogs typically involves a multi-step sequence. A common approach is the Mannich-type condensation of a phenol, formaldehyde, and a primary amine to form the 1,3-benzoxazine ring.[2][3] Subsequent modifications can then be made to the methanamine side chain.
A modified step-wise procedure has also been reported where formaldehyde is replaced with methylene bromide for the ring-closure reaction.[7]
Step-by-Step Methodology:
-
Formation of the Benzoxazine Core:
-
React a substituted phenol with paraformaldehyde and a primary amine (which will become the N-substituent of the methanamine) in a suitable solvent such as ethanol or dioxane.
-
The reaction is typically heated to facilitate the condensation and ring closure.
-
-
Modification of the Methanamine Side Chain (if necessary):
-
If the desired N-substituent was not incorporated in the initial step, the primary amine of the (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine can be subjected to standard N-alkylation or N-arylation reactions.
-
In Vitro Biological Evaluation
The biological activity of the synthesized analogs is assessed using a variety of in vitro assays tailored to the specific therapeutic target.
Example Protocol: Antimicrobial Activity Assay
The antimicrobial activity of newly synthesized benzoxazines can be evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, using the disc diffusion method.[4]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow to solidify.
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.
-
Application of Compounds: Impregnate sterile paper discs with known concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: Place the discs on the inoculated agar plates and incubate at the appropriate temperature and duration for the specific microorganism.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each disc.
-
Comparison with Standard: Compare the results with a standard antibiotic or antifungal agent.[4]
Visualizing Key Relationships
Synthetic Workflow
Caption: General synthetic workflow for (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine analogs.
SAR Logic Flow
Caption: Iterative process of structure-activity relationship studies.
Conclusion and Future Perspectives
The (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide provide a framework for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area will likely focus on:
-
Exploring Novel Substitutions: The vast chemical space for substitution on both the aromatic ring and the methanamine side chain remains largely unexplored.
-
Target Identification and Validation: While many benzoxazine analogs exhibit interesting biological activities, the precise molecular targets are often not fully elucidated.
-
Computational Modeling: The use of in silico methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, can aid in the prediction of biological activity and the design of more potent inhibitors.[8][9]
-
Development of More Efficient Synthetic Methodologies: Greener and more efficient synthetic routes will be crucial for the large-scale production of promising drug candidates.
By integrating synthetic chemistry, biological evaluation, and computational modeling, researchers can continue to unlock the therapeutic potential of this versatile chemical scaffold.
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ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]
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PubMed. (2022). Discovery of 2H-benzo[b][4][10]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. [Link]
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National Center for Biotechnology Information. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
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Chiral Synthesis of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine: An In-Depth Technical Guide
Chiral Synthesis of (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine: An In-Depth Technical Guide
Abstract
(3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine is a chiral heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The stereochemistry at the C3 position is often crucial for therapeutic efficacy, necessitating the development of robust and efficient enantioselective synthetic strategies. This technical guide provides a comprehensive overview of the core methodologies for the chiral synthesis of this valuable building block. We will delve into the strategic application of the chiral pool, leveraging readily available amino acids, and explore the potential of asymmetric catalysis and chemoenzymatic approaches. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to empower researchers in the synthesis of enantiopure (3,4-dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine and its derivatives.
Introduction: The Significance of Chiral 3-Aminomethyl-1,4-Benzoxazines
The 3,4-dihydro-2H-benzo[b][1][2]oxazine core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, anticancer, and antidepressant properties[3]. The introduction of a chiral aminomethyl substituent at the C3 position creates a stereogenic center that can profoundly influence the molecule's interaction with biological targets. Enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological profiles. Therefore, the ability to synthesize stereochemically pure (3,4-dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine is of paramount importance for the development of safe and effective therapeutics. This guide will focus on practical and efficient strategies to achieve this synthetic goal.
Strategic Approaches to Asymmetric Synthesis
The primary challenge in the synthesis of chiral (3,4-dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine lies in the stereocontrolled formation of the C3 stereocenter bearing the aminomethyl group. Three principal strategies have emerged as the most promising for achieving this:
-
Chiral Pool Synthesis: Utilizing readily available and enantiopure starting materials, such as amino acids, to introduce the desired stereochemistry.
-
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in the formation of the benzoxazine ring or in the introduction of the C3 substituent.
-
Chemoenzymatic Methods: Leveraging the high selectivity of enzymes for kinetic resolution of racemic mixtures or for the asymmetric transformation of prochiral substrates.
Chiral Pool Synthesis: A Reliable Path from Amino Acids
The chiral pool approach is a robust and often cost-effective strategy for asymmetric synthesis, as the stereochemistry is pre-installed in the starting material[4][5]. L- or D-serine are ideal starting points for the synthesis of (S)- or (R)-(3,4-dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine, respectively. The synthesis hinges on the strategic protection of the amino and carboxylic acid functionalities, followed by the formation of the benzoxazine ring through cyclization with a suitable catechol derivative.
A key consideration in this approach is the potential for protecting group-dependent changes in the cyclization pathway. For instance, studies on related amino acid-derived alkynols have shown that N-Boc protection can favor the formation of morpholine derivatives, while N-tosyl protection can lead to the desired 1,4-oxazine ring system via silver(I)-promoted intramolecular cyclization[6]. This highlights the critical role of protecting group strategy in directing the reaction towards the desired product.
Proposed Synthetic Pathway from L-Serine
The following proposed pathway illustrates the synthesis of (S)-(3,4-dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine starting from L-serine.
Caption: Proposed synthetic pathway from L-Serine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-Tosyl-L-serine methyl ester
-
To a solution of L-serine (1.0 eq) in aqueous NaOH (2.0 eq) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Acidify the mixture with concentrated HCl to pH 2-3 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
To the crude N-tosyl-L-serine in methanol at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Reflux the mixture for 2-3 hours.
-
Remove the solvent under reduced pressure to obtain N-tosyl-L-serine methyl ester.
Step 2: O-Alkylation with 2-Benzyloxyphenol
-
To a solution of N-tosyl-L-serine methyl ester (1.0 eq), 2-benzyloxyphenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture and purify by column chromatography on silica gel to afford the O-alkylated intermediate.
Step 3: Deprotection and Intramolecular Cyclization
-
To a solution of the O-alkylated intermediate in methanol, add 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate.
-
Dissolve the crude product in a suitable solvent (e.g., DCM or toluene) and add a catalytic amount of a silver(I) salt (e.g., AgOTf).
-
Stir the reaction at room temperature until cyclization is complete.
-
Quench the reaction, extract with an organic solvent, and purify by column chromatography to yield the cyclized precursor.
Step 4: Reduction and Detosylation
-
To a suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C, add a solution of the cyclized precursor in THF dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solid and concentrate the filtrate.
-
For detosylation, dissolve the crude product in a suitable solvent and treat with a reducing agent such as sodium naphthalenide or Mg/MeOH.
-
Purify the final product by column chromatography to obtain (S)-(3,4-dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine.
Asymmetric Catalysis: Enantioselective Construction of the Benzoxazine Core
While the chiral pool approach is reliable, asymmetric catalysis offers the potential for more convergent and flexible synthetic routes. Two notable catalytic strategies for the asymmetric synthesis of the benzoxazine core are asymmetric hydrogenation and formal [4+2] cycloaddition.
Asymmetric Hydrogenation of 2H-1,4-Benzoxazines
The asymmetric hydrogenation of prochiral 2H-1,4-benzoxazines is a powerful method for introducing chirality at the C2 and C3 positions. Iridium complexes with chiral phosphine ligands have been shown to be effective for the hydrogenation of 3-substituted 2H-1,4-benzoxazines with high enantioselectivity[7]. To apply this to the synthesis of our target molecule, a precursor with a suitable functional group at the C3 position that can be converted to an aminomethyl group would be required.
Caption: Asymmetric hydrogenation approach.
Asymmetric [4+2] Cycloaddition
A formal [4+2] cycloaddition reaction between ethynylethylene carbonates and 2-aminophenols, catalyzed by a chiral copper-bisoxazoline complex, has been developed for the synthesis of chiral 3,4-dihydro-2H-benzo[b][1][2]oxazines bearing a quaternary carbon at the C2 position with good enantioselectivities[1]. While this specific example generates a C2-substituted product, the underlying principle of a catalytic asymmetric cycloaddition could potentially be adapted to construct the desired C3-substituted benzoxazine.
Chemoenzymatic Strategies
Enzymes offer unparalleled selectivity and can be powerful tools in asymmetric synthesis. For the preparation of chiral (3,4-dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine, two main chemoenzymatic approaches can be envisioned:
-
Kinetic Resolution: A racemic mixture of a suitable precursor, such as a 3-hydroxymethyl-3,4-dihydro-2H-benzo[b][1][2]oxazine, could be resolved using a lipase-catalyzed acylation. This would provide one enantiomer as the acylated product and the other as the unreacted alcohol, both in high enantiomeric excess.
-
Asymmetric Bioreduction: The reduction of a prochiral ketone precursor using an alcohol dehydrogenase (ADH) can provide a chiral alcohol intermediate with high enantioselectivity. This chiral alcohol can then be further elaborated to the target amine.
Data Summary and Comparison
While a direct comparison for the synthesis of the target molecule is not available in the literature, the following table summarizes typical results for related asymmetric syntheses of benzoxazine derivatives, providing a benchmark for expected outcomes.
| Synthetic Strategy | Catalyst/Enzyme | Substrate Scope | Typical Yield (%) | Typical ee (%) | Reference |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | 3-Aryl-2H-1,4-benzoxazines | 85-95 | 90-95 | [7] |
| Asymmetric [4+2] Cycloaddition | CuSO₄/Chiral Bisoxazoline | Ethynylethylene carbonate & 2-aminophenols | 40-64 | 76-80 | [1] |
| Chemoenzymatic Resolution | Lipase | Racemic 3-methyl-3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives | ~45 (for each enantiomer) | >99 | N/A |
| Chiral Pool Synthesis | N/A | Amino acid derivatives | Good to excellent | >99 (expected) | [6] |
Conclusion
The chiral synthesis of (3,4-dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine is a challenging yet achievable goal for medicinal and synthetic chemists. The chiral pool approach, starting from readily available amino acids like serine, offers the most direct and reliable route to the enantiopure target molecule. Asymmetric catalysis, particularly asymmetric hydrogenation, and chemoenzymatic methods present viable and potentially more flexible alternatives, although they may require further development for this specific target. The choice of synthetic strategy will ultimately depend on factors such as the desired enantiomer, scale of the synthesis, and the availability of starting materials and catalysts. This guide provides the foundational knowledge and practical considerations necessary to embark on the successful synthesis of this important chiral building block.
References
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Lee, H. Y. et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. [Link]
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Kumar, A. et al. (2022). Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H-1,4-oxazines. Arkivoc, 2022(6), 1-15. [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of Substituted Benzoxazines
Abstract: Substituted benzoxazines are a versatile class of heterocyclic compounds, pivotal in the development of high-performance thermosetting polymers (polybenzoxazines) and holding potential in medicinal chemistry. Their final application properties—be it thermal stability, mechanical strength, or biological activity—are fundamentally dictated by the physicochemical characteristics of the monomer. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the robust physicochemical characterization of novel substituted benzoxazines. We delve into the core analytical techniques, emphasizing not just the procedural steps but the underlying scientific rationale, ensuring that the data generated is both accurate and insightful.
Introduction
Benzoxazines are bicyclic heterocyclic compounds synthesized typically through a Mannich condensation reaction of a phenol, a primary amine, and formaldehyde.[1] The immense molecular design flexibility, allowing for a vast array of substituents on both the phenolic and amine precursors, is a key advantage of this chemistry.[2] This flexibility enables the fine-tuning of properties for specific applications. For instance, in materials science, polybenzoxazines are lauded for their high thermal stability, low water absorption, near-zero volumetric shrinkage during polymerization, and high char yield.[2] In medicinal chemistry, the benzoxazinone core has been explored for its phytotoxic and other biological activities.[3]
A thorough and precise characterization of the benzoxazine monomer is not merely a quality control step; it is the foundational pillar upon which successful material development or drug discovery is built. Understanding a monomer's structure, thermal behavior, solubility, and lipophilicity is critical for predicting its polymerization kinetics, the properties of the resulting polymer, or its pharmacokinetic profile. This guide presents a logical workflow for this essential characterization process.
Chapter 1: Foundational Structural Verification
Before any other property is measured, it is imperative to confirm that the synthesized molecule is indeed the intended substituted benzoxazine. Spectroscopic methods are the cornerstone of this verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of benzoxazine monomers. The formation of the oxazine ring results in a unique electronic environment for the methylene protons, creating characteristic signals that serve as a definitive fingerprint.[4] Specifically, we look for two key signals: the protons of the O-CH₂-N group and the Ar-CH₂-N group.[4] Their presence, integration ratio (typically 1:1), and chemical shifts confirm the successful ring closure.[4] ¹³C NMR further corroborates this by identifying the chemical shifts of the corresponding methylene carbons.
Table 1: Typical NMR Chemical Shifts for the Benzoxazine Ring
| Protons/Carbons | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| O-C H₂-N | 4.8 - 5.4 | 80 - 83 |
| Ar-C H₂-N | 3.8 - 4.6 | 55 - 57 |
Note: Exact chemical shifts are highly dependent on the solvent and the specific substituents on the aromatic rings.[5]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified benzoxazine monomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] The choice of solvent is critical, as benzoxazines must be fully soluble to yield high-resolution spectra.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[6]
-
Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This will require a significantly longer acquisition time due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing & Analysis:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Identify the characteristic peaks for the O-CH₂-N and Ar-CH₂-N protons, verifying their 1:1 integration ratio.[4]
-
Assign all other peaks in both ¹H and ¹³C spectra to the corresponding protons and carbons of the benzoxazine structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy provides complementary evidence for the formation of the benzoxazine ring by monitoring the appearance and disappearance of specific functional group vibrations. The successful synthesis is confirmed by the absence of broad O-H stretching bands (from the parent phenol) and N-H bands (from the primary amine) and the emergence of characteristic peaks associated with the oxazine ring.[7] The most indicative of these are the asymmetric and symmetric stretching modes of the C-O-C ether linkage within the ring.[5]
Table 2: Key FTIR Absorption Bands for Benzoxazine Characterization
| Vibration Mode | Typical Wavenumber (cm⁻¹) | Interpretation |
|---|---|---|
| C-O-C Asymmetric Stretch | 1220 - 1290 | Confirms ether linkage in the oxazine ring.[5] |
| C-O-C Symmetric Stretch | 1010 - 1040 | Confirms ether linkage in the oxazine ring.[5] |
| Benzene ring + Oxazine ring | 920 - 970 | C-H out-of-plane deformation, characteristic of the fused ring system.[5][8] |
| Trisubstituted Benzene Ring | ~1490 | C=C stretching within the aromatic ring.[5] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
KBr Pellet Method: Mix ~1-3 mg of the dry benzoxazine monomer with ~100 mg of dry KBr powder.[4] Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. This method provides high-quality spectra.
-
ATR (Attenuated Total Reflectance) Method: Place a small amount of the solid sample directly onto the ATR crystal. This is a faster method requiring minimal sample preparation.[6]
-
-
Background Collection: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O signals.
-
Sample Spectrum Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[4]
-
Data Analysis: Identify the key absorption bands as listed in Table 2 to confirm the presence of the benzoxazine ring structure and the absence of starting material functional groups.
Chapter 2: Thermal Properties and Curing Behavior
For materials science applications, understanding the thermal behavior of a benzoxazine monomer is paramount. It dictates the processing window for curing and the ultimate thermal stability of the resulting polybenzoxazine network.
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is the primary technique used to study the curing behavior of benzoxazine monomers.[9] As the sample is heated, the ring-opening polymerization (ROP) occurs, which is an exothermic process.[5] DSC measures the heat flow associated with this reaction, providing a wealth of information:
-
Melting Point (Tₘ): An endothermic peak observed for crystalline monomers.
-
Curing Exotherm: A broad exothermic peak indicating the ROP. The onset temperature suggests the initiation of polymerization, while the peak temperature (Tₚ) indicates the maximum rate of reaction.[5]
-
Enthalpy of Polymerization (ΔH): The area under the curing exotherm, proportional to the extent of reaction and the concentration of reactive sites.[5]
-
Glass Transition Temperature (T₉): After an initial heating and cooling cycle to cure the monomer, a second heating scan will reveal a step change in the baseline, which is the glass transition temperature of the resulting polybenzoxazine.[7] T₉ is a critical measure of the polymer's service temperature.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the benzoxazine monomer into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Curing Analysis (First Scan):
-
T₉ Analysis (Second Scan):
-
Cool the sample at a controlled rate back to the starting temperature.
-
Heat the now-cured sample again at the same heating rate. The inflection point in the heat flow curve during this scan corresponds to the T₉ of the polybenzoxazine.[7]
-
-
Data Analysis: Use the instrument's software to determine the peak temperatures, integrate the exotherm to find ΔH, and calculate the T₉.
Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature. For polybenzoxazines, it is used to determine thermal stability and char yield.[10] Key parameters obtained from a TGA curve include:
-
Decomposition Temperature (Tₔ): Often reported as T₅% or T₁₀%, the temperatures at which 5% or 10% weight loss has occurred, respectively. These values provide a quantitative measure of the material's thermal stability.[10]
-
Char Yield: The percentage of residual mass remaining at a high temperature (e.g., 800°C) in an inert atmosphere.[11] A high char yield is often correlated with good flame retardancy.
Experimental Protocol: TGA of Cured Benzoxazine
-
Sample Preparation: Place 5-10 mg of a previously cured polybenzoxazine sample into a TGA crucible (typically ceramic or platinum).
-
Instrument Setup: Place the crucible onto the TGA's microbalance.
-
Acquisition:
-
Heat the sample from ambient temperature to a high temperature (e.g., 800-1000°C) at a controlled heating rate (e.g., 10°C/min).
-
The analysis is typically run under an inert nitrogen atmosphere to measure thermal stability and char yield.[10] An air atmosphere can be used to study oxidative stability.
-
-
Data Analysis: Plot the percentage weight loss versus temperature. Determine the T₅% and T₁₀% values and the final residual mass (char yield) from the curve.
Table 3: Representative Thermal Data for Substituted Polybenzoxazines
| Benzoxazine Type | T₉ (°C) | T₅% (°C, N₂) | Char Yield @ 800°C (%, N₂) |
|---|---|---|---|
| Bisphenol-A / Aniline based | 180 - 200 | 350 - 380 | 35 - 45% |
| Phenolphthalein / Aniline based | 250 - 280 | 400 - 430 | 50 - 60% |
| Acetylene-functional based | > 300 | 500 - 550 | 70 - 80% |
(Note: These are illustrative values; actual data depends heavily on the specific structure and curing conditions.)[10][12]
Caption: Hierarchical workflow for benzoxazine characterization.
Conclusion
The physicochemical characterization of substituted benzoxazines is a multi-faceted process that provides critical insights for their application in both materials science and drug development. A systematic approach, beginning with unambiguous structural verification by NMR and FTIR, followed by a thorough evaluation of thermal properties using DSC and TGA, establishes a robust foundation. Further characterization of key parameters like solubility and lipophilicity provides the necessary data to predict processing behavior, final polymer performance, and potential bioactivity. By following the detailed, validated protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable data, accelerating the innovation and application of this remarkable class of compounds.
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Methodological & Application
Application Note: A Practical Guide to Evaluating the Antimicrobial Efficacy of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine and Its Analogs
Audience: Researchers, scientists, and drug development professionals engaged in antimicrobial discovery and characterization.
Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Benzoxazines, a class of heterocyclic compounds, have emerged as promising candidates due to their diverse biological activities.[1][2] This document provides a comprehensive guide with detailed protocols for the systematic evaluation of the antimicrobial properties of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine and related derivatives. We present field-proven methodologies for determining key antimicrobial parameters, including Minimum Inhibitory Concentration (MIC), qualitative susceptibility via disk diffusion, and the dynamics of bacterial killing through time-kill kinetic assays. The protocols are grounded in international standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.
Introduction: The Rationale for Investigating Benzoxazine Derivatives
The benzoxazine moiety is a versatile heterocyclic scaffold found in various natural and synthetic compounds, recognized for a wide spectrum of pharmacological activities.[2][3] Recent studies have highlighted the potential of 1,3- and 1,4-benzoxazine derivatives as effective antibacterial and antifungal agents, active against both Gram-positive and Gram-negative bacteria.[1][4][5] The specific compound, (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine, and its analogs represent a chemical space ripe for exploration in the fight against drug-resistant pathogens.
The primary goal of this guide is to provide researchers with a robust framework for conducting foundational antimicrobial assays. Adherence to standardized methods is paramount for generating reliable, comparable, and meaningful data that can accurately inform the potential of these compounds as viable therapeutic leads.[6][7]
Hypothesized Mechanism of Action
While the precise mechanism of action for many benzoxazine derivatives is still under investigation, their antimicrobial effects are thought to be multifactorial. The heterocyclic ring system is crucial for their biological activity. Some studies suggest that these compounds may function by:
-
Disrupting Microbial Membranes: The lipophilic nature of the benzoxazine core could facilitate intercalation into the bacterial cell membrane, disrupting its integrity and leading to cell death.
-
Enzyme Inhibition: Specific functional groups on the benzoxazine scaffold may interact with and inhibit essential bacterial enzymes. Molecular docking studies on related compounds have suggested potential binding to key targets like dehydrosqualene synthase, an enzyme critical for cell membrane biosynthesis in some bacteria.[8][9]
This guide provides the in vitro methods necessary to quantify the phenotypic outcomes of these potential mechanisms.
Experimental Prerequisites and Reagent Preparation
Scientific rigor begins with meticulous preparation. The quality and consistency of your starting materials will directly impact the validity of your results.
Test Compound: (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine
-
Purity and Characterization: Always begin with a well-characterized compound with a known purity (ideally >95%), confirmed by a Certificate of Analysis (CoA).
-
Stock Solution Preparation: Due to the often-hydrophobic nature of benzoxazine derivatives, a high-concentration stock solution should be prepared in 100% dimethyl sulfoxide (DMSO).
-
Protocol: Accurately weigh the compound and dissolve it in an appropriate volume of sterile, molecular-grade DMSO to achieve a stock concentration of 10 mg/mL (or 10,240 µg/mL for ease of serial dilutions).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles.
-
Causality: DMSO is the solvent of choice for its ability to dissolve a wide range of organic molecules and its miscibility with aqueous culture media. However, its final concentration in the assay must be controlled (typically ≤1% v/v) to prevent any intrinsic antimicrobial or growth-inhibitory effects.
-
Microbial Strains and Culture Conditions
-
Quality Control (QC) Strains: The use of reference QC strains with known antimicrobial susceptibility profiles is mandatory for validating assay performance.[6]
-
Bacterial Inoculum Preparation: The density of the starting bacterial inoculum is a critical variable. The standardized method involves adjusting the turbidity of a bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[10] This ensures that the bacterial challenge is consistent across all tests.
| Parameter | Recommendation | Rationale |
| QC Strains | Escherichia coli ATCC® 25922™Staphylococcus aureus ATCC® 29213™Pseudomonas aeruginosa ATCC® 27853™ | Provides a standardized biological reference to ensure the assay is performing within acceptable limits. |
| Growth Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB)Mueller-Hinton Agar (MHA) | These are the internationally recognized standard media for susceptibility testing, providing batch-to-batch consistency.[11] |
| Inoculum Prep | Match turbidity to 0.5 McFarland Standard | Standardizes the number of bacteria being tested, ensuring reproducibility. |
| Incubation | 35 ± 2°C in ambient air for 16-20 hours | Provides optimal growth conditions for most non-fastidious bacterial pathogens.[12] |
Core Antimicrobial Susceptibility Testing Protocols
This section details the step-by-step protocols for three fundamental assays. The overall workflow is depicted below.
Caption: High-level experimental workflow for antimicrobial evaluation.
Protocol 1: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] It is the gold standard for quantitative susceptibility testing.[11]
Caption: Schematic of the broth microdilution assay setup in a 96-well plate.
Methodology:
-
Plate Preparation: Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a sterile 96-well microtiter plate.
-
Compound Dilution:
-
Prepare an intermediate dilution of your compound stock in CAMHB.
-
Add 100 µL of this starting concentration (e.g., 256 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL after inoculation).
-
-
Control Setup:
-
Growth Control (Well 11): Add 50 µL of CAMHB containing the same concentration of DMSO as well 1, but no test compound. This validates that the solvent does not inhibit bacterial growth.
-
Sterility Control (Well 12): This well contains only 100 µL of uninoculated CAMHB to check for media contamination.
-
-
Inoculum Preparation: Adjust a bacterial suspension in sterile saline or broth to a 0.5 McFarland turbidity standard. Dilute this suspension as per CLSI guidelines so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.[10]
-
Inoculation: Add 50 µL of the final standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control (well 12). The total volume in each test well is now 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control must be turbid, and the sterility control must be clear for the assay to be valid.
Protocol 2: Agar Disk Diffusion Assay
This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent.[14] It is excellent for rapid screening of multiple compounds or strains.[15]
Methodology:
-
Plate Preparation: Use Mueller-Hinton Agar (MHA) plates with a uniform depth of 4.0 ± 0.5 mm. Ensure the agar surface is dry before use.
-
Inoculation:
-
Dip a sterile cotton swab into the 0.5 McFarland standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° each time to ensure confluent growth.[10]
-
-
Disk Preparation & Application:
-
Since commercial disks are not available, they must be prepared in-house. Aseptically apply a known amount of the test compound (e.g., 10 µL of a 3 mg/mL solution to yield a 30 µg disk) onto sterile paper disks (6 mm diameter). Allow the solvent (DMSO) to fully evaporate in a sterile environment.
-
Aseptically place the impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact.
-
Arrange disks to be at least 24 mm apart from center to center to prevent zone overlap.
-
-
Controls: Include a blank disk with DMSO only (negative control) and a disk with a standard antibiotic (e.g., 30 µg Ceftriaxone) as a positive control.
-
Incubation: Invert the plates and incubate within 15 minutes of disk application at 35 ± 2°C for 16-20 hours.[16]
-
Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
Protocol 3: Time-Kill Kinetic Assay
This dynamic assay provides insight into the bactericidal (killing) or bacteriostatic (growth-inhibiting) nature of an antimicrobial agent over time.[17][18]
Caption: Workflow for a time-kill kinetic assay, from setup to data plotting.
Methodology:
-
Setup: Prepare flasks of CAMHB containing the test compound at concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Also, prepare a growth control flask containing no compound (with DMSO vehicle if applicable).
-
Inoculation: Add a log-phase bacterial inoculum to each flask to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Sampling: Incubate all flasks in a shaking incubator at 35 ± 2°C. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask.[19][20]
-
Viable Counting: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
Incubation and Counting: Incubate the plates at 35 ± 2°C for 18-24 hours. Count the number of colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.
-
Bactericidal Activity: Defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum.[17]
-
Bacteriostatic Activity: Little to no change in CFU/mL from the initial inoculum, while the growth control shows a significant increase.
-
Data Interpretation and Troubleshooting
| Assay | Result | Interpretation | Potential Pitfall | Solution |
| Broth Microdilution | MIC = 16 µg/mL | The minimum concentration to inhibit growth is 16 µg/mL. | Compound precipitation in wells. | Check compound solubility. Consider using a surfactant like Tween 80 (at a non-inhibitory concentration) if it doesn't affect results. |
| Agar Disk Diffusion | Zone = 18 mm | The compound demonstrates inhibitory activity against the organism. | No zone of inhibition. | The compound may be inactive, may not diffuse through agar, or the concentration on the disk is too low. |
| Time-Kill Kinetics | ≥3-log₁₀ drop in CFU/mL | The compound is bactericidal at the tested concentration. | "Skipped wells" or trailing endpoints in MIC assay. | This may indicate contamination, resistance, or a compound-specific effect. Re-test with careful aseptic technique. |
| All Assays | Inconsistent QC results | The assay is not performing correctly. | Improper inoculum density, media issues, or incubation temperature. | Recalibrate equipment, use a fresh batch of media, and repeat inoculum standardization carefully.[6] |
Conclusion
This application note provides a standardized and robust framework for the initial antimicrobial characterization of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine and its analogs. By employing these internationally recognized protocols, researchers can generate high-quality, reproducible data on MIC, qualitative susceptibility, and bactericidal/bacteriostatic activity. Such data is foundational for guiding further preclinical development, including mechanism-of-action studies, toxicity screening, and lead optimization, ultimately contributing to the critical search for next-generation antibiotics.
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Asif, M. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][6][21]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of Benzoxazine Derivatives in Cancer Cell Lines
Introduction: Unveiling the Potential of Benzoxazine Scaffolds in Oncology
Benzoxazines are a class of nitrogen and oxygen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural versatility and wide range of biological activities.[1][2] Initially explored for applications in polymer chemistry, their rigid, fused-ring structure serves as a valuable pharmacophore, allowing for three-dimensional arrangements of substituents that can facilitate precise interactions with biological targets. This structural potential has led to extensive investigation into their therapeutic applications, including antimicrobial, antiviral, and, most notably, anticancer properties.[2][3][4]
The development of novel anticancer agents remains a critical challenge, driven by the need for therapies with higher efficacy, greater specificity for cancer cells, and the ability to overcome emerging drug resistance.[5] Benzoxazine derivatives have emerged as promising candidates in this pursuit. Studies have revealed that these compounds can induce cytotoxicity across a diverse range of human cancer cell lines, including those from breast, colon, liver, lung, and cervical cancers.[5][6][7][8] Their anticancer effects are not attributed to a single mechanism but rather a spectrum of actions, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways essential for tumor growth and survival.[5][9][10]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the mechanisms of action of benzoxazine derivatives, detailed protocols for their in vitro evaluation, and practical insights into experimental design and data interpretation.
Mechanisms of Anticancer Activity
The efficacy of benzoxazine derivatives against cancer cells stems from their ability to modulate multiple, often interconnected, cellular pathways. Understanding these mechanisms is crucial for the rational design of new compounds and for identifying the cancer types most likely to respond to this class of agents.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism by which many chemotherapeutic agents eliminate cancer cells. Several benzoxazine derivatives have been shown to be potent inducers of apoptosis.[11]
-
p53 and Caspase Activation: Certain derivatives exert their pro-apoptotic effects by upregulating the tumor suppressor protein p53.[5] Activated p53 can trigger the intrinsic apoptotic pathway by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization and the activation of executioner caspases, such as caspase-3.[5][11] For example, one study reported that a specific benzoxazinone derivative caused a 7-fold induction in p53 expression and an 8-fold induction in caspase-3 expression in liver cancer cells.[5]
-
Lysosomal Membrane Permeabilization (LMP): A distinct apoptotic mechanism involves the destabilization of lysosomes. Some benzo[a]phenoxazine derivatives have been found to accumulate in lysosomes, leading to LMP.[12] This releases cathepsins and other hydrolytic enzymes into the cytoplasm, triggering a cascade of events that culminates in apoptotic cell death.[12]
Cell Cycle Arrest
Cancer is fundamentally a disease of uncontrolled cell proliferation. Benzoxazine derivatives can halt this process by inducing cell cycle arrest at various checkpoints, preventing cancer cells from dividing.
-
G1/S and G2/M Checkpoint Control: Studies have demonstrated that treatment with certain benzoxazines can cause cells to accumulate in the G1 or G2/M phases of the cell cycle. This arrest is often mediated by the modulation of key cell cycle regulators. For instance, a derivative was found to cause a significant reduction in the expression of cyclin-dependent kinase 1 (cdk1), a critical enzyme for entry into mitosis.[5] Another compound, TBM, was shown to specifically inhibit the proliferation of p53-wild type lung adenocarcinoma cells by inducing p53-dependent cell cycle arrest.[13]
Inhibition of Critical Cancer-Related Pathways
Beyond apoptosis and cell cycle control, benzoxazines can directly inhibit enzymes and signaling pathways that are hijacked by cancer cells to promote their growth, survival, and spread.
-
DNA Damage Repair: The DNA-dependent protein kinase (DNA-PK) is a key enzyme in the repair of DNA double-strand breaks. Its inhibition can sensitize cancer cells to radiation therapy.[6] Novel benzoxazines have been identified as effective radiosensitizing agents that act by inhibiting DNA-PK, leading to delayed DNA repair and subsequent apoptosis.[6]
-
Kinase Signaling: Many cancers are driven by aberrant kinase activity. Benzoxazine-purine hybrids have been developed that exhibit dual inhibitory activity against kinases like HER2 and JNK1, which are involved in cell proliferation and stress responses.[9][14] Other derivatives have shown potent inhibition of VEGFR-2, a key mediator of angiogenesis (the formation of new blood vessels that supply tumors).[11]
-
Targeting c-Myc G-Quadruplex: The c-Myc oncogene is overexpressed in many cancers. Its promoter region can form a non-canonical DNA structure known as a G-quadruplex (G4). Certain benzoxazinone derivatives have been shown to bind and stabilize this G4 structure, which downregulates the expression of c-Myc mRNA and inhibits cancer cell proliferation and migration.[7]
Application Notes: Evaluating Benzoxazine Derivatives In Vitro
The systematic evaluation of novel benzoxazine compounds requires a tiered approach, starting with broad cytotoxicity screening and progressing to detailed mechanistic studies for the most promising candidates.
Cytotoxicity Screening Across Cancer Cell Lines
The initial step is to determine the concentration-dependent cytotoxic effect of the derivatives. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%. It is crucial to screen against a panel of cancer cell lines from different tissues to identify potential selectivity.
| Compound Class/ID | Cancer Cell Line | Cell Line Origin | IC₅₀ (µM) | Reference |
| Benzoxazinone Derivative 7 | HepG2 | Liver | < 10 | [5] |
| MCF-7 | Breast | < 10 | [5] | |
| HCT-29 | Colon | < 10 | [5] | |
| Benzoxazine-Purine Hybrid 12 | MCF-7 | Breast | 3.39 | [9] |
| HCT-116 | Colon | 5.20 | [9] | |
| Eugenol-Derived Benzoxazine | MCF-7 | Breast | Cytotoxic Activity Confirmed | [8] |
| Substituted Benzoxazine 2b | MCF-7 | Breast | 2.27 | [10][15] |
| HCT-116 | Colon | 4.44 | [10][15] | |
| Benzoxazole Derivative 12l | HepG2 | Liver | 10.50 | [11] |
| MCF-7 | Breast | 15.21 | [11] | |
| 2,5-disubstituted benzoxazole 3c | MCF-7 | Breast | 4 µg/mL | [16] |
Table 1: Summary of reported cytotoxic activities (IC₅₀ values) for various benzoxazine derivatives against a selection of human cancer cell lines.
Workflow for Screening and Mechanistic Elucidation
The following diagram outlines a logical workflow for the comprehensive evaluation of a novel benzoxazine derivative.
Caption: General workflow for the in vitro evaluation of benzoxazine derivatives.
Experimental Protocols
The following protocols are foundational for assessing the anticancer properties of benzoxazine derivatives. They are designed to be robust and include explanations for key steps, reflecting a self-validating experimental design.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard for assessing cell viability.[17] It measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[16][18] The amount of formazan produced is directly proportional to the number of living cells.
-
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzoxazine derivatives dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This incubation period ensures cells recover from trypsinization and are in a logarithmic growth phase before treatment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazine derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration can be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals, which will appear as purple precipitates.
-
Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay is the gold standard for quantifying apoptosis and distinguishing it from necrosis.[3][19]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[15]
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
-
Materials:
-
Cells treated with the benzoxazine derivative at its IC₅₀ concentration.
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound for a predetermined time (e.g., 24 or 48 hours). Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Causality: The specific volumes are kit-dependent and should be followed precisely for accurate staining.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark. Causality: Incubation in the dark is critical to prevent photobleaching of the fluorophores.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Visualizing Apoptotic Signaling
The following diagram illustrates a simplified pathway of apoptosis induction, a common mechanism for benzoxazine derivatives.
Caption: A simplified p53-mediated intrinsic apoptosis pathway.
Conclusion and Future Directions
Benzoxazine derivatives represent a versatile and highly promising scaffold for the development of novel anticancer agents. Their ability to induce cell death and inhibit proliferation through diverse mechanisms—including apoptosis induction, cell cycle arrest, and inhibition of key oncogenic pathways—makes them attractive candidates for further investigation.[2] The protocols and workflows detailed in this guide provide a robust framework for the in vitro characterization of these compounds.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzoxazine core to enhance potency and selectivity.
-
In Vivo Efficacy: Moving the most promising compounds from cell culture to preclinical animal models to assess their therapeutic potential and safety profiles.[8]
-
Combination Therapies: Investigating the synergistic effects of benzoxazine derivatives with existing chemotherapies or targeted agents to overcome drug resistance.
-
Biomarker Discovery: Identifying molecular markers that predict sensitivity to specific benzoxazine derivatives to enable a personalized medicine approach.
By leveraging the methodologies outlined here, the scientific community can continue to unlock the full therapeutic potential of the benzoxazine scaffold in the fight against cancer.
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Application Note & Protocols: High-Throughput Screening of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine Libraries
Application Note & Protocols: High-Throughput Screening of (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine Libraries
Abstract
The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a privileged heterocyclic motif frequently encountered in biologically active compounds, exhibiting a wide range of therapeutic potential including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of high-throughput screening (HTS) campaigns targeting libraries built around the (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine core. We delve into the strategic design of these chemical libraries using diversity-oriented synthesis, detail robust protocols for both biochemical and cell-based primary assays, and outline a self-validating workflow for hit confirmation and validation. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot their own screening cascades.
The Benzoxazine Scaffold: A Privileged Structure in Drug Discovery
The benzoxazine ring system is a versatile scaffold due to its unique structural and electronic properties. The (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine core, in particular, offers multiple points for chemical diversification. The embedded aniline-like nitrogen and the exocyclic primary amine provide handles for modifying physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing drug-like characteristics. The rigid bicyclic core serves as a well-defined three-dimensional framework to present these diverse functionalities for interaction with biological targets.
Library Design and Synthesis Strategy
A successful HTS campaign begins with a high-quality, structurally diverse compound library.[6] For the (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine scaffold, a diversity-oriented synthesis (DOS) approach is highly effective for exploring a vast chemical space.[7] The core is typically constructed via a Mannich-type condensation reaction involving a substituted 2-aminophenol, an aldehyde, and a source of formaldehyde, followed by further modifications.[8][9]
The causality for this choice rests on the commercial availability of a wide array of building blocks, allowing for systematic variation at key positions (R1, R2, and R3 in the diagram below). This strategy ensures the resulting library has broad structural and physicochemical diversity, increasing the probability of identifying novel hit compounds.
Caption: Diversity-oriented synthesis workflow for the library.
Table 1: Representative Building Blocks for Library Diversification
| Position | Building Block Class | Example Substituents | Rationale for Diversity |
| R1 | Substituted 2-Aminophenols | -H, 5-Cl, 6-F, 5-NO₂, 6-MeO | Modulates electronics and lipophilicity of the benzo ring. |
| R2 | Aromatic & Aliphatic Aldehydes | Phenyl, 4-pyridyl, Thiophene-2-yl, Cyclohexyl | Explores different spatial arrangements and potential π-stacking or H-bonding interactions. |
| R3 | Acylating/Alkylating Agents | Acetyl chloride, Benzyl bromide, Isocyanates | Modifies the basicity and steric bulk of the exocyclic amine. |
The High-Throughput Screening Cascade: A Validating Workflow
High-throughput screening is a systematic process designed to identify active compounds ("hits") from large libraries and filter out false positives.[10][11] A robust HTS cascade is a self-validating system where each step increases confidence in the biological activity of the identified compounds.
Caption: Example 384-well plate map with control columns.
2. Data Analysis and Hit Selection:
- Normalization: Raw data from each plate is normalized to the plate-specific controls to minimize plate-to-plate variability. A common method is to calculate the percent inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
- Hit Identification: A statistical cutoff is applied to identify compounds with significant activity. The Z-score is a robust method for this purpose. [10][12] Z-score = (Value_compound - Median_all_compounds) / MAD_all_compounds
- MAD is the Median Absolute Deviation.
- Hit Criterion: Compounds with a Z-score < -3 are typically selected as initial "hits" for follow-up.
Protocol: Hit Confirmation and Validation
Initial hits from a primary screen are often plagued by false positives. [13]A rigorous validation workflow is essential.
Protocol 6.1: Hit Validation Cascade
1. Hit Confirmation (Re-test):
- Cherry-pick the initial hits from the library.
- Order fresh, powdered samples of these compounds to verify their identity and purity via LC-MS and NMR. [14] * Re-test the compounds in the primary assay to confirm activity. This step eliminates hits caused by compound aggregation, degradation, or sample tracking errors.
2. Dose-Response Analysis:
- Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilution starting from 50 µM).
- The resulting data is fitted to a four-parameter logistic curve to determine the IC₅₀ (half-maximal inhibitory concentration).
- Causality: A well-behaved, sigmoidal dose-response curve provides strong evidence of a specific biological interaction, whereas a flat or irregular curve may indicate nonspecific activity or cytotoxicity. [14] 3. Secondary and Orthogonal Assays:
- To confirm the mechanism of action and rule out assay artifacts, potent hits should be tested in a different assay format.
- Example: If the primary assay measured cell viability, a secondary assay could measure apoptosis (e.g., Caspase-3/7 activation) or cell cycle arrest.
- Causality: An orthogonal assay provides independent evidence of the compound's biological effect, significantly increasing confidence that the hit is genuine and not an artifact of the primary assay technology (e.g., luciferase inhibition, fluorescence quenching). [11][13] 4. PAINS Identification:
- Analyze hit structures for known Pan-Assay Interference Compounds (PAINS) motifs using computational filters. [13]PAINS are promiscuous compounds that often appear as hits in many HTS assays through nonspecific mechanisms like aggregation or redox cycling. Their early identification saves significant resources.
Conclusion
This application note provides a strategic framework and detailed protocols for the high-throughput screening of (3,4-Dihydro-2H-benzo[b]o[1][2]xazin-3-yl)methanamine libraries. By integrating principles of diversity-oriented synthesis, robust assay validation, and a stringent hit confirmation cascade, researchers can efficiently navigate the complexities of HTS. This self-validating workflow is designed to maximize the identification of high-quality, validated hits with genuine biological activity, providing a solid foundation for subsequent hit-to-lead optimization programs.
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In Vitro Assay Development for Novel Benzoxazine Compounds: An Application Note and Protocol Guide
Introduction: The Therapeutic Promise of Benzoxazines
Benzoxazines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] Their unique structural features allow for extensive chemical modifications, making them attractive scaffolds for the development of novel therapeutics.[3] Research has demonstrated their potential as anticancer, antimicrobial, and neuroprotective agents.[1][4][5] In oncology, certain benzoxazine derivatives have been shown to inhibit key enzymes in DNA repair pathways, such as DNA-dependent protein kinase (DNA-PK), leading to cancer cell death.[6] Furthermore, their antimicrobial properties show promise in combating drug-resistant pathogens.[1][4]
This comprehensive guide provides a detailed framework for the in vitro evaluation of novel benzoxazine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the scientific rationale behind the experimental design.
Strategic Assay Development for Benzoxazine Scaffolds
A successful in vitro evaluation of novel benzoxazine compounds hinges on a well-defined assay cascade. This cascade should be designed to first assess broad cytotoxic or anti-proliferative effects, followed by more focused mechanistic studies to elucidate the compound's mode of action.
A critical initial consideration for benzoxazine compounds is their solubility. Many heterocyclic compounds can exhibit poor aqueous solubility, which can significantly impact assay results by causing compound precipitation and leading to inaccurate potency measurements.[7][8][9][10] Therefore, it is crucial to assess the solubility of each compound in the relevant assay media and, if necessary, employ strategies to enhance solubility, such as the use of co-solvents like DMSO.[7][8][10][11][12][13][14][15] However, the concentration of DMSO should be carefully controlled and kept consistent across all experiments, as it can also affect cell viability and enzyme activity.[10][14]
Another key consideration is the potential for compound interference with assay technologies. Heterocyclic compounds are known to sometimes interfere with fluorescence- and luminescence-based readouts, leading to false-positive or false-negative results.[1][10][16][17][18][19][20][21] It is therefore advisable to include appropriate controls and, where possible, use orthogonal assays with different detection methods to confirm initial findings.[20]
The following workflow provides a logical progression for the in vitro characterization of novel benzoxazine compounds:
Caption: A strategic workflow for the in vitro evaluation of novel benzoxazine compounds.
Part 1: Antiproliferative and Cytotoxicity Assays
The initial step in evaluating a new chemical entity is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This conversion is catalyzed by mitochondrial dehydrogenases, and the amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazine compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using a non-linear regression analysis.
Data Presentation: Representative IC₅₀ Values for Novel Benzoxazine Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| BZ-001 | MCF-7 (Breast) | 5.2 |
| BZ-001 | HCT116 (Colon) | 8.9 |
| BZ-002 | A549 (Lung) | 12.5 |
| BZ-002 | HeLa (Cervical) | 15.1 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 |
Part 2: Mechanism of Action Studies
Once a compound has demonstrated significant anti-proliferative activity, the next step is to investigate its mechanism of action. For compounds with anticancer potential, this often involves determining if they induce apoptosis (programmed cell death) and identifying their molecular targets.
Caspase-Glo® 3/7 Assay for Apoptosis
A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these caspases. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Seed and treat cells with the benzoxazine compounds in a 96-well white-walled plate as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
γH2AX Immunofluorescence for DNA Damage
For benzoxazines that may target DNA repair pathways, assessing the induction of DNA double-strand breaks (DSBs) is crucial. The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early marker of DSBs. Immunofluorescence staining can be used to visualize and quantify γH2AX foci within the nucleus.
Protocol: γH2AX Immunofluorescence Staining
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with the benzoxazine compounds for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[22][23][24]
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.[22][24]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.[22]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates DNA damage.
In Vitro DNA-PK Kinase Assay
To directly assess the inhibitory activity of benzoxazine compounds on their putative target, an in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a luminescent assay that can be adapted to measure the activity of DNA-PK.[25] The assay quantifies the amount of ADP produced during the kinase reaction.
Protocol: DNA-PK Kinase Assay (ADP-Glo™)
-
Reaction Setup: In a 384-well plate, combine the purified DNA-PK enzyme, a suitable substrate (e.g., a specific peptide), and the benzoxazine compound at various concentrations in a kinase buffer.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition of DNA-PK activity for each compound concentration and determine the IC₅₀ value.
Signaling Pathway Visualization
The following diagram illustrates the role of DNA-PK in the non-homologous end joining (NHEJ) pathway of DNA repair and the point of inhibition by novel benzoxazine compounds.
Caption: Inhibition of the DNA-PK-mediated NHEJ pathway by a novel benzoxazine compound.
The PI3K/Akt signaling pathway is another cellular pathway that can be affected by some benzidine compounds, a class of chemicals that includes benzoxazines.[26] Activation of this pathway can promote cell proliferation.[26]
Caption: Potential activation of the PI3K/Akt signaling pathway by benzidine-related compounds.
Part 3: Antimicrobial Activity Assays
For benzoxazine compounds with potential antimicrobial applications, determining their minimum inhibitory concentration (MIC) is a fundamental first step.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol: Broth Microdilution Assay
-
Bacterial Culture Preparation: Grow the bacterial strain of interest in a suitable broth medium overnight at 37°C.
-
Compound Dilution: Prepare a two-fold serial dilution of the benzoxazine compound in a 96-well microtiter plate.
-
Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add it to each well containing the compound dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Presentation: Representative MIC Values for a Novel Benzoxazine
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 16 |
| Escherichia coli | Negative | 32 |
| Pseudomonas aeruginosa | Negative | 64 |
| Ciprofloxacin (Control) | - | 0.5 |
Conclusion and Future Directions
The in vitro assays detailed in this application note provide a robust and systematic approach to characterizing the biological activity of novel benzoxazine compounds. By following this strategic workflow, researchers can efficiently identify promising lead candidates for further preclinical development. Future studies should focus on in vivo efficacy and toxicity assessments of the most potent and selective compounds identified through these in vitro screens.
References
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Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell. (2015). PubMed Central. Retrieved from [Link]
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Pharmacokinetic profiling of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine
An Application Guide to the Pharmacokinetic Profiling of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine and Novel Benzoxazine Analogs
Abstract
The benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, antihyperlipidemic, and anticancer properties.[1][2] (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine represents a core structure within this class, and understanding its pharmacokinetic (PK) profile is essential for advancing any analog toward clinical development. Poor PK properties are a leading cause of failure in drug development.[3] This guide, designed for drug development scientists, provides a comprehensive, technically detailed framework for the complete preclinical pharmacokinetic characterization of this and related novel chemical entities (NCEs). We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and translatable dataset. The protocols herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.
Foundational Prerequisite: Bioanalytical Method Development
Before any pharmacokinetic parameters can be determined, a robust and validated bioanalytical method is required to accurately quantify the analyte in complex biological matrices like plasma, urine, or tissue homogenates.[4][5] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and selectivity.[6]
Scientific Rationale
The objective is to develop a method that can distinguish the analyte from endogenous matrix components and potential metabolites, providing precise and accurate quantification over a relevant concentration range.[6][7] Key validation parameters—accuracy, precision, linearity, selectivity, stability, and matrix effect—are assessed to ensure the reliability of the data generated in subsequent PK studies.[5]
Workflow for LC-MS/MS Method Development
Caption: Workflow for bioanalytical method development and validation.
Protocol: Bioanalytical Method Validation
-
Stock Solution & Calibration Standards : Prepare a 1 mg/mL stock solution of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine in a suitable organic solvent (e.g., DMSO, Methanol). Serially dilute this stock in the solvent and then spike into the biological matrix (e.g., rat plasma) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples : Prepare QC samples in the matrix at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) from a separate stock solution.
-
Sample Extraction :
-
To 50 µL of plasma (standard, QC, or unknown), add 150 µL of ice-cold acetonitrile containing an internal standard (a structurally similar compound, if available).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis : Analyze extracted samples. The validation is performed by running calibration standards and QC samples on three separate days to assess intra- and inter-day precision and accuracy.
-
Acceptance Criteria : The method is considered validated if it meets the criteria outlined in regulatory guidance.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery & Matrix Effect | Consistent and reproducible across the concentration range |
| Stability | Analyte concentration within ±15% of nominal under tested conditions |
In Vitro ADME Profiling
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are rapid, cost-effective screening tools used to identify potential liabilities early in the drug discovery process.[8][9][10] They provide critical data to guide compound optimization before committing to more complex in vivo studies.[11]
Metabolic Stability Assessment
Scientific Rationale: The liver is the primary site of drug metabolism.[12] Assays using liver microsomes or hepatocytes measure the rate at which a compound is metabolized by hepatic enzymes.[12][13] This rate, or intrinsic clearance (CLint), is a key determinant of a drug's half-life and oral bioavailability. Microsomes primarily assess Phase I (CYP450-mediated) metabolism, while hepatocytes incorporate both Phase I and Phase II pathways, as well as transporter effects.[3][12]
Protocol: Liver Microsomal Stability
-
Prepare Reaction Mixture : In a 96-well plate, prepare a solution of liver microsomes (e.g., human, rat) at a concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[12]
-
Pre-incubation : Add the test compound (final concentration 1 µM) to the microsome solution and pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction : Start the metabolic reaction by adding an NADPH-regenerating system.[13]
-
Time Points : At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile with an internal standard.[12]
-
Analysis : Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using the validated LC-MS/MS method to determine the percent of the parent compound remaining at each time point.
-
Data Analysis :
-
Plot the natural log of the percent remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
t½ = 0.693 / k CLint (µL/min/mg protein) = (0.693 / t½) x (1 / mg/mL microsomal protein)
-
Example Data Presentation:
| Compound | t½ (min) | CLint (µL/min/mg) | Classification |
| Test Compound | 25 | 55.4 | Moderately Stable |
| Warfarin (Low CL) | > 60 | < 23 | Stable |
| Verapamil (High CL) | < 10 | > 138 | Unstable |
Plasma Protein Binding (PPB)
Scientific Rationale: Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available to be metabolized or excreted.[14][15] High plasma protein binding can reduce efficacy and affect the drug's distribution.[16] Rapid Equilibrium Dialysis (RED) is a common and reliable method to determine the fraction unbound (fu).[14][16]
Protocol: Rapid Equilibrium Dialysis (RED)
-
Preparation : Spike the test compound (final concentration 1-10 µM) into plasma from the desired species (e.g., human, mouse).[14]
-
Device Loading : Add the plasma containing the compound to the sample chamber of the RED device insert. Add an equal volume of dialysis buffer (PBS, pH 7.4) to the buffer chamber.[16]
-
Incubation : Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the semi-permeable membrane.[15]
-
Sampling : After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Matrix Matching & Analysis : Combine the plasma sample with blank buffer and the buffer sample with blank plasma to ensure identical matrix composition for analysis. Extract all samples and analyze by LC-MS/MS.[16]
-
Data Analysis :
-
Calculate the fraction unbound (fu) using the peak area ratio from the LC-MS/MS analysis.
% Unbound (fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100
-
Example Data Presentation:
| Compound | % Unbound (fu) | Classification |
| Test Compound | 8.5 | Moderately Bound |
| Warfarin | 1.1 | Highly Bound (>99%) |
| Metoprolol | 88.0 | Low Binding (<90%) |
Intestinal Permeability (Caco-2 Assay)
Scientific Rationale: For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic effect. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the human intestinal epithelium, complete with tight junctions and efflux transporters (e.g., P-glycoprotein, P-gp).[17][18] This assay measures a compound's apparent permeability (Papp) and can identify if it is a substrate for active efflux.[19]
Protocol: Bidirectional Caco-2 Permeability
-
Cell Culture : Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.[19]
-
Monolayer Integrity Check : Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer.[17] Only use monolayers with TEER values ≥ 200 Ω·cm².
-
Permeability Measurement (A-to-B) :
-
Add the test compound (10 µM in transport buffer) to the apical (A, donor) side.
-
Add fresh transport buffer to the basolateral (B, receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At set time points (e.g., 2 hours), take a sample from the basolateral side to quantify the amount of compound that has crossed the monolayer.[17]
-
-
Efflux Measurement (B-to-A) :
-
Simultaneously, perform the experiment in the reverse direction by adding the compound to the basolateral (B) side and sampling from the apical (A) side.
-
-
Analysis : Quantify compound concentration in all samples by LC-MS/MS.
-
Data Analysis :
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER). An ER > 2 suggests the compound is subject to active efflux.[18]
Papp (cm/s) = (dQ/dt) / (A * C₀) (Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial donor concentration)
Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)
-
Example Data Presentation:
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Classification |
| Test Compound | 8.2 | 19.7 | 2.4 | Moderate Permeability, Efflux Substrate |
| Atenolol (Low Perm.) | < 1 | < 1 | ~1.0 | Low Permeability |
| Antipyrine (High Perm.) | > 20 | > 20 | ~1.0 | High Permeability |
| Talinolol (P-gp Substrate) | 0.5 | 9.5 | 19.0 | Efflux Substrate |
In Vivo Pharmacokinetic Study
Scientific Rationale: While in vitro assays are predictive, an in vivo study is essential to understand how a compound behaves in a complete biological system.[20] A single-dose PK study in a rodent model (e.g., Sprague-Dawley rat) provides critical parameters such as maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[21][22]
Caption: A typical workflow for an in vivo pharmacokinetic study in rats.
Protocol: Rat Pharmacokinetic Study (IV and PO)
-
Animal Model : Use male Sprague-Dawley rats (n=3 per group), cannulated for serial blood sampling.
-
Formulation : Formulate the compound in a suitable vehicle (e.g., 20% Solutol / 80% Water for IV; 0.5% CMC in water for PO).
-
Dosing :
-
IV Group : Administer a single bolus dose of 1 mg/kg via the tail vein.
-
PO Group : Administer a single oral gavage dose of 5 mg/kg.
-
-
Blood Sampling : Collect sparse blood samples (approx. 100 µL) at pre-defined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).[20]
-
Plasma Processing : Centrifuge blood samples immediately at 2000 x g for 10 minutes at 4°C. Harvest the plasma and store frozen at -80°C until analysis.
-
Sample Analysis : Thaw plasma samples and analyze for drug concentration using the validated LC-MS/MS method.
-
Pharmacokinetic Analysis : Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to determine key PK parameters.
Key In Vivo PK Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Related to efficacy and toxicity |
| Tmax | Time at which Cmax is observed | Indicates rate of absorption |
| AUC | Area Under the Curve (total drug exposure) | Key measure of overall exposure |
| t½ | Elimination Half-life | Determines dosing interval |
| CL | Clearance (IV) | Rate of drug removal from the body |
| Vd | Volume of Distribution (IV) | Extent of drug distribution into tissues |
| F% | Oral Bioavailability | Fraction of oral dose reaching systemic circulation |
Data Integration and Interpretation
The ultimate goal is to synthesize all data into a coherent profile that predicts human pharmacokinetics and guides further development.[11] By integrating in vitro and in vivo results, we can build a mechanistic understanding of the compound's disposition.
Example Integrated Profile for (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine:
| Parameter | Result | Interpretation & Next Steps |
| Metabolic Stability (Rat) | t½ = 25 min (Moderate) | Consistent with observed moderate-to-high clearance in vivo. Suggests metabolism is a primary clearance mechanism. Next Step : Metabolite identification studies.[9] |
| Plasma Protein Binding | 91.5% Bound (fu = 8.5%) | Moderately bound. The free fraction is sufficient for activity and clearance. |
| Caco-2 Permeability | Papp (A-B) = 8.2; ER = 2.4 | Moderate permeability suggests good potential for oral absorption. Efflux ratio indicates it may be a P-gp substrate, potentially limiting brain penetration and contributing to gut-wall elimination. |
| Rat PK (5 mg/kg PO) | Cmax = 450 ng/mL | Good exposure achieved after oral dosing. |
| Rat PK (1 mg/kg IV) | CL = 45 mL/min/kg | Clearance is moderate, approaching liver blood flow, confirming metabolism is a key elimination pathway. |
| Oral Bioavailability (F%) | 35% | Moderate bioavailability is consistent with moderate permeability, potential efflux, and first-pass metabolism in the liver. Next Step : Further formulation work or structural modification to improve absorption or reduce metabolism. |
This integrated view allows the project team to make informed decisions. For this hypothetical compound, the profile is promising but highlights areas for optimization, such as mitigating efflux and first-pass metabolism to improve oral bioavailability.
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Application Notes and Protocols for Evaluating the Neuroprotective Effects of Dihydro-benzoxazine Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of dihydro-benzoxazine derivatives as potential neuroprotective agents. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing the therapeutic potential of this promising class of compounds in the context of neurodegenerative diseases.
Introduction: The Therapeutic Promise of Dihydro-benzoxazine Derivatives
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge. A key pathological hallmark of these disorders is the progressive loss of neurons, leading to cognitive decline, motor dysfunction, and ultimately, severe disability. The complex etiology of neurodegeneration involves multiple interconnected pathways, including oxidative stress, neuroinflammation, excitotoxicity, and protein misfolding.
Dihydro-benzoxazine derivatives have emerged as a versatile scaffold in medicinal chemistry, with certain analogues demonstrating significant neuroprotective properties.[1][2] Their therapeutic potential is often attributed to their ability to modulate key signaling pathways involved in neuronal survival and to counteract the detrimental effects of pathological stressors. Notably, some derivatives have been shown to possess potent antioxidant and anti-inflammatory activities, making them attractive candidates for mitigating the multifaceted nature of neurodegenerative processes.[1][3] This guide will provide the necessary protocols to rigorously test the neuroprotective efficacy of novel dihydro-benzoxazine derivatives.
Part 1: In Vitro Evaluation of Neuroprotective Efficacy
In vitro assays are the foundational step in the evaluation of any potential neuroprotective compound. They offer a controlled environment to dissect specific mechanisms of action and to screen compounds for their ability to protect neurons from various insults. Here, we detail protocols for assessing cell viability, oxidative stress, and neuroinflammation in relevant neuronal cell models.
Assessment of Neuronal Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] In the context of neuroprotection, this assay is used to quantify the ability of a dihydro-benzoxazine derivative to prevent cell death induced by a neurotoxin.
Scientific Rationale: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: Neuroprotection against MPP+ Toxicity in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the SH-SY5Y cells into a 96-well plate at a density of 2 × 10^5 cells/well.[5] Allow the cells to adhere and grow for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the dihydro-benzoxazine derivative (e.g., 1, 10, 100 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Toxicity: Induce neurotoxicity by adding MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin that selectively damages dopaminergic neurons, to a final concentration of 1 mM.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Interpretation:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
A significant increase in cell viability in the presence of the dihydro-benzoxazine derivative compared to the MPP+-treated group indicates a neuroprotective effect.
| Parameter | Recommendation |
| Cell Line | SH-SY5Y (human neuroblastoma) |
| Seeding Density | 2 x 10^5 cells/well (96-well plate)[5] |
| Pre-treatment Time | 2 hours |
| Neurotoxin | MPP+ (1 mM) |
| Incubation Time | 24 hours |
| MTT Incubation | 4 hours |
| Wavelength | 570 nm |
Measurement of Intracellular Reactive Oxygen Species (ROS)
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a major contributor to neuronal damage in neurodegenerative diseases. The DCFH-DA assay is a common method to quantify intracellular ROS levels.
Scientific Rationale: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6] The fluorescence intensity is proportional to the amount of intracellular ROS.
Experimental Protocol: ROS Scavenging Activity in Primary Cortical Neurons
-
Neuron Culture: Isolate and culture primary cortical neurons from embryonic day 18 (E18) rat or mouse brains.
-
Plating: Plate the neurons on poly-D-lysine coated plates at an appropriate density.
-
Treatment: After 5-7 days in culture, pre-treat the neurons with the dihydro-benzoxazine derivative for 2 hours.
-
Oxidative Stress Induction: Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM for 30 minutes.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with warm, phenol red-free DMEM. Add 10 µM DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[1]
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.[1] Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
Data Interpretation:
-
A significant reduction in DCF fluorescence in cells pre-treated with the dihydro-benzoxazine derivative compared to the H₂O₂-treated group indicates antioxidant activity.
| Parameter | Recommendation |
| Cell Type | Primary Cortical Neurons |
| Oxidative Stressor | Hydrogen Peroxide (H₂O₂) (100 µM) |
| DCFH-DA Concentration | 10 µM |
| Incubation Time | 30 minutes |
| Excitation/Emission | 485 nm / 530 nm |
Assessment of Anti-Neuroinflammatory Activity
Neuroinflammation, characterized by the activation of microglia and astrocytes, plays a crucial role in the progression of neurodegenerative diseases. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is commonly used to model neuroinflammation in vitro.[7]
Scientific Rationale: Activated microglia release pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The Griess assay measures nitrite, a stable product of NO, while ELISAs can quantify specific cytokine levels in the culture medium.
Experimental Protocol: Inhibition of LPS-Induced Neuroinflammation in BV-2 Microglial Cells
-
Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS.
-
Seeding: Seed BV-2 cells in a 24-well plate.
-
Pre-treatment: Pre-treat the cells with the dihydro-benzoxazine derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.[8]
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Interpretation:
-
A significant decrease in NO and pro-inflammatory cytokine levels in the presence of the dihydro-benzoxazine derivative compared to the LPS-stimulated group indicates anti-neuroinflammatory activity.
| Parameter | Recommendation |
| Cell Line | BV-2 (murine microglia) |
| Inflammatory Stimulus | Lipopolysaccharide (LPS) (1 µg/mL) |
| Incubation Time | 24 hours |
| NO Detection | Griess Assay |
| Cytokine Detection | ELISA (TNF-α, IL-6) |
Part 2: In Vivo Evaluation of Neuroprotective Efficacy
In vivo studies are essential to validate the therapeutic potential of a compound in a whole organism, taking into account its pharmacokinetic and pharmacodynamic properties. Here, we describe two widely used animal models to assess the neuroprotective effects of dihydro-benzoxazine derivatives in the context of Parkinson's disease and cognitive impairment.
MPTP-Induced Mouse Model of Parkinson's Disease
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established model of Parkinson's disease that recapitulates the key pathological feature of the disease: the loss of dopaminergic neurons in the substantia nigra.[9][10][11]
Scientific Rationale: MPTP is a neurotoxin that, once it crosses the blood-brain barrier, is converted to its active toxic metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in astrocytes. MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial complex I, leading to ATP depletion, oxidative stress, and ultimately, neuronal death.
Experimental Protocol:
-
Animals: Use male C57BL/6 mice, as they are particularly susceptible to MPTP toxicity.
-
MPTP Administration: Administer MPTP hydrochloride dissolved in saline via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals on a single day.[10]
-
Compound Administration: Administer the dihydro-benzoxazine derivative (e.g., via oral gavage or i.p. injection) at a predetermined dose and schedule. Treatment can be initiated before, during, or after MPTP administration to assess prophylactic or therapeutic effects.
-
Behavioral Assessment (7 days post-MPTP):
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To evaluate bradykinesia.
-
-
Neurochemical Analysis (14 days post-MPTP):
-
Euthanize the mice and dissect the striatum.
-
Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Histological Analysis (14 days post-MPTP):
-
Perfuse the mice with saline followed by 4% paraformaldehyde.
-
Dissect the brains and prepare coronal sections of the substantia nigra.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify the surviving dopaminergic neurons.
-
Data Interpretation:
-
A significant improvement in motor performance, preservation of striatal dopamine levels, and a higher number of surviving TH-positive neurons in the substantia nigra of the drug-treated group compared to the MPTP-only group indicate a neuroprotective effect.
| Parameter | Recommendation |
| Animal Model | Male C57BL/6 mice |
| Neurotoxin | MPTP (4 x 20 mg/kg, i.p., 2-hour intervals)[10] |
| Behavioral Tests | Rotarod, Pole Test |
| Neurochemical Analysis | HPLC for dopamine and metabolites |
| Histological Analysis | Tyrosine Hydroxylase (TH) immunohistochemistry |
Scopolamine-Induced Amnesia Model
The scopolamine-induced amnesia model is a widely used pharmacological model to study cognitive dysfunction and to screen for potential nootropic and anti-amnesic drugs.[12][13]
Scientific Rationale: Scopolamine is a non-selective muscarinic acetylcholine receptor antagonist that impairs learning and memory by disrupting cholinergic neurotransmission, a key pathway involved in cognitive processes.
Experimental Protocol:
-
Animals: Use adult male Swiss albino mice or rats.
-
Compound Administration: Administer the dihydro-benzoxazine derivative orally or intraperitoneally 60 minutes before the behavioral test.
-
Scopolamine Administration: Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the behavioral test to induce amnesia.[13]
-
Behavioral Assessment:
-
Morris Water Maze (MWM): To assess spatial learning and memory. The test consists of an acquisition phase (training) and a probe trial (memory retention).
-
Novel Object Recognition (NOR) Test: To evaluate recognition memory.
-
Y-maze Test: To assess spatial working memory.
-
-
Biochemical Analysis (optional):
-
After the behavioral tests, euthanize the animals and dissect the hippocampus and cortex.
-
Measure the activity of acetylcholinesterase (AChE) and the levels of oxidative stress markers (e.g., MDA, GSH).
-
Data Interpretation:
-
A significant improvement in performance in the behavioral tests (e.g., reduced escape latency in the MWM, increased discrimination index in the NOR test) in the drug-treated group compared to the scopolamine-only group indicates a cognitive-enhancing effect.
-
A reduction in AChE activity and oxidative stress markers in the brain tissue would provide further evidence of the compound's mechanism of action.
| Parameter | Recommendation |
| Animal Model | Adult male Swiss albino mice |
| Amnesic Agent | Scopolamine (1 mg/kg, i.p.)[13] |
| Behavioral Tests | Morris Water Maze, Novel Object Recognition, Y-maze |
| Biochemical Analysis | AChE activity, Oxidative stress markers |
Part 3: Mechanistic Insights into Neuroprotection
Understanding the molecular mechanisms by which dihydro-benzoxazine derivatives exert their neuroprotective effects is crucial for their development as therapeutic agents. Based on the current literature, two key pathways are of particular interest: the Nrf2 antioxidant response pathway and the GSK-3β signaling pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[14] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Caption: Nrf2 Signaling Pathway Activation.
GSK-3β Signaling Pathway
Glycogen synthase kinase 3 beta (GSK-3β) is a ubiquitously expressed serine/threonine kinase that is implicated in a wide range of cellular processes, including metabolism, cell survival, and neuronal function. Aberrant GSK-3β activity has been linked to the pathology of several neurodegenerative diseases.[15] For instance, GSK-3β is known to phosphorylate tau protein, leading to the formation of neurofibrillary tangles in Alzheimer's disease. It is also involved in the regulation of inflammatory responses and apoptosis.
Caption: Inhibition of GSK-3β Signaling Pathway.
Conclusion
The protocols and conceptual frameworks presented in these application notes provide a robust starting point for the comprehensive evaluation of dihydro-benzoxazine derivatives as potential neuroprotective agents. By systematically assessing their effects on neuronal viability, oxidative stress, and neuroinflammation, and by validating their efficacy in relevant in vivo models, researchers can gain critical insights into the therapeutic potential of this promising class of compounds. Further investigation into their mechanisms of action, particularly their modulation of the Nrf2 and GSK-3β pathways, will be instrumental in advancing their development towards clinical applications for the treatment of neurodegenerative diseases.
References
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Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141–151. [Link]
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Nature Protocols. (2007). Protocol for the MPTP mouse model of Parkinson's disease. [Link]
- Petroske, E., et al. (2001). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies.
-
ResearchGate. (2007). Protocol for the MPTP mouse model of Parkinson's disease. [Link]
- Meredith, G. E., & Rademacher, D. J. (2011). Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol. Journal of Parkinson's disease, 1(1), 19–27.
-
National Institutes of Health. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]
- Song, J., et al. (2022). Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model. Frontiers in Pharmacology, 13, 1018591.
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JoVE. (2022). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. [Link]
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NJPPP. (2019). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. [Link]
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Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease. [Link]
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protocols.io. (2023). MTT assay. [Link]
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Springer Nature. (n.d.). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. [Link]
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Bio-protocol. (2021). MTT Assay. [Link]
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MDPI. (2023). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. [Link]
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PLoS ONE. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. [Link]
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National Institutes of Health. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. [Link]
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Usiena AIR. (2021). First dual AK/GSK-3β inhibitors endowed with antioxidant properties as multifunctional, potential neuroprotective agents. [Link]
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ResearchGate. (2018). MTT reduction assay in SH-SY5Y cells treated with increasing.... [Link]
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National Institutes of Health. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. [Link]
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National Institutes of Health. (2021). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. [Link]
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National Institutes of Health. (2024). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. [Link]
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PubMed. (2019). Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. [Link]
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PubMed. (2024). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. [Link]
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YouTube. (2025). Advancing Neuroinflammation Research with iPSC Derived Microglia and Automated Assays for Drug.... [Link]
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Preprints.org. (2026). Naringenin Ameliorates LPS-Induced Neuroinflammation Through NF-κB Signaling in Human Microglia and Protects Neuronal Cells. [Link]
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PubMed. (1995). Novel Potassium Channel Activators. III. Synthesis and Pharmacological Evaluation of 3,4-dihydro-2H-1,4-benzoxazine Derivatives: Modification at the 2 Position. [Link]
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National Institutes of Health. (2023). Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products. [Link]
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National Institutes of Health. (2019). Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages. [Link]
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PubMed Central. (2018). Activation of Nrf2 signaling by natural products-can it alleviate diabetes?. [Link]
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Hindawi. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. [Link]
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MDPI. (2024). Therapeutic Agents Targeting the Nrf2 Signaling Pathway to Combat Oxidative Stress and Intestinal Inflammation in Veterinary and Translational Medicine. [Link]
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- 2. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine
Welcome to the technical support center for the synthesis of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice to help you improve the yield and purity of your synthesis.
The synthesis of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine, a valuable building block in medicinal chemistry, can be a multi-step process with potential pitfalls. This guide provides a structured approach to identifying and resolving common issues you may encounter.
Troubleshooting Guide: Question & Answer Format
Issue 1: Low Yield in the Initial Ring Formation Step
Question: I am attempting the initial cyclization to form the benzoxazine ring and I am observing a very low yield of the desired product. What are the likely causes and how can I improve this?
Answer:
Low yield in the formation of the 3,4-dihydro-2H-benzo[b]oxazine ring is a common issue. The primary causes often relate to suboptimal reaction conditions, reagent quality, and the presence of side reactions.
Underlying Causes and Solutions:
-
Suboptimal Reaction Conditions: The Mannich-like condensation that typically forms the benzoxazine ring is sensitive to temperature and solvent.[1][2]
-
Temperature Control: Running the reaction at too high a temperature can lead to the formation of polymeric side products. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction. It is crucial to establish the optimal temperature for your specific substrates.
-
Solvent Choice: The choice of solvent is critical. While solvents like toluene or dioxane are commonly used, their polarity and ability to azeotropically remove water can significantly impact the reaction rate and yield.[2]
-
-
Reagent Quality: The purity of your starting materials, particularly the formaldehyde source and the amine, is paramount.
-
Formaldehyde Source: Paraformaldehyde is often used as a source of formaldehyde. Ensure it is dry and of high purity, as aged paraformaldehyde can be less reactive.
-
Amine Reactivity: The electronic nature of substituents on the aniline precursor can influence its nucleophilicity and, consequently, the reaction rate. Electron-withdrawing groups can decrease reactivity, potentially requiring more forcing conditions.[3]
-
-
Side Reactions: The formation of hyperbranched triazine chains or other oligomers is a significant side reaction, especially when using diamines.[3][4] This can lead to the gelation of the reaction mixture and a decrease in the yield of the desired monomeric benzoxazine.[3]
Experimental Protocol for Optimization:
-
Systematic Temperature Screening: Begin by running small-scale reactions at a range of temperatures (e.g., 80°C, 100°C, 120°C in toluene) to identify the optimal condition.
-
Solvent Evaluation: Compare the reaction in different solvents. A non-polar solvent like toluene is often effective for water removal via a Dean-Stark trap.
-
Reagent Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of formaldehyde or amine can promote side reactions. A 1:1:1 molar ratio of phenol, amine, and formaldehyde is a good starting point.
| Parameter | Recommendation | Rationale |
| Temperature | 80-120 °C (Toluene) | Balances reaction rate and minimizes side product formation. |
| Solvent | Toluene or Dioxane | Allows for azeotropic removal of water, driving the equilibrium towards the product.[2] |
| Catalyst | Typically not required | The reaction is often self-catalyzed. |
Issue 2: Difficulty in Introducing the Aminomethyl Group at the C3 Position
Question: I have successfully synthesized the benzoxazine core, but I am struggling to introduce the aminomethyl group at the C3 position. What are the recommended synthetic strategies and their potential pitfalls?
Answer:
Introducing the aminomethyl group at the C3 position typically involves the reduction of a suitable precursor, such as a nitrile or an oxime. The success of this step depends on the choice of reducing agent and the stability of the benzoxazine ring under the reaction conditions.
Recommended Synthetic Strategies:
-
Reduction of a Nitrile: A common approach is the reduction of a 3-cyanobenzoxazine precursor.
-
Reducing Agents:
-
Lithium Aluminum Hydride (LiAlH4): A powerful reducing agent, but its lack of selectivity can sometimes lead to the cleavage of the benzoxazine ring. The reaction must be performed under strictly anhydrous conditions.
-
Raney Nickel (Raney Ni) with Hydrogen: This catalytic hydrogenation is often a milder alternative to LiAlH4 and can provide higher yields with fewer side products.
-
Sodium Borohydride (NaBH4) with a Catalyst: In some cases, NaBH4 in the presence of a catalyst like cobalt chloride can be effective.
-
-
-
Reductive Amination of a 3-Formylbenzoxazine: This two-step, one-pot procedure involves the formation of an imine from a 3-formylbenzoxazine and an amine source (like ammonia or a protected amine), followed by in-situ reduction.
-
Reducing Agents: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for reductive aminations.[5]
-
Troubleshooting and Optimization:
-
Incomplete Reduction: If you observe incomplete conversion of your starting material, consider increasing the equivalents of the reducing agent, extending the reaction time, or slightly increasing the temperature.
-
Ring Opening: If you suspect ring opening, which can be identified by mass spectrometry or NMR, switch to a milder reducing agent. For example, if you are using LiAlH4, try switching to Raney Ni/H2.
-
Low Yield: Low yields can also be due to difficulties in purification. The product, being an amine, can be basic and may adhere to silica gel during column chromatography.
Experimental Protocol for Nitrile Reduction:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), suspend the 3-cyanobenzoxazine in anhydrous THF.
-
Reduction: Cool the suspension to 0°C and slowly add a solution of LiAlH4 in THF.
-
Quenching: After the reaction is complete (monitored by TLC), carefully quench the excess LiAlH4 by the sequential addition of water and a sodium hydroxide solution.
-
Work-up: Filter the resulting aluminum salts and extract the aqueous layer with a suitable organic solvent.
Issue 3: Product Purification and Characterization Challenges
Question: My reaction seems to have worked, but I am having trouble purifying the final product, (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine. It appears to be a viscous oil that is difficult to handle.
Answer:
Purification of benzoxazine derivatives can indeed be challenging, as they are often isolated as oils or gummy masses.[6] The basic nature of the amine product can also complicate chromatographic purification.
Purification Strategies:
-
Column Chromatography:
-
Choice of Stationary Phase: Standard silica gel can be used, but it is often beneficial to use silica gel that has been treated with a base, such as triethylamine, to prevent the product from streaking or irreversibly binding to the column.
-
Eluent System: A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is typically effective. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can also improve the separation.
-
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The amine product will move into the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer with a base like sodium hydroxide to a pH > 10.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the purified product.
-
-
Crystallization: If possible, converting the amine product to a salt (e.g., hydrochloride or maleate) can facilitate crystallization and purification.
Characterization:
-
NMR Spectroscopy (1H and 13C): This is the most powerful tool for structural confirmation. Pay close attention to the characteristic signals of the benzoxazine ring and the newly formed aminomethyl group.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of your product.[7]
-
FT-IR Spectroscopy: Look for the characteristic N-H stretching vibrations of the primary amine.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of the benzoxazine ring?
The formation of the benzoxazine ring proceeds through a Mannich-like condensation reaction.[1] The reaction involves the condensation of a phenol, a primary amine, and formaldehyde. The mechanism is thought to involve the initial formation of a hydroxymethyl amine intermediate, which then reacts with the phenol at the ortho position to form the oxazine ring.[2]
Q2: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is the most common method for monitoring the progress of the reaction. Choose an appropriate solvent system that provides good separation between your starting materials, intermediates, and the final product. Staining with a suitable agent, such as potassium permanganate or ninhydrin (for amines), can help visualize the spots.
Q3: Are there any green chemistry approaches to this synthesis?
Yes, there are efforts to develop more environmentally friendly methods for benzoxazine synthesis. This includes the use of water as a solvent, which has been shown to be effective in some cases for the synthesis of related benzoxazine structures.[6] Additionally, solvent-free synthesis methods have been explored to reduce waste.[2]
Visualizing the Synthesis and Troubleshooting
Diagram 1: General Synthetic Pathway
Caption: A generalized three-step synthetic approach.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A logical approach to diagnosing low yield issues.
References
-
Possible side reaction during the production of benzoxazine monomers based on diamines. ResearchGate. Available at: [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. PMC - NIH. Available at: [Link]
-
Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. Available at: [Link]
-
New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. PMC - PubMed Central. Available at: [Link]
-
A metal catalyst-free and one-pot synthesis of (3,4-dihydro-2H-benzo[b][4][8]oxazin-2-yl)methanol derivatives in water. Aurigene Pharmaceutical Services. Available at: [Link]
-
Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. PMC - NIH. Available at: [Link]
-
3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. Available at: [Link]
-
(PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. Available at: [Link]
-
4H-Benzo[d][4][9]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Semantic Scholar. Available at: [Link]
-
Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl). ResearchGate. Available at: [Link]
-
Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. Available at: [Link]
-
Synthesis of benzoxazine derivatives and their polymers. ResearchGate. Available at: [Link]
-
Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines | Request PDF. ResearchGate. Available at: [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. MDPI. Available at: [Link]
-
(PDF) 4H-Benzo[d][4][9]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. ResearchGate. Available at: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]
-
Synthesis of 3,4-dihydro-2H-1,2,4-benzo-thiadiazine 1,1-dioxide derivatives as potential allosteric modulators of AMPA/kainate receptors. PubMed. Available at: [Link]
Sources
- 1. Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aurigeneservices.com [aurigeneservices.com]
- 7. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]
- 8. New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Chiral Separation of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine Enantiomers
This guide provides targeted troubleshooting, experimental protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enantioselective separation of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating the enantiomers of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine?
A1: The primary challenge lies in the identical physicochemical properties of enantiomers, which prevents their separation using standard (achiral) chromatography. Successful separation requires the creation of a chiral environment where the two enantiomers form transient, diastereomeric complexes with a chiral selector, leading to different interaction energies and, consequently, different retention or migration times. The molecule's structure, featuring a primary amine, a secondary amine within the ring, an ether linkage, and an aromatic system, offers multiple points for chiral recognition but also complicates method development due to potential peak tailing and the need for precise mobile phase control.
Q2: Which analytical technique is most suitable for this separation: HPLC, SFC, or CE?
A2: All three techniques are viable, and the best choice depends on the specific goals of the analysis (e.g., speed, resolution, sample volume, downstream applications like MS coupling).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for chiral separations. Polysaccharide-based chiral stationary phases (CSPs) in normal-phase or polar-organic mode are often highly effective for amine-containing compounds.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative, often providing faster separations and higher efficiency than HPLC due to the low viscosity and high diffusivity of supercritical CO2. It is also considered a "greener" technique due to reduced organic solvent consumption. SFC can sometimes offer complementary or enhanced selectivity compared to HPLC.
-
Capillary Electrophoresis (CE): CE is a powerful technique that requires minimal sample and solvent, offering very high separation efficiencies. It is particularly well-suited for polar and charged compounds like the protonated form of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine. Separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Q3: What type of chiral stationary phase (CSP) should I start with for HPLC or SFC?
A3: Polysaccharide-based CSPs, particularly those derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), are the most recommended starting point. These phases offer a versatile combination of interaction mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, which are well-suited to the functional groups present in the target molecule. Immobilized polysaccharide CSPs are particularly advantageous as they tolerate a wider range of solvents, which can be crucial for optimizing selectivity and are more robust.
Chiral Method Development Workflow
Successful chiral method development is often an iterative process of screening and optimization. The following workflow provides a systematic approach.
Caption: A systematic workflow for chiral method development.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Recommended HPLC Starting Conditions
| Parameter | Normal-Phase Mode | Polar-Organic Mode |
| CSP | Immobilized Amylose or Cellulose-based (e.g., CHIRALPAK® IA/IB/IC) | Immobilized Amylose or Cellulose-based (e.g., CHIRALPAK® IA/IB/IC) |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) | Acetonitrile / Methanol (50:50, v/v) |
| Additive | 0.1% Diethylamine (DEA) or Butylamine | 0.1% Diethylamine (DEA) or Butylamine |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm or 280 nm | UV at 210 nm or 280 nm |
Q: Why am I observing poor or no resolution between the enantiomers?
A: This is the most common issue in chiral separations and typically points to suboptimal selectivity.
-
Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selected CSP may not provide sufficient stereoselective interactions for your molecule.
-
Solution: Screen different polysaccharide-based CSPs. An amylose-based column might provide different selectivity compared to a cellulose-based one. The specific derivative on the polysaccharide backbone is also critical.
-
-
Cause 2: Suboptimal Mobile Phase Composition. The type and ratio of the organic modifier (alcohol) significantly impact enantioselectivity.
-
Solution: Systematically vary the alcohol modifier (e.g., switch from 2-propanol to ethanol) and its concentration. Sometimes, small changes in the modifier percentage can dramatically improve resolution.
-
-
Cause 3: Missing or Incorrect Additive. For a basic compound like this, an acidic or basic additive is almost always necessary to achieve good peak shape and selectivity.
-
Solution: Ensure a basic additive like diethylamine (DEA) or butylamine is present at ~0.1%. This suppresses the unwanted interaction of the analyte's primary amine with residual acidic silanol groups on the silica support, improving peak shape and allowing the chiral recognition mechanism to dominate.
-
Q: My peaks are tailing severely. What is the cause and how do I fix it?
A: Peak tailing for basic analytes is typically caused by strong, undesirable interactions with the stationary phase.
-
Cause 1: Silanol Interactions. The primary amine on your molecule is basic and can interact strongly with acidic silanol groups on the silica surface of the CSP, leading to tailing.
-
Solution: Add a basic modifier to your mobile phase, such as 0.1-0.2% diethylamine (DEA). The competing base will saturate the active sites on the silica, preventing the analyte from binding non-specifically and resulting in more symmetrical peaks.
-
-
Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume. Dilute your sample and reinject to see if peak shape improves.
-
-
Cause 3: Sample Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection.
-
Solution: Whenever possible, dissolve the sample directly in the mobile phase. If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.
-
Q: My retention times are drifting or shifting between runs. Why?
A: Unstable retention times point to a lack of equilibrium in the system or changes in the mobile phase.
-
Cause 1: Insufficient Column Equilibration. Chiral columns, especially in normal-phase mode, can require significant time to equilibrate with a new mobile phase.
-
Solution: Flush the column with at least 20-30 column volumes of the new mobile phase before starting your analysis. Ensure the baseline is stable before injecting any samples.
-
-
Cause 2: Mobile Phase Volatility. The more volatile components of the mobile phase (e.g., hexane) can evaporate over time, changing the composition and affecting retention.
-
Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and ensure adequate mixing.
-
-
Cause 3: Temperature Fluctuations. Column temperature affects both mobile phase viscosity and the kinetics of chiral recognition.
-
Solution: Use a column thermostat to maintain a constant temperature (e.g., 25 °C). This is critical for reproducible results.
-
Troubleshooting Guide: Supercritical Fluid Chromatography (SFC)
Recommended SFC Starting Conditions
| Parameter | Recommended Condition |
| CSP | Immobilized Amylose or Cellulose-based (e.g., CHIRALPAK® IA/IB/IC) |
| Dimensions | 150 x 4.6 mm, 3 µm or 5 µm |
| Mobile Phase | CO2 / Methanol (Gradient from 5% to 40% Methanol over 5 min) |
| Additive | 0.1-0.2% Diethylamine (DEA) or Isopropylamine (IPA) in the co-solvent |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV-DAD |
Q: I am not getting any separation with standard alcohol co-solvents in SFC. What should I try next?
A: While alcohols are the most common co-solvents, SFC on immobilized phases allows for an extended range of solvents that can offer unique selectivity.
-
Cause: Insufficient Selectivity with Alcohol Modifiers. The analyte-CSP interaction may not be optimal with standard co-solvents like methanol or ethanol.
-
Solution 1: Screen Different Alcohols. First, try different alcohols (Methanol, Ethanol, 2-Propanol) as they can provide different selectivities.
-
Solution 2: Use "Extended Range" Solvents. If using an immobilized CSP, try alternative co-solvents like acetonitrile, tetrahydrofuran (THF), or methyl tert-butyl ether (MtBE). These solvents can fundamentally alter the chiral recognition mechanism and may provide the selectivity needed for separation.
-
Solution 3: Try Co-solvent Mixtures. A mixture of co-solvents, such as Methanol/Acetonitrile, can sometimes fine-tune the separation.
-
Q: My peak shapes are poor even with a basic additive. What else could be wrong?
A: While additives are key, other factors can influence peak shape in SFC.
-
Cause 1: Inappropriate Additive. The chosen basic additive may not be optimal.
-
Solution: Screen different basic additives. Isopropylamine or butylamine can sometimes provide better peak shapes for primary amines than the more common diethylamine.
-
-
Cause 2: Water Content. Trace amounts of water can sometimes act as a strong mobile phase component and affect peak shape, particularly for polar compounds.
-
Solution: While often avoided, intentionally adding a very small amount of water to the co-solvent (e.g., 0.1-0.5%) can sometimes improve peak shape for highly polar or basic compounds. This should be done cautiously as it can also reduce retention.
-
-
Cause 3: Sample Overload. As with HPLC, injecting too much sample is a common cause of poor peak shape.
-
Solution: Systematically reduce the sample concentration until peak shape improves.
-
Q: The backpressure in my SFC system is fluctuating or too high.
A: Pressure issues in SFC can stem from the instrument, column, or mobile phase conditions.
-
Cause 1: Frit Blockage. Particulate matter from the sample or mobile phase can block the column inlet frit.
-
Solution: First, try reversing the column flow at a low flow rate to dislodge the blockage. If this fails, the frit may need to be replaced. Always filter your samples and mobile phase additives.
-
-
Cause 2: Precipitation. The sample may be precipitating upon injection into the supercritical fluid mobile phase, especially if the sample solvent is not fully miscible.
-
Solution: Dissolve the sample in the mobile phase co-solvent (e.g., methanol with additive) whenever possible. Avoid non-polar or immiscible sample solvents.
-
-
Cause 3: Temperature/Pressure Conditions. Operating too close to the two-phase (gas/liquid) region of the CO2/co-solvent mixture can cause pressure instability.
-
Solution: Ensure your operating temperature and backpressure are well within the single-phase supercritical or subcritical region. Increasing the back pressure or adjusting the temperature can often restore stability.
-
Troubleshooting Guide: Capillary Electrophoresis (CE)
Recommended CE Starting Conditions
| Parameter | Recommended Condition |
| Capillary | Fused-silica, 50 µm I.D., ~50 cm total length |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |
| Chiral Selector | 10-20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a sulfated cyclodextrin |
| Voltage | +20 kV to +30 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 210 nm |
Q: I'm not seeing two peaks. How can I achieve separation?
A: Achieving separation in CE depends entirely on the differential interaction between the enantiomers and the chiral selector in the BGE.
-
Cause 1: Incorrect Chiral Selector. The chosen selector may not have sufficient enantiorecognition capability for your analyte.
-
Solution: Screen a variety of chiral selectors. For a basic amine, cyclodextrins (neutral like HP-β-CD, or charged like sulfated-β-CD) are excellent starting points. Macrocyclic antibiotics (e.g., vancomycin) or crown ethers can also be effective for primary amines.
-
-
Cause 2: Suboptimal pH. The pH of the BGE controls the charge state of both the analyte and some chiral selectors, which is critical for interaction and migration.
-
Solution: Vary the BGE pH. At low pH (e.g., 2.5), the primary amine will be fully protonated (positive charge), which is ideal for interaction with anionic selectors like sulfated cyclodextrins.
-
-
Cause 3: Insufficient Selector Concentration. The concentration of the chiral selector directly influences the extent of complexation.
-
Solution: Increase the concentration of the chiral selector in the BGE. Try a range from 5 mM up to 50 mM or higher, as solubility permits.
-
Q: My peaks are broad, and the efficiency is poor.
A: Peak broadening in CE can be caused by several factors, including analyte-wall interactions and mismatched conductivity.
-
Cause 1: Analyte Adsorption to Capillary Wall. The positively charged analyte can adsorb to the negatively charged bare fused-silica capillary wall, causing severe peak broadening.
-
Solution 1: Work at a very low pH (e.g., < 3.0). This protonates the silanol groups on the capillary wall, reducing their negative charge and minimizing electrostatic attraction.
-
Solution 2: Use a coated capillary (e.g., neutral or positively charged coating) to shield the silanol groups.
-
-
Cause 2: Joule Heating. Applying excessively high voltage can heat the BGE inside the capillary, leading to viscosity changes and band broadening.
-
Solution: Reduce the applied voltage. Alternatively, use a lower concentration BGE to reduce the current and subsequent heating. Ensure the capillary temperature is well-controlled.
-
-
Cause 3: Sample Matrix Mismatch. If the sample is dissolved in a buffer with much higher or lower conductivity than the BGE, it can cause peak distortion (stacking or anti-stacking effects).
-
Solution: Dissolve the sample in water or a buffer that is 5-10 times more dilute than the BGE to ensure proper electrokinetic stacking and sharp injection bands.
-
References
- Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
- BenchChem Technical Support Team. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. BenchChem.
-
Ghanem, A., & Abushoffa, A. M. (2020). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules, 25(18), 4124. [Link]
- BenchChem. (2025).
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
-
El-Hady, D. A., Albishri, H. M., & Wätzig, H. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules, 26(9), 2749. [Link]
-
Şarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Hacettepe Journal of Biology and Chemistry, 49(3), 253-303. [Link]
- Singh, S., & Kumar, V. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
-
Chromatography & Spectrometry. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. [Link]
- Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Chiral Technologies.
-
Ali, I., et al. (2016). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
- de Jong, G. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations.
-
Tarafder, A. (2016). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography. ResearchGate. [Link]
- BenchChem Technical Support Team. (2025). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. BenchChem.
-
Roskam, G., van de Velde, B., & Gargano, A. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(03), 83–92. [Link]
- Regalado, C., & Welch, C. J. (2016).
Technical Support Center: Optimizing Crystallization Conditions for Benzoxazine Analogs
Welcome to the technical support center for the crystallization of benzoxazine analogs. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization process. Our goal is to provide you with the expertise and practical insights needed to obtain high-quality single crystals suitable for X-ray diffraction and other analytical techniques.
Introduction to Benzoxazine Crystallization
Benzoxazine monomers, synthesized through the Mannich condensation of a phenol, a primary amine, and formaldehyde, offer remarkable molecular design flexibility.[1][2] This structural diversity, while advantageous for tailoring polymer properties, presents unique challenges in crystallization. The tendency of these molecules to form amorphous solids or oils, coupled with the influence of subtle structural modifications on crystal packing, necessitates a systematic and informed approach to crystallization. This guide will walk you through the critical parameters and troubleshooting strategies to optimize your crystallization experiments.
Troubleshooting Guide: Common Crystallization Problems and Solutions
This section addresses specific issues you may encounter during the crystallization of benzoxazine analogs in a question-and-answer format.
Problem 1: My benzoxazine analog "oils out" of solution instead of crystallizing.
Question: I've dissolved my benzoxazine analog in a hot solvent, but upon cooling, it separates as an oily liquid rather than forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out," or liquid-liquid phase separation, is a common problem in the crystallization of organic compounds, including benzoxazine analogs.[3][4] It occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline phase. This often happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in the presence of the solvent.[5] For benzoxazine analogs, which often incorporate flexible alkyl or aryl groups, this can be particularly prevalent. The resulting oil is often an impure, supercooled liquid that is difficult to solidify into a crystalline form.
Causality and Solutions:
-
High Solute Concentration and Rapid Cooling: A high degree of supersaturation, often caused by using too little solvent or cooling the solution too quickly, is a primary driver of oiling out.[3] The system is pushed into a labile zone where the formation of a disordered liquid phase is kinetically favored over the ordered process of crystal nucleation and growth.[3]
-
Solution: Increase the volume of the solvent to reduce the overall concentration. Aim for a slower cooling rate. Allow the flask to cool to room temperature on the benchtop, insulated from the surface, before moving it to a colder environment like a refrigerator.[6]
-
-
Inappropriate Solvent Choice: The chosen solvent may be too "good" of a solvent, meaning the benzoxazine analog has high solubility even at lower temperatures. This can lead to a situation where the solution remains supersaturated with respect to the solid form but not the liquid form.
-
Solution: A systematic solvent screening is essential. The ideal solvent should dissolve the benzoxazine analog when hot but have limited solubility at room temperature.[7] Consider using a mixed solvent system. Dissolve your compound in a "good" solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane) at an elevated temperature until the solution becomes slightly turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow the mixture to cool slowly.[8]
-
-
Presence of Impurities: Impurities from the synthesis, such as unreacted starting materials or oligomers, can significantly depress the melting point of your compound and inhibit crystal lattice formation, thereby promoting oiling out.[5]
-
Solution: Ensure your benzoxazine analog is of high purity before attempting crystallization. Purification by column chromatography is often a necessary preceding step.[9] Washing the crude product with appropriate solvents to remove unreacted starting materials can also be beneficial.
-
| Troubleshooting Strategy for "Oiling Out" | Rationale |
| Reduce Supersaturation | Slows down the precipitation process, allowing more time for ordered crystal nucleation over disordered liquid phase separation. |
| Slower Cooling Rate | Prevents the system from rapidly entering a deeply metastable state where oiling out is kinetically favored. |
| Solvent System Modification | A less effective solvent or a mixed solvent system can raise the temperature at which the solution becomes saturated, increasing the likelihood of crystallization above the compound's melting point in that solvent mixture. |
| Increase Purity | Removes impurities that can interfere with crystal lattice formation and lower the melting point of the solid.[9] |
Problem 2: I am getting very small or needle-like crystals that are not suitable for single-crystal X-ray diffraction.
Question: My crystallization attempt yielded a solid, but the crystals are too small or are very fine needles. How can I encourage the growth of larger, well-defined crystals?
Answer:
The formation of small or acicular (needle-like) crystals is typically a result of rapid crystal growth, which is often initiated by a high number of nucleation events. For single-crystal X-ray diffraction, larger, more equant crystals are desirable.
Causality and Solutions:
-
Rapid Solvent Evaporation: In slow evaporation techniques, if the solvent evaporates too quickly, the solution becomes supersaturated rapidly, leading to the formation of many small crystals.
-
Solution: Slow down the evaporation rate. Cover the vial with parafilm and pierce it with only one or two small holes from a needle.[10] This will create a more controlled and slower increase in concentration.
-
-
High Supersaturation: Similar to the "oiling out" problem, excessive supersaturation can lead to a burst of nucleation, consuming the solute before large crystals have a chance to grow.
-
Solution: Use a slightly larger volume of solvent to ensure the solution is not too close to its saturation point at the initial high temperature. This will result in a slower approach to supersaturation as the solution cools.[6]
-
-
Solvent Effects: The choice of solvent can influence the crystal habit. Some solvents may preferentially bind to certain crystal faces, inhibiting growth in that direction and promoting anisotropic growth, leading to needles.
-
Solution: Experiment with different solvents or solvent mixtures. A change in the solvent environment can alter the relative growth rates of different crystal faces, potentially leading to more block-like crystals.
-
-
Vibrations and Disturbances: Physical disturbances can induce nucleation, leading to a larger number of smaller crystals.[11]
-
Solution: Place your crystallization experiments in a location free from vibrations and temperature fluctuations, such as a quiet corner of a lab bench or a dedicated crystallization chamber.
-
Problem 3: No crystals form, even after extended periods.
Question: I have set up my crystallization experiment, but after several days, the solution remains clear, and no solid has formed. What should I do?
Answer:
The failure to form crystals indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.
Causality and Solutions:
-
Solution is Too Dilute: You may have used too much solvent, and the concentration of your benzoxazine analog is below the saturation point even at low temperatures.
-
Solution: If using the slow evaporation method, simply wait longer or increase the rate of evaporation slightly by adding more holes to the covering. For cooling crystallization, you can gently heat the solution to evaporate some of the solvent and then repeat the cooling process.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial nucleation event. Sometimes, a supersaturated solution can be kinetically stable for a long time if there are no sites for nucleation to begin.
-
Solution: Try "scratching" the inside of the glass flask or beaker with a glass rod just below the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites. Alternatively, if you have a small amount of solid material, you can create a "seed crystal" by dissolving a tiny amount in a drop of solvent on a watch glass and letting it evaporate quickly. Add this seed crystal to your supersaturated solution.
-
-
Compound is Highly Soluble in the Chosen Solvent: The benzoxazine analog may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: Re-evaluate your choice of solvent. If the compound is very soluble, you may need to use an anti-solvent to induce precipitation.
-
FAQs: Optimizing Benzoxazine Analog Crystallization
Q1: How do I perform a systematic solvent screening for a new benzoxazine analog?
A1: A systematic approach is crucial for efficiently identifying a suitable crystallization solvent. Start with small-scale solubility tests. Place a few milligrams of your compound into several test tubes, and to each, add a small amount of a different solvent (e.g., 0.5 mL). Test a range of solvents with varying polarities.
Table of Common Solvents for Screening:
| Solvent Class | Examples | Polarity |
| Non-polar | Hexanes, Heptane, Toluene | Low |
| Moderately Polar | Diethyl Ether, Ethyl Acetate, Dichloromethane | Medium |
| Polar Aprotic | Acetone, Acetonitrile | Medium-High |
| Polar Protic | Methanol, Ethanol, Isopropanol | High |
Observe the solubility at room temperature and then upon heating. An ideal single solvent will show poor solubility at room temperature but complete dissolution upon heating. If no single solvent is ideal, a mixed solvent system is the next logical step.
Q2: What is the role of the molecular structure of the benzoxazine analog in its crystallization behavior?
A2: The molecular structure plays a pivotal role. The nature of the substituents on both the phenolic and amine-derived portions of the molecule influences its polarity, flexibility, and ability to form intermolecular interactions, all of which affect crystal packing.
-
Substituent Effects: Electron-donating or withdrawing groups on the aromatic rings can alter the electronic properties and intermolecular interactions (e.g., π-π stacking). The position of these substituents (e.g., meta vs. para) can also impact the overall shape and symmetry of the molecule, influencing how it packs in a crystal lattice.[12][13]
-
Flexibility: Long alkyl chains or other flexible groups can increase the conformational freedom of the molecule, which can sometimes hinder crystallization by making it more difficult for the molecules to adopt a uniform conformation required for a crystal lattice.
Q3: What are the most common crystallization techniques for benzoxazine analogs?
A3: The three most common and effective techniques are:
-
Slow Evaporation: A solution of the benzoxazine analog is prepared in a suitable volatile solvent. The container is loosely covered to allow the solvent to evaporate slowly over time, gradually increasing the concentration and leading to crystal formation.[10][11]
-
Slow Cooling: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly and undisturbed, causing the solubility to decrease and crystals to form.[10]
-
Vapor Diffusion: A concentrated solution of the benzoxazine analog in a "good" solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a "poor" solvent (anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[1][11][14] This method is particularly useful for small quantities of material.
Experimental Protocols and Visualizations
Protocol 1: Systematic Solvent Screening
-
Place ~5-10 mg of your benzoxazine analog into a series of small test tubes.
-
Add 0.5 mL of a candidate solvent to each test tube.
-
Observe solubility at room temperature. If the compound dissolves, the solvent is likely too "good" for single-solvent crystallization.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath.
-
If the compound dissolves upon heating, it is a promising candidate.
-
Allow the hot solution to cool slowly to room temperature, and then in an ice bath.
-
A good solvent will result in the formation of a crystalline precipitate upon cooling.
Caption: Workflow for single-solvent screening.
Protocol 2: Vapor Diffusion Crystallization
-
Dissolve your benzoxazine analog in a small amount of a "good," less volatile solvent (e.g., toluene, dichloromethane) in a small vial.
-
Place this small vial inside a larger jar or beaker.
-
Add a layer of a "poor," more volatile anti-solvent (e.g., hexanes, pentane) to the larger container, ensuring the level is below the top of the inner vial.
-
Seal the outer container tightly.
-
Allow the setup to remain undisturbed for several days to weeks. The anti-solvent vapor will slowly diffuse into the solvent in the inner vial, inducing crystallization.
Caption: Diagram of a vapor diffusion setup.
References
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Guide for crystallization. (n.d.). University of Geneva. [Link]
-
Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. (2012). ResearchGate. [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]
-
Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2021). ResearchGate. [Link]
-
Intrinsic self-initiating thermal ring-opening polymerization of 1,3-benzoxazines without the influence of impurities using very high purity crystals. (2017). ResearchGate. [Link]
-
1 H NMR spectra of benzoxazine products purified with different purification methods. 1. (n.d.). ResearchGate. [Link]
-
Experimental investigation and prediction of oiling out during crystallization process. (2021). ResearchGate. [Link]
-
How to Grow Crystals. (n.d.). University of California, Berkeley. [Link]
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The Spatial and Electronic Effects of Substituent Groups on the Thermal Curing of Bio-Based Benzoxazines. (2022). Tech Science Press. [Link]
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Growing Crystals. (n.d.). MIT. [Link]
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Stereo-electronic Effect of Phenyl Substituents on Thermal Properties of Oxazine-Ring Substituted Benzoxazine Monomers & Polymers. (n.d.). Morressier. [Link]
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Getting crystals your crystallographer will treasure: a beginner’s guide. (2012). National Institutes of Health. [Link]
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Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews. [Link]
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Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. (2021). Thesis. [Link]
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Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. (2010). ResearchGate. [Link]
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Recrystallization (help meeeeee). (2013). Reddit. [Link]
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Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]
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Effects of Supersaturation Build-Up on the Crystal Properties and Filtration Performance of an Aromatic Amine. (2018). Norwegian Research Information Repository. [Link]
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Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. (2021). ResearchGate. [Link]
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Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. (2021). National Institutes of Health. [Link]
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What are the best conditions for polyphenols crystallization? (2016). ResearchGate. [Link]
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SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST. (n.d.). Banaras Hindu University. [Link]
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Studies on the ring-opening polymerization of benzoxazines: Understanding the effect of the substituents. (2018). ResearchGate. [Link]
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Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. (2017). ACS Publications. [Link]
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An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. (n.d.). International Journal of Scientific & Technology Research. [Link]
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Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. (2022). Royal Society of Chemistry. [Link]
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Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. (2020). MDPI. [Link]
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Several Crystalline Products of Carbon Dioxide Capture by Use of Amine Reagents. (2021). MDPI. [Link]
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How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]
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Synthesis of Bz monomers (a) one-step synthesis of representative... (n.d.). ResearchGate. [Link]
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Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. (2020). ResearchGate. [Link]
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Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. (2021). CORE. [Link]
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Various Synthetic Methods of Benzoxazine Monomers. (2012). ResearchGate. [Link]
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Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. (2022). ResearchGate. [Link]
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Benzoxazines with enhanced thermal stability from phenolated organosolv lignin. (2016). Green Chemistry. [Link]
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Synthesis of some new benzoxazine derivatives of biological interest. (2004). ResearchGate. [Link]
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Stability testing of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine in solution
Expert Tip: For identification of unknown degradants, couple the HPLC system to a mass spectrometer (LC-MS). High-resolution mass spectrometry (HRMS) can provide accurate mass data to help elucidate the structures of the degradation products. [8][9]
Section 4: Troubleshooting Guide and FAQs
This section addresses common issues encountered during stability testing in a direct question-and-answer format.
Troubleshooting Common Experimental Issues
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| No significant degradation (<5%) is seen under any stress condition. | 1. The compound is exceptionally stable. 2. Stress conditions are too mild. 3. Incorrect concentration of stressor. | 1. This is a valid result, but must be confirmed. 2. Increase the stressor concentration (e.g., 1 M HCl/NaOH), temperature (e.g., 80°C), or exposure time. 3. Re-prepare and verify the concentration of all stress reagents. |
| Complete or near-complete degradation is observed at the first time point. | 1. The compound is highly labile to that specific stress. 2. Conditions are too harsh. | 1. This indicates a key instability. 2. Reduce the temperature (e.g., test at room temp or 40°C), shorten the time points (e.g., 5, 15, 30, 60 mins), or decrease the stressor concentration (e.g., 0.01 M HCl/NaOH). |
| Poor mass balance in the HPLC analysis (Total Area % < 95%). | 1. Degradants are not UV-active at the monitored wavelength. 2. Degradants are not eluting from the column. 3. The compound or degradants have precipitated out of solution. 4. Adsorption to the vial surface. | 1. Review the DAD data at multiple wavelengths (e.g., 220 nm). Consider using a universal detector like CAD or ELSD if available. 2. Run a strong wash step (e.g., 100% Isopropanol) after the gradient. 3. Visually inspect the sample vials. Check the solubility of the parent compound in the stress medium. 4. Use silanized or polypropylene vials. |
| HPLC peaks for the parent or degradant are broad or tailing. | 1. The mobile phase pH is close to the pKa of an amine group. 2. Secondary interactions with the column stationary phase. 3. Sample solvent is much stronger than the initial mobile phase. | 1. Ensure the mobile phase pH is at least 2 units away from the pKa. Using 0.1% formic acid (pH ~2.7) or a phosphate buffer at pH 3 should suffice. 2. Try a different column chemistry (e.g., a phenyl-hexyl or an embedded polar group column). 3. Dilute the final sample in a solvent that matches the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile). |
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway I should be concerned about for (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine? A: The most probable and often fastest degradation pathway is the acid- or base-catalyzed hydrolysis of the oxazine ring. [1]This is due to the inherent instability of the hemiaminal ether linkage. You should prioritize analyzing the hydrolytic samples carefully, as the resulting 2-(aminomethyl)phenol derivative will be significantly more polar than the parent compound.
Q2: I see a new peak in my photostability sample that is not present in the dark control. What does this mean? A: This is a clear indication of photodegradation. The International Council for Harmonisation (ICH) provides specific guidance (Q1B) on how to proceed. [5][7]If significant degradation is observed, it suggests the drug substance or product will require light-resistant packaging. You should proceed to identify the structure of this photoproduct, typically using LC-MS.
Q3: How do I prepare my control samples correctly? A: The control sample is critical for unambiguous interpretation. It must undergo all the same manipulations as the stressed sample, except for the application of the specific stressor. For example, for thermal degradation, the control is stored at a refrigerated temperature in the same solvent for the same duration. For photostability, the control is wrapped in aluminum foil and placed right next to the exposed sample in the photo-chamber. [6] Q4: My compound is poorly soluble in water. What solvent system should I use for the study? A: You must use a co-solvent system in which the compound is fully soluble at the target concentration. A mixture of acetonitrile/water or methanol/water is common. It is critical to run a preliminary experiment to ensure the compound is stable in this chosen solvent system at room temperature before applying other stressors. The amount of organic solvent should be kept to the minimum required for dissolution, as it can sometimes influence the degradation kinetics.
Q5: How do I confirm the identity of the degradation products I observe? A: The gold standard for structural elucidation of unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with tandem mass spectrometry (MS/MS). High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing you to propose an elemental composition. The MS/MS fragmentation pattern provides structural information that, when pieced together, can lead to a confident structural assignment.
References
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Title: Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening Source: MDPI Polymers URL: [Link]
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Title: Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening Source: National Institutes of Health (NIH) URL: [Link]
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Title: (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening Source: ResearchGate URL: [Link]
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Title: Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening Source: Semantic Scholar URL: [Link]
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Title: (3,4-Dihydro-2H-benzo[b]o[1]xazin-6-yl)methanamine Source: PubChem, National Institutes of Health URL: [Link]
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Title: Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening Source: Dialnet - Universidad de La Rioja URL: [Link]
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Title: Possible oxidation and decomposition process of polybenzoxazine cured... Source: ResearchGate URL: [Link]
-
Title: SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES Source: RASĀYAN Journal of Chemistry URL: [Link]
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Title: Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine Source: RSC Advances, Royal Society of Chemistry URL: [Link]
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Title: (3,4-dihydro-2H-benzo[b]o[1]xazin-2-yl)methanamine Source: Applichem URL: [Link]
-
Title: Various Synthetic Methods of Benzoxazine Monomers Source: ResearchGate URL: [Link]
-
Title: A metal catalyst-free and one-pot synthesis of (3,4-dihydro-2H-benzo[b]o[1]xazin-2-yl)methanol derivatives in water Source: Aurigene Pharmaceutical Services URL: [Link]
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Title: (PDF) Studies on structurally different benzoxazines: Curing characteristics and thermal degradation aspects Source: ResearchGate URL: [Link]
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Title: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines Source: Organic Chemistry Portal URL: [Link]
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Title: Stability Indicating Forced Degradation Studies Source: Research Journal of Pharmacy and Technology URL: [Link]
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Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS (ICH Q1B) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: (PDF) Thermal Degradation Mechanism of Polybenzoxazines Source: ResearchGate URL: [Link]
-
Title: ICH Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency (EMA) URL: [Link]
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Title: Synthesis, characterization and thermal degradation of functional benzoxazine monomers and polymers containing phenylphosphine oxide Source: ResearchGate URL: [Link]
-
Title: Thermal Properties of the Benzoxazine Derivatives Estimated from the First Heating DSC Curves Source: ResearchGate URL: [Link]
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Title: ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening Source: National Center for Biotechnology Information URL: [Link]
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Title: (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities Source: ResearchGate URL: [Link]
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Title: 4H-Benzo[d]o[8]xazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters Source: Semantic Scholar URL: [Link]
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Title: A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision Source: PubMed, National Institutes of Health URL: [Link]
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Title: Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives Source: ResearchGate URL: [Link]
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Title: Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography Source: DSpace@NFI URL: [Link]
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Title: Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor Source: MDPI URL: [Link]
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Title: Synthesis of 2-(3-oxo-2, 3-dihydro-4H-benzo [b] [1]oxazin - 4 -yl) - N -substituted phenylacetamides Source: ResearchGate URL: [Link]
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Technical Support Center: Troubleshooting Common Artifacts in NMR Spectra of Benzoxazines
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of benzoxazine monomers and polymers. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common spectral artifacts encountered during their experiments. By understanding the root causes of these issues, you can enhance the quality and reliability of your NMR data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why do I see unexpected sharp singlets in my ¹H NMR spectrum?
This is one of the most common issues and typically points to the presence of residual solvents from synthesis, purification, or cleaning of NMR tubes.
Answer:
These sharp signals often correspond to common laboratory solvents. Their chemical shifts are well-documented and can be used for identification.[1][2][3]
Troubleshooting Protocol:
-
Identify the Solvent: Compare the chemical shifts of the unknown peaks to a reference table of common NMR solvents.[1][2][3] Common culprits include acetone, ethyl acetate, hexane, dichloromethane, and toluene.
-
Optimize Sample Preparation:
-
Drying: Ensure your benzoxazine sample is thoroughly dried under high vacuum to remove residual solvents from the purification process.
-
NMR Tube Cleaning: Use a robust cleaning protocol for your NMR tubes. A common procedure involves rinsing with acetone, followed by a suitable solvent for your compound, and then drying in an oven. For stubborn residues, sonication can be effective.
-
-
Solvent Selection: If a solvent peak overlaps with a signal of interest, consider using a different deuterated solvent for your NMR analysis.
Data Presentation: Common Residual Solvent Peaks
| Solvent | ¹H Chemical Shift (δ ppm) in CDCl₃ | ¹³C Chemical Shift (δ ppm) in CDCl₃ |
| Acetone | 2.17 | 30.6, 206.7 |
| Dichloromethane | 5.30 | 53.8 |
| Ethyl Acetate | 1.26 (t), 2.05 (s), 4.12 (q) | 14.2, 21.0, 60.5, 171.1 |
| Hexane | 0.88, 1.26 | 14.1, 22.7, 31.5 |
| Toluene | 2.36, 7.17-7.29 | 21.4, 125.5, 128.4, 129.2, 137.9 |
| Water | ~1.56 (variable) | N/A |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.[4][5]
My baseline is distorted and not flat. What causes this and how can I fix it?
Baseline distortions are a frequent artifact that can interfere with accurate integration and peak picking.
Answer:
Distorted baselines in NMR spectra can arise from several factors, including corruption of the first few data points of the Free Induction Decay (FID), receiver gain set too high, or the presence of broad signals from polymers or paramagnetic species.[6][7]
Troubleshooting Workflow:
Diagram: Baseline Distortion Troubleshooting
Caption: A workflow for diagnosing and correcting baseline distortions.
Experimental Protocols:
-
Receiver Gain Optimization: If the FID is "clipped" at the beginning, the receiver gain is too high.[8] Reduce the gain and re-acquire the spectrum. A good starting point is to use the auto-gain function and then manually adjust if necessary.
-
Post-Acquisition Correction: Most NMR processing software includes baseline correction algorithms.[9][6]
-
Polynomial Fitting: This method fits a polynomial function to the baseline and subtracts it from the spectrum.
-
Whittaker Smoother: This is another effective algorithm for baseline correction.
-
My peaks are broad and poorly resolved. What are the likely causes?
Broad peaks can obscure important structural information and make spectral interpretation difficult.
Answer:
Several factors can contribute to peak broadening, including poor shimming, the presence of paramagnetic impurities, sample aggregation, or chemical exchange.[10][11][12] For benzoxazines, this can also be an indication of oligomer formation or the onset of polymerization.[13][14]
Troubleshooting Protocol:
-
Shimming: This is the process of optimizing the homogeneity of the magnetic field. Poor shimming is a very common cause of broad and distorted peaks.[10][15]
-
Automated Shimming: Most modern spectrometers have automated shimming routines. Always run this before acquiring your spectrum.
-
Manual Shimming: For challenging samples, manual shimming of the lower-order shims (Z1, Z2, X, Y, etc.) may be necessary.
-
-
Sample Preparation:
-
Filtering: If your sample contains suspended particles, filter it through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[16]
-
Concentration: Highly concentrated samples can be viscous, leading to broader lines. Dilute your sample if possible.[16]
-
Degassing: Dissolved oxygen is paramagnetic and can cause line broadening.[12] For high-resolution experiments, it may be beneficial to degas your sample by bubbling an inert gas (like nitrogen or argon) through it.
-
-
Check for Paramagnetic Impurities: If your synthesis involved any metal catalysts, trace amounts may remain in your sample, causing significant line broadening.[17][18] Consider further purification steps like column chromatography or treatment with a chelating agent.
-
Investigate Polymerization: For benzoxazine monomers, broad humps in the baseline may indicate the presence of oligomers or polymers.[19][20][21][22] This can be confirmed by techniques like Gel Permeation Chromatography (GPC). The purity of the monomer is crucial as impurities can initiate polymerization.[23][24]
Diagram: Troubleshooting Broad Peaks
Caption: A step-by-step guide to addressing broad peaks in NMR spectra.
I have a very large water peak that is obscuring my signals. How can I get rid of it?
Water is a common contaminant and its large signal can be problematic, especially when trying to observe exchangeable protons or nearby signals.
Answer:
The presence of a large water signal is a frequent challenge in NMR.[25][26] This can be addressed by either minimizing the amount of water in the sample or by using specific NMR pulse sequences to suppress the water signal.
Troubleshooting Protocol:
-
Sample Preparation:
-
Use High-Quality Deuterated Solvents: Ensure your deuterated solvents are of high purity and stored properly to minimize water absorption.
-
Dry Your Sample: Lyophilize your sample from a solvent that forms a low-boiling azeotrope with water (like benzene or toluene) to remove trace amounts of water.
-
-
Solvent Suppression Pulse Sequences: Modern NMR spectrometers are equipped with pulse sequences designed to suppress the water signal.
-
Presaturation: This technique uses a low-power radiofrequency pulse to selectively saturate the water resonance before the main excitation pulse.[27]
-
Excitation Sculpting/WATERGATE: These methods use a combination of selective pulses and gradients to dephase the water signal while leaving other signals intact.[25][28][29] These are often more effective than simple presaturation and can preserve signals from exchangeable protons.
-
My peaks have strange, distorted shapes (e.g., "ringing" or asymmetry). What's happening?
Distorted peak shapes can be caused by a number of issues, from data acquisition parameters to problems with data processing.
Answer:
Distorted peak shapes, such as "sinc wiggles" or asymmetric lines, can arise from improper setting of the acquisition time, incorrect phasing, or poor shimming.[8][10]
Troubleshooting Protocol:
-
Acquisition Time: If the acquisition time is too short, the FID will be truncated, leading to "sinc" artifacts (oscillations on either side of the peak).[8] Ensure the acquisition time is long enough for the FID to decay completely.
-
Apodization (Window Functions): Applying an appropriate window function (e.g., exponential multiplication) before Fourier transformation can help to reduce truncation artifacts and improve the signal-to-noise ratio.
-
Phasing: Incorrect phasing of the spectrum will result in peaks having a mixture of absorption and dispersion lineshapes, making them asymmetric and difficult to integrate.[30][31][32]
-
Shimming: As mentioned previously, poor shimming can lead to a variety of distorted peak shapes.[10][15][35]
I see small signals that I can't identify. Could they be impurities from the benzoxazine synthesis?
Unidentified signals can be a cause for concern, potentially indicating side products or unreacted starting materials.
Answer:
The synthesis of benzoxazines can sometimes lead to the formation of impurities such as oligomers, triazine structures, or compounds with Mannich bridges.[13][36][37] Careful purification is essential to obtain pure monomers, as impurities can significantly affect polymerization behavior.[23][24]
Troubleshooting Protocol:
-
Review Synthesis and Purification: Re-examine the synthetic route and purification methods. Incomplete reaction or inefficient purification can leave starting materials or byproducts in the final product.
-
2D NMR Techniques: If ¹H NMR is insufficient for identification, 2D NMR experiments like COSY, HSQC, and HMBC can provide valuable information about the connectivity of atoms and help in structure elucidation of the impurities.
-
Compare with Literature: Search for literature on the synthesis of similar benzoxazine compounds to see if similar impurities have been reported and characterized.
-
Purification: If impurities are confirmed, further purification steps such as recrystallization or column chromatography may be necessary.[23][24]
References
-
Water Suppression. NMR Core Facility - Columbia University. [Link]
-
Water Suppression using Presaturation (presat) - NMR. Varian, Inc.[Link]
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Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 58(7), 577-592. [Link]
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"Absolute" Water Suppression. University of Ottawa NMR Facility Blog. (2011, May 11). [Link]
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Moutzouri, P., et al. (2024). Ultra-clean pure shift NMR with optimal water suppression for analysis of aqueous pharmaceutical samples. Chemical Communications, 60(27), 3699-3702. [Link]
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Troubleshooting Acquisition Related Problems - NMR. University of California, Riverside. [Link]
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The Phase of an NMR Spectrum. University of Ottawa NMR Facility Blog. (2010, November 18). [Link]
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Troubleshooting. Department of Chemistry and Biochemistry - University of Maryland. [Link]
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Solvent Suppression in Pure Shift NMR. Analytical Chemistry. (2024, February 21). [Link]
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Xi, Y., & Rocke, D. M. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. BMC Bioinformatics, 9, 324. [Link]
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Brandolini, A. J., & Achilles, A. (2012). NMR Spectra of Polymers and Polymer Additives. ResearchGate. [Link]
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Illustration of NMR phase errors. ResearchGate. [Link]
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The Effects of Bad Shimming. University of Ottawa NMR Facility Blog. (2007, September 26). [Link]
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Shimming problem. qNMR Exchange. (2024, March 29). [Link]
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¹H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate. [Link]
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¹H NMR of the benzoxazines (a) BAB; (b) IBPB; (c) SBIB. ResearchGate. [Link]
-
Kiskan, B., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1421. [Link]
-
Zhang, K., & Ishida, H. (2017). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, ¹H and ¹³C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. Journal of Polymer Science Part A: Polymer Chemistry, 55(20), 3434-3445. [Link]
-
Abarro, G. J., et al. (2016). Benzoxazines with enhanced thermal stability from phenolated organosolv lignin. Green Chemistry, 18(24), 6544-6555. [Link]
-
Correcting NMR Spectra for Poor Shimming - Reference Deconvolution. University of Ottawa NMR Facility Blog. (2017, July 4). [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176-2179. [Link]
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Common problems and artifacts encountered in solution-state NMR experiments. ResearchGate. [Link]
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Using NMR for Studying Polymer Structures. Creative Biostructure. [Link]
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Jiru, Z., & Tichy, M. (2015). Strategies for optimizing the phase correction algorithms in Nuclear Magnetic Resonance spectroscopy. Biomedical Engineering Online, 14(Suppl 2), S4. [Link]
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Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. ResearchGate. [Link]
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Arslan, M., et al. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. Polymers, 10(3), 253. [Link]
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Paramagnetic NMR. University of Illinois Urbana-Champaign. [Link]
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de-la-Fuente, J. N., et al. (2020). Automatic Phase Correction of NMR Spectra Using Brute-Force GPU Method. Applied Sciences, 10(18), 6431. [Link]
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Baseline Correction in NMR Spectroscopy. Global NMR Discussion Meetings. [Link]
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About paramagnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. NMR Spectroscopy Community. (2011, March 31). [Link]
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NMR Spectroscopy of Polymers. Institute of Macromolecular Chemistry, Czech Academy of Sciences. [Link]
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How Do Paramagnetic Substances Affect NMR? Chemistry For Everyone - YouTube. (2025, June 19). [Link]
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MY Baseline Corrector: Tutorial. CNRS-CEMHTI. [Link]
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Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. CORE. [Link]
-
NMR Spectroscopy of Polymers. Institute of Macromolecular Chemistry, Czech Academy of Sciences. [Link]
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Liu, Y., et al. (2019). Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization, and Properties of Its Polymer. Polymers, 11(7), 1184. [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ResearchGate. [Link]
-
¹H and ¹³C NMR spectroscopy data for benzoxazine monomers. ResearchGate. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Baseline Correction in NMR Spectroscopy - Global NMR Discussion Meetings [globalnmr.org]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. University of Ottawa NMR Facility Blog: The Effects of Bad Shimming [u-of-o-nmr-facility.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Shimming problem - General - qNMR Exchange [qnmr.usp.org]
- 16. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 17. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. api.pageplace.de [api.pageplace.de]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. imc.cas.cz [imc.cas.cz]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 26. University of Ottawa NMR Facility Blog: "Absolute" Water Suppression [u-of-o-nmr-facility.blogspot.com]
- 27. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 28. Ultra-clean pure shift NMR with optimal water suppression for analysis of aqueous pharmaceutical samples - Analyst (RSC Publishing) [pubs.rsc.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. An Introduction to Phase Correction [inmr.net]
- 31. University of Ottawa NMR Facility Blog: The Phase of an NMR Spectrum [u-of-o-nmr-facility.blogspot.com]
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- 34. mdpi.com [mdpi.com]
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- 36. mdpi.com [mdpi.com]
- 37. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine Derivatives
Welcome to the technical support center for the derivatization of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to streamline your research and development efforts. Our goal is to empower you with the necessary knowledge to overcome common experimental hurdles and effectively enhance the biological activity of this promising scaffold.
I. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis and biological evaluation of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine derivatives.
Synthesis & Purification
Question: My one-pot Mannich condensation reaction to synthesize the benzoxazine ring is yielding a complex mixture of byproducts with low yield of the desired product. What are the likely causes and how can I optimize the reaction?
Answer: This is a common issue in Mannich-type reactions involving phenols, formaldehyde, and primary amines. The formation of a complex mixture often points to several potential problems:
-
Polymerization: Phenols and formaldehyde can readily polymerize under certain conditions, especially with prolonged reaction times or high temperatures. This is a significant competing reaction that can drastically reduce the yield of your desired benzoxazine.[1]
-
Impure Reactants: The purity of your starting materials, particularly the formaldehyde source (e.g., paraformaldehyde vs. formalin), can significantly impact the reaction outcome. Impurities can sometimes catalyze side reactions or inhibit the main reaction.
-
Incorrect Stoichiometry: The molar ratios of the phenol, amine, and formaldehyde are critical. An excess of formaldehyde can lead to the formation of hydroxymethylated intermediates and subsequent polymerization.
-
Reaction Conditions: Temperature and solvent choice are crucial. While some reactions can be performed under solventless conditions, others may benefit from a solvent to control the reaction rate and minimize side reactions.[2][3]
Troubleshooting Steps:
-
Control Reaction Temperature and Time: Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC. Shorter reaction times are often preferable to minimize polymerization.
-
Optimize Reactant Ratios: A systematic variation of the molar ratios of your reactants is recommended. A good starting point is a 1:1:2 ratio of phenol:amine:formaldehyde.
-
Choice of Formaldehyde Source: Paraformaldehyde is often preferred over aqueous formalin to avoid introducing water into the reaction, which can sometimes lead to undesirable side products.
-
Solvent Selection: If a solventless approach is problematic, consider using a non-polar aprotic solvent like toluene or dioxane. This can help to better control the reaction temperature and solubilize intermediates.
-
Purification Strategy: Column chromatography is typically required to separate the desired product from byproducts and unreacted starting materials. A gradient elution with a mixture of hexane and ethyl acetate is a common starting point.
Question: I am having difficulty with the purification of my final derivative. It appears to be sticking to the silica gel during column chromatography, leading to poor recovery. What could be the cause and what are alternative purification methods?
Answer: Strong adsorption to silica gel is often due to the presence of basic nitrogen atoms in your molecule, such as the amine in the methanamine side chain. These basic groups can interact strongly with the acidic silanol groups on the surface of the silica gel.
Troubleshooting Steps:
-
Basified Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a dilute solution of a non-polar tertiary amine, such as triethylamine (typically 1-2% in the eluent).
-
Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or a polymer-based reverse-phase column.
-
Salt Formation and Extraction: If your compound is sufficiently basic, you can try an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate your amine and extract it into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) and the free-base product re-extracted with an organic solvent.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Biological Evaluation
Question: My compound shows promising activity in a biochemical assay, but this activity is not replicated in a cell-based assay. What are the potential reasons for this discrepancy?
Answer: This is a frequent challenge in drug discovery and can be attributed to several factors:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. This can be due to factors like high polarity, large molecular size, or low lipophilicity.
-
Metabolic Instability: The compound may be rapidly metabolized by enzymes within the cell into an inactive form.
-
Efflux by Transporters: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein) that actively transport it out of the cell.
-
Assay Artifacts: The compound might be interfering with the readout of the biochemical assay in a non-specific manner, a phenomenon known as "nuisance inhibition".[4]
Troubleshooting Steps:
-
Assess Physicochemical Properties: Analyze the calculated properties of your compound, such as cLogP, molecular weight, and polar surface area, to predict its cell permeability.
-
Cell Permeability Assays: Employ assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to experimentally determine the passive permeability of your compound.
-
Metabolic Stability Assays: Incubate your compound with liver microsomes or hepatocytes to assess its metabolic stability.
-
Counter-screens: Perform counter-screens to rule out non-specific assay interference. This could involve using a different assay format or a known inhibitor of the target as a control.
Question: I am observing high variability in my biological assay results between experiments. How can I improve the reproducibility of my data?
Answer: High variability can stem from several sources, including issues with compound handling, assay conditions, and data analysis.[5]
Troubleshooting Steps:
-
Compound Solubility: Ensure your compound is fully dissolved in the assay buffer. Undissolved compound can lead to inconsistent concentrations and erroneous results.[6] It is advisable to first prepare a high-concentration stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous assay medium.
-
Assay Controls: Always include appropriate positive and negative controls in your experiments to monitor assay performance.
-
Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all aspects of the assay, from reagent preparation to data acquisition.
-
Statistical Analysis: Use appropriate statistical methods to analyze your data and determine the significance of your results.
II. Frequently Asked Questions (FAQs)
Synthesis & Derivatization Strategy
Q1: What are the most common derivatization strategies for the (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine core to enhance biological activity?
A1: The primary amine of the methanamine side chain is a versatile handle for derivatization. Common strategies include:
-
Acylation/Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (via amide coupling reagents) to introduce a wide range of substituents.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Alkylation: Reaction with alkyl halides to introduce alkyl groups.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
The choice of derivatization strategy will depend on the desired biological target and the structure-activity relationship (SAR) you wish to explore.[7][8][9]
Q2: How can I introduce substituents onto the aromatic ring of the benzoxazine core?
A2: Introducing substituents onto the aromatic ring typically requires starting with a substituted phenol. For example, to obtain a 6-chloro derivative, you would start with 4-chlorophenol. The synthesis then proceeds through the standard Mannich condensation.
Structure-Activity Relationships (SAR)
Q3: What is known about the structure-activity relationships of benzoxazine derivatives?
A3: SAR studies on benzoxazine derivatives have revealed several key insights:
-
Substituents on the Aromatic Ring: The nature and position of substituents on the benzene ring can significantly influence activity. For example, electron-withdrawing groups can sometimes enhance antimicrobial or anticancer activity.[10]
-
Modifications at the N-4 Position: The nitrogen at the 4-position of the oxazine ring is often a key point for modification. Different substituents can modulate the compound's interaction with its biological target.[11]
-
Side Chain Modifications: The nature of the substituent attached to the methanamine side chain can dramatically impact potency and selectivity.
Biological Activity & Mechanisms
Q4: What are the known biological activities of benzoxazine derivatives?
A4: Benzoxazine derivatives have been reported to exhibit a wide range of biological activities, including:
-
Anticancer Activity [14]
-
Central Nervous System (CNS) Activity: Including effects on serotonin receptors.[11]
-
Anti-inflammatory Activity
-
Antiviral Activity [14]
Q5: What are the potential mechanisms of action for the biological activities of these compounds?
A5: The mechanisms of action are diverse and depend on the specific derivative and biological effect. For example:
-
Antimicrobial activity may involve disruption of the bacterial cell wall or inhibition of essential enzymes.
-
Anticancer activity could be due to the inhibition of protein kinases, induction of apoptosis, or interference with DNA replication.[14]
-
CNS effects often involve interactions with specific neurotransmitter receptors or transporters.[11]
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for the Derivatization of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine via Acylation
This protocol provides a general method for the acylation of the primary amine.
Materials:
-
(3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine
-
Acyl chloride or sulfonyl chloride of choice
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve the acyl chloride or sulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Add the acyl chloride/sulfonyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate.
Protocol 2: General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of your derivatives against a bacterial strain.
Materials:
-
Synthesized benzoxazine derivatives
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the test compound.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Visualizations
Caption: Derivatization workflow for (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine.
Caption: Troubleshooting logic for common synthesis and bioassay issues.
V. References
-
Krátký, M., Vinšová, J., & Stolaříková, J. (2010). A note to the biological activity of benzoxazine derivatives containing the thioxo group. European Journal of Medicinal Chemistry, 45(7), 2719-2725. [Link]
-
Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 532-541. [Link]
-
Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. (2005). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. Phytotoxicity on standard target species (STS). PubMed.[Link]
-
Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 532-541. [Link]
-
Taha, M., Ismail, N. H., Imran, S., Wadood, A., Rahim, F., Saad, M., ... & Khan, K. M. (2016). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3494-3504. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry, 9(1), 1774-1778. [Link]
-
Głuch-Lutwin, M., Siwek, A., Satała, G., Lenda, T., & Bojarski, A. J. (2017). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Bioorganic & Medicinal Chemistry, 25(21), 5846-5857. [Link]
-
Ifelebuegu, A. O., Ukpabi, C. F., & Ofomata, A. C. (2021). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. ResearchGate.[Link]
-
Al-Jumaili, A. H. A. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Al-Mustansiriyah Journal of Science, 35(1), 1-8. [Link]
-
Newman, D. J. (2025). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Journal of Natural Products, 88(9), 2046-2055. [Link]
-
Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Dahlin, J. L., Walters, M. A., & Baell, J. B. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology, 28(3), 260-272. [Link]
-
Peng, Y. (2024). Biological Assays: Innovations and Applications. Journal of Clinical and Medical Sciences, 12(2). [Link]
-
Ishida, H., & Allen, D. J. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Advanced and Emerging Polybenzoxazine Science and Technology (pp. 1-28). Elsevier. [Link]
-
Cherian, A., & Mathew, B. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 16(5), 455-462. [Link]
-
Akkus, B., Genc, M. S., & Kiskan, B. (2020). Simplified mechanisms for the polymerization of benzoxazines. ResearchGate.[Link]
-
Ishida, H. (1996). Process for preparation of benzoxazine compounds in solventless systems. U.S. Patent No. 5,543,516.
-
Ishida, H. (1996). Process for preparation of benzoxazine compounds in solventless systems. Google Patents.
-
Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate.[Link]
-
Kumar, A., & Kumar, S. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6592. [Link]
Sources
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- 2. US5543516A - Process for preparation of benzoxazine compounds in solventless systems - Google Patents [patents.google.com]
- 3. US5543516A - Process for preparation of benzoxazine compounds in solventless systems - Google Patents [patents.google.com]
- 4. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ikm.org.my [ikm.org.my]
- 14. phytojournal.com [phytojournal.com]
Technical Support Center: Mitigating Benzoxazine Cytotoxicity in Primary Cell Cultures
Welcome to the technical support center for researchers working with benzoxazine compounds. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to address one of the most common challenges encountered in the lab: managing the cytotoxicity of benzoxazine derivatives in sensitive primary cell culture models. As these models are more physiologically relevant than immortalized cell lines, overcoming toxicity issues is paramount for generating meaningful data in drug development and biological research.[1][2]
This document moves beyond simple checklists to explain the causality behind experimental choices, empowering you to make informed decisions and design robust, self-validating protocols.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section provides rapid answers to the most common initial challenges.
Q1: My primary cells are dying rapidly after I add my benzoxazine compound. What's the most likely cause?
A1: Rapid cell death is often multifactorial. The primary suspects are:
-
Concentration-Dependent Toxicity: The compound concentration may be too high for the sensitive primary cells. Unlike robust immortalized lines, primary cells have a finite lifespan and are less tolerant of chemical stress.[3]
-
Solvent Toxicity: The solvent used to dissolve the benzoxazine (commonly DMSO) can be toxic, especially at final concentrations above 0.1-0.5%. Always run a vehicle-only control (media + solvent) to assess this.[4]
-
Compound Instability or Impurity: The compound itself may be degrading in the culture medium, releasing toxic byproducts, or the synthesized batch may contain cytotoxic impurities from the synthesis process.
-
Intrinsic Mechanistic Toxicity: Many benzoxazine derivatives exert their biological effects by inducing pathways like apoptosis (programmed cell death) or generating reactive oxygen species (ROS).[5][6][7] While this may be the desired effect in cancer cells, it becomes a challenge when studying non-cancerous primary cells.
Q2: I'm seeing significant cytotoxicity. How can I quickly determine a better, non-toxic working concentration?
A2: The most effective method is to perform a dose-response curve. Start with a wide range of concentrations (e.g., from 0.01 µM to 100 µM) and assess cell viability after a set incubation period (e.g., 24 or 48 hours) using a standard assay like MTT or a membrane integrity assay (e.g., LDH release). This will help you determine the IC50 (half-maximal inhibitory concentration) and, more importantly, the NOAEL (No-Observed-Adverse-Effect Level), which is the highest concentration that does not induce significant cytotoxicity.
Q3: My cells look stressed (e.g., rounded, detached) but aren't dead. What does this indicate?
A3: Sub-lethal stress is a key indicator of cellular distress. This morphology often precedes cell death and can be caused by:
-
Disruption of Cell Adhesion: The compound may be interfering with extracellular matrix proteins or focal adhesions.
-
Cell Cycle Arrest: Some benzoxazine compounds can cause cells to arrest in specific phases of the cell cycle, which can alter morphology.[8]
-
Oxidative Stress: An imbalance caused by the production of Reactive Oxygen Species (ROS) can lead to significant cellular stress without immediate cell death.[9][10] This is a known mechanism for some benzoxazine compounds.[5]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Understanding the Mechanisms of Benzoxazine Cytotoxicity
The benzoxazine scaffold is a versatile heterocyclic system, but its structure can contribute to off-target effects.[11] Cytotoxicity often arises from two primary mechanisms: the induction of oxidative stress and the activation of apoptotic pathways.
-
Oxidative Stress and ROS Production: The chemical structure of certain benzoxazines can interact with cellular components to generate ROS, such as superoxide radicals.[5][9] An excess of ROS overwhelms the cell's natural antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately triggering cell death.[12][13]
-
Apoptosis and Caspase Activation: Many bioactive compounds, including some benzoxazines, function by initiating apoptosis.[6][7] This is often mediated by the activation of a cascade of enzymes called caspases, particularly the executioner caspases-3 and -7.[14][15][16] The activation of these caspases is a point of no return for the cell. Some benzoxazine-purine hybrids have been shown to induce caspase-8-dependent cell death.[8]
Below is a generalized workflow for diagnosing and mitigating cytotoxicity.
Guide 2: Optimizing Experimental & Cell Culture Parameters
Before altering the compound itself, optimizing the culture environment is a critical, often overlooked, step. Primary cells are exquisitely sensitive to their surroundings.[3][17]
| Parameter | Problem | Recommended Action | Rationale |
| Cell Seeding Density | Cells seeded too sparsely are more vulnerable to chemical stressors.[4] | Increase seeding density by 25-50%. Ensure cells are in a logarithmic growth phase at the time of treatment. | Higher density promotes cell-cell communication and conditioning of the medium, which can enhance survival. |
| Culture Medium | Serum components can bind to compounds, inactivating them, while serum-free media can increase compound bioavailability and thus toxicity.[18][19] | If using serum-free media, consider adding 1-2% FBS. If using high-serum media (10%+), test in a reduced-serum (2-5%) or serum-free formulation. | Modulating serum levels directly alters the effective concentration of the compound available to the cells. Some studies show serum-free media can increase cytotoxicity.[18][20] |
| Incubation Time | Prolonged exposure, even at low concentrations, can lead to cumulative toxicity. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the earliest time point at which the desired biological effect is observed without significant cell death. | Minimizing exposure time reduces the window for off-target effects and cumulative stress. |
| Solvent Concentration | High concentrations of solvents like DMSO are directly toxic to cells. | Ensure the final concentration of DMSO (or other solvent) in the culture medium is ≤0.1%.[4] | This minimizes solvent-induced artifacts and ensures observed toxicity is from the compound itself. |
-
Plate Preparation: Prepare a 96-well plate. In columns 1-3, seed cells at your standard density (e.g., 5,000 cells/well). In columns 4-6, seed at 1.25x density (6,250 cells/well). In columns 7-9, seed at 1.5x density (7,500 cells/well). Leave column 12 for media-only blanks.
-
Cell Adherence: Allow cells to adhere and enter log-phase growth for 24 hours.
-
Treatment: Prepare your benzoxazine compound at three concentrations: the presumed NOAEL, the IC50, and a high concentration known to be toxic. Add these to the respective rows for each seeding density group. Add a vehicle control to one row in each group.
-
Incubation: Incubate for your standard experimental duration (e.g., 24 hours).
-
Viability Assessment: Use an MTT or similar viability assay to measure the percentage of viable cells in each condition relative to the untreated control for that specific seeding density.
-
Analysis: Identify the highest seeding density that mitigates cytotoxicity at the NOAEL and IC50 concentrations without altering the baseline health of the cells.
Guide 3: Compound-Centric Mitigation Strategies
If optimizing culture conditions is insufficient, the focus must shift to the compound itself.
-
Purity and Stability: First, confirm the purity of your compound batch via HPLC or LC-MS. A cytotoxic impurity could be the culprit. Also, assess its stability in culture media over 24-48 hours.
-
Structure-Activity Relationship (SAR): The cytotoxicity of benzoxazine derivatives is highly dependent on the substituents on the benzoxazine ring.[8][21] If you have access to medicinal chemistry resources, consider synthesizing analogs. For example, modifying a functional group responsible for ROS generation or altering lipophilicity to reduce membrane disruption can significantly decrease toxicity while potentially retaining the desired activity.[22]
-
Formulation Strategies: Benzoxazine compounds can be poorly soluble in aqueous culture media, leading to precipitation and localized high concentrations that are toxic to cells. Improving solubility can mitigate this.
-
Solubilizing Excipients: Using formulation agents like surfactants or emulsifying polymers can improve solubility and reduce the need for high concentrations of organic solvents.[23]
-
Complexation: Cyclodextrins can be used to form inclusion complexes with hydrophobic compounds, increasing their solubility and bioavailability while sometimes reducing direct membrane interaction and toxicity.
-
Guide 4: Ameliorating Cytotoxicity with Protective Agents
Co-treatment with a protective agent can be a powerful strategy to selectively block the pathways of cytotoxicity without affecting the compound's on-target activity.
If you hypothesize that cytotoxicity is mediated by ROS, co-incubation with an antioxidant can rescue the cells.[24][25] This not only solves the immediate problem but also helps validate the mechanism of toxicity.[26][27]
| Antioxidant | Suggested Starting Concentration (in vitro) | Mechanism of Action |
| N-Acetylcysteine (NAC) | 1 - 5 mM | Precursor to glutathione (GSH), a major intracellular antioxidant. Directly scavenges free radicals. |
| Vitamin E (α-Tocopherol) | 10 - 100 µM | A fat-soluble antioxidant that protects cell membranes from lipid peroxidation. |
| MitoTEMPO | 1 - 10 µM | A mitochondria-targeted antioxidant that specifically scavenges mitochondrial superoxide.[26] |
| Catalase | 100 - 500 U/mL | An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. |
-
Plate Seeding: Seed primary cells in a 96-well plate at the optimized density and allow them to adhere.
-
Pre-treatment: One hour prior to adding your benzoxazine compound, add the chosen antioxidant (e.g., 2 mM NAC) to the appropriate wells. Include wells with the antioxidant alone to test for its own toxicity.
-
Co-treatment: Add your benzoxazine compound at its IC50 concentration to wells with and without the antioxidant. Maintain untreated, vehicle-only, and antioxidant-only controls.
-
Incubation & Assessment: Incubate for the desired period (e.g., 24 hours) and measure cell viability.
-
Analysis: A significant increase in cell viability in the co-treated wells compared to the wells with the benzoxazine compound alone indicates that cytotoxicity is at least partially mediated by ROS.
The diagram below illustrates how an antioxidant can interrupt the ROS-mediated apoptotic pathway.
Part 3: Appendices & References
Appendix A: Protocol for Caspase-3/7 Activation Assay
This protocol uses a commercially available luminogenic substrate for caspases-3 and -7.
-
Cell Plating: Seed 5,000-10,000 cells per well in a white-walled 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with your benzoxazine compound (and controls) for the desired time (e.g., 6-24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Assay: Remove the plate from the incubator and allow it to cool to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix gently on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure luminescence using a plate-reading luminometer. Increased luminescence corresponds to increased caspase-3/7 activity.[15]
Appendix B: Protocol for Intracellular ROS Measurement
This protocol uses the cell-permeant dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and wash cells once with warm PBS. Add 100 µL of 10 µM H2DCFDA in PBS to each well.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Treatment: Wash the cells once more with PBS. Add your benzoxazine compound (diluted in media or PBS) to the wells. Include a positive control (e.g., 100 µM H2O2) and negative controls.
-
Measurement: Immediately measure fluorescence on a plate reader (excitation ~485 nm, emission ~535 nm). Take readings every 5-10 minutes for 1-2 hours.
-
Analysis: An increase in fluorescence intensity over time indicates the production of intracellular ROS.
References
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Evaluation of the relative cytotoxic effects of anticancer agents in serum-supplemented versus serum-free media using a tetrazolium colorimetric assay. (n.d.). PubMed. [Link]
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Yadav, V. R., Prasad, S., Sung, B., & Aggarwal, B. B. (2011). Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity. NIH. [Link]
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Saleem, A., et al. (2020). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. PMC - NIH. [Link]
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Asha, K., & Chatterjee, A. (2023). Editorial: Impacts of drug-induced oxidative stress. Frontiers. [Link]
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Conklin, K. A. (2000). Dietary antioxidants during cancer chemotherapy: impact on chemotherapeutic effectiveness and development of side effects. PubMed. [Link]
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Wiesinger, M., et al. (2023). Impact of serum-free media on the expansion and functionality of CD19.CAR T-cells. PMC. [Link]
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Serrano-Marín, J., et al. (2024). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. PubMed Central. [Link]
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Laurent, M., et al. (2024). Sustainable Primary Cell Banking for Topical Compound Cytotoxicity Assays: Protocol Validation on Novel Biocides and Antifungals for Optimized Burn Wound Care. NIH. [Link]
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Liu, X., et al. (2009). Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis and the increases of integrin beta4, ROS, NF-kappaB and P53 in human umbilical vein endothelial cells. PubMed. [Link]
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Elshama, S., Abdalla, M. E., & Mohamed, A. M. (2018). Role of Natural Antioxidants in Treatment of Toxicity. Insight Medical Publishing. [Link]
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Evaluation of serum-free media formulations in feeder cell–stimulated expansion of natural killer cells. (n.d.). ResearchGate. [Link]
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Relative caspase activation activity of some compounds in comparison to PAC-1. (n.d.). ResearchGate. [Link]
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The effect of selected compounds on caspase 3/caspase 7 activity. Cells... (n.d.). ResearchGate. [Link]
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Calmeiro, J., et al. (2021). In-Depth Analysis of the Impact of Different Serum-Free Media on the Production of Clinical Grade Dendritic Cells for Cancer Immunotherapy. Frontiers. [Link]
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Radiosensitizing activity of a novel Benzoxazine through the promotion of apoptosis and inhibition of DNA repair. (n.d.). PubMed. [Link]
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Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (n.d.). PubMed. [Link]
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Functional Assessment for Clinical Use of Serum-Free Adapted NK-92 Cells. (2019). MDPI. [Link]
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Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. (2024). PMC - PubMed Central. [Link]
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Apoptosis studies by activation of caspases. (n.d.). ResearchGate. [Link]
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Skolik, R. (2021). Making cell culture models more physiologically relevant. Drug Target Review. [Link]
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In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (2021). PMC - NIH. [Link]
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Best Practices for Primary Cell Culture. (n.d.). PromoCell. [Link]
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Caspase-3 Activators as Anticancer Agents. (n.d.). PubMed. [Link]
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8 Ways to Optimize Cell Cultures. (2022). VistaLab Technologies. [Link]
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Benzoxazines as new human topoisomerase I inhibitors and potential poisons. (2019). PMC - NIH. [Link]
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Piwocka, O., et al. (2024). Navigating challenges: optimising methods for primary cell culture isolation. Biowest. [Link]
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Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. (n.d.). PMC - NIH. [Link]
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Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. [Link]
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2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells. (n.d.). PMC - NIH. [Link]
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Bioinspired Design Provides High‐Strength Benzoxazine Structural Adhesives. (n.d.). PMC - NIH. [Link]
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Combinatorial Anti-Mitotic Activity of Loratadine/5-Fluorouracil Loade. (n.d.). IJN. [Link]
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Some benzoxazine and aminomethyl derivatives of eugenol: Cytotoxicity on MCF-7 cell line. (2015). ResearchGate. [Link]
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Kimura, H., et al. (2005). Toxicity and roles of reactive oxygen species. PubMed. [Link]
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Toxicity and Roles of Reactive Oxygen Species. (n.d.). Bentham Science. [Link]
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Design of Benzoxazine Coatings to Further Advance Acid Resistance of Aluminium Substrates. (2024). MDPI. [Link]
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What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture?. (2015). ResearchGate. [Link]
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Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways. (n.d.). ACS Publications. [Link]
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The Role of Reactive Oxygen Species (ROS) in the Biological Activities of Metallic Nanoparticles. (2017). MDPI. [Link]
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The Role of Reactive Oxygen Species (ROS) in the Biological Activities of Metallic Nanoparticles. (2017). ResearchGate. [Link]
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Technical Support Center: Method Refinement for Quantifying Benzoxazine Derivatives in Biological Samples
Welcome to the technical support center for the quantitative analysis of benzoxazine derivatives in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for the robust and reliable quantification of this important class of compounds. This guide is structured to address common challenges and frequently asked questions, moving from sample preparation to data analysis, with a focus on the underlying scientific principles to empower you to make informed decisions in your method development and execution.
Section 1: Frequently Asked Questions (FAQs) about Method Development
This section addresses common questions that arise during the initial phases of developing a quantitative method for benzoxazine derivatives.
Q1: What is the most suitable analytical technique for quantifying benzoxazine derivatives in biological samples?
A1: For the quantification of benzoxazine derivatives in complex biological matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2] This technique offers a powerful combination of high selectivity, sensitivity, and specificity, which is crucial for distinguishing the target analytes from endogenous interferences.[1] The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS allows for the highly selective detection and quantification of the target benzoxazine derivative and its metabolites, even at very low concentrations.
Q2: How do I choose between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for sample cleanup?
A2: The choice between SPE and LLE depends on the physicochemical properties of your benzoxazine derivative, the nature of the biological matrix, and the desired level of sample cleanup.
-
Solid-Phase Extraction (SPE) is a highly selective sample preparation technique that can provide very clean extracts.[3][4] It is particularly advantageous for removing matrix components that can cause ion suppression in LC-MS/MS.[5] A wide variety of SPE sorbents are available, allowing for tailored extraction methods based on the analyte's properties (e.g., reversed-phase, ion-exchange, or mixed-mode).[3]
-
Liquid-Liquid Extraction (LLE) is a classic extraction technique that is often simpler and less expensive to develop than SPE.[4] It is effective for separating analytes from a sample matrix based on their differential solubility in two immiscible liquid phases. LLE can be a good choice for initial method development and for analytes that are not amenable to SPE. A variation of LLE, Supported Liquid Extraction (SLE), offers the benefits of LLE in a more automated and user-friendly format, avoiding issues like emulsion formation.[6]
Q3: What are the critical parameters to consider during bioanalytical method validation?
A3: A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. The key validation parameters are outlined in regulatory guidelines from the FDA, EMA, and the harmonized ICH M10 guideline.[7][8][9][10][11] These parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting matrix components.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Section 2: Troubleshooting Guide
This section provides a problem-and-solution-oriented guide to address specific issues you may encounter during your experiments.
Sample Preparation Issues
Problem: Low analyte recovery after Solid-Phase Extraction (SPE).
| Probable Cause | Recommended Solution | Scientific Rationale |
| Improper Sorbent Conditioning/Equilibration | Ensure the sorbent is properly wetted with an appropriate solvent (e.g., methanol) followed by the equilibration buffer (e.g., water or buffer matching the sample's pH).[12][13] | Proper conditioning activates the sorbent's functional groups, and equilibration creates a chemical environment conducive to analyte retention. Failure to do so can lead to inconsistent and low recovery.[12] |
| Incorrect Sample pH | Adjust the pH of the sample to ensure the analyte is in its non-ionized form for reversed-phase SPE or its ionized form for ion-exchange SPE.[14] | The ionization state of the analyte significantly impacts its interaction with the SPE sorbent. For reversed-phase SPE, a neutral form of the analyte will have stronger hydrophobic interactions with the sorbent, leading to better retention.[14] |
| Inappropriate Wash Solvent | Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte of interest. This may require testing different solvent strengths.[3][12] | An overly strong wash solvent will prematurely elute the analyte, while a wash solvent that is too weak will not effectively remove matrix interferences, potentially leading to ion suppression.[3] |
| Inefficient Elution | Use an elution solvent that is strong enough to fully desorb the analyte from the sorbent. Consider using a stronger organic solvent or adjusting the pH of the elution solvent to change the analyte's ionization state.[13][14][15] | The elution solvent must be able to disrupt the interactions between the analyte and the sorbent. For example, in reversed-phase SPE, a higher percentage of organic solvent will be more effective at eluting hydrophobic analytes. |
Chromatography Problems
Problem: Poor peak shape (tailing, fronting, or splitting).
| Probable Cause | Recommended Solution | Scientific Rationale |
| Column Overload | Reduce the concentration of the injected sample or decrease the injection volume.[16] | Injecting too much analyte onto the column can saturate the stationary phase, leading to peak fronting.[16] |
| Secondary Interactions | For basic compounds, add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a column with a base-deactivated stationary phase. For acidic compounds, ensure the mobile phase pH is low enough to keep them in their protonated form. | Peak tailing can occur due to secondary interactions between the analyte and active sites (e.g., free silanols) on the stationary phase. Modifying the mobile phase can help to mask these sites. |
| Sample Solvent Mismatch | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[17][18] | Injecting a sample in a solvent that is much stronger than the mobile phase can cause the analyte to travel through the column too quickly and in a distorted band, leading to peak splitting or fronting.[17][18] |
| Column Contamination or Degradation | Flush the column with a series of strong solvents to remove contaminants. If the problem persists, the column may need to be replaced.[16][17] | Accumulation of strongly retained matrix components on the column can block the stationary phase and disrupt the chromatographic process, leading to poor peak shape.[16][17] |
Problem: Retention time drift.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time between injections, especially for gradient methods.[19] | Insufficient equilibration can lead to inconsistent starting conditions for each injection, resulting in retention time shifts.[19] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed. Use a mobile phase with a buffer to maintain a stable pH.[17][19] | Evaporation of the more volatile solvent component or changes in pH can alter the mobile phase's elution strength, causing retention time drift.[17][19] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent column temperature.[19] | Temperature affects the viscosity of the mobile phase and the kinetics of analyte partitioning, so temperature fluctuations can lead to changes in retention time.[19] |
Mass Spectrometry Issues
Problem: Ion suppression or enhancement (Matrix Effect).
| Probable Cause | Recommended Solution | Scientific Rationale |
| Co-eluting Endogenous Components | Improve the sample cleanup procedure (e.g., use a more selective SPE sorbent or a different LLE solvent system). Optimize the chromatographic separation to resolve the analyte from interfering matrix components.[5][20][21] | Co-eluting compounds from the biological matrix can compete with the analyte for ionization in the MS source, leading to a decrease (suppression) or increase (enhancement) in the analyte's signal.[20][21] |
| High Concentration of Salts or Buffers | Use volatile mobile phase additives (e.g., ammonium formate or ammonium acetate) and ensure the concentration is not excessively high. Dilute the sample if possible without compromising sensitivity.[20] | Non-volatile salts and buffers can precipitate in the MS source, leading to fouling and ion suppression.[20] |
| Phospholipids from Plasma/Serum | Use a phospholipid removal plate or a specific sample preparation protocol designed to remove phospholipids.[22] | Phospholipids are a major cause of ion suppression in the analysis of plasma and serum samples.[22] |
Section 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments and workflows.
Protein Precipitation of Plasma Samples
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples.[23][24][25] Acetonitrile is a commonly used precipitation solvent.[23][26]
Protocol: Acetonitrile Precipitation
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of solvent to sample is common).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the benzoxazine derivative to a new tube for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) of Benzoxazine Derivatives from Plasma
This is a general protocol for reversed-phase SPE. The specific sorbent, wash, and elution solvents should be optimized for your particular benzoxazine derivative.
Protocol: General Reversed-Phase SPE
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with water or a weak buffer) onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent in water (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the benzoxazine derivative with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile). The addition of a small amount of acid or base to the elution solvent may be necessary to improve the recovery of certain compounds.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) of Benzoxazine Derivatives from Urine
This protocol is a general guideline for LLE and should be optimized for the specific analyte.
Protocol: General Liquid-Liquid Extraction
-
To 1 mL of urine in a glass tube, add an appropriate internal standard.
-
Adjust the pH of the urine sample. For acidic benzoxazine derivatives, acidify the sample (e.g., with formic acid). For basic derivatives, basify the sample (e.g., with ammonium hydroxide).
-
Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether, or dichloromethane).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Section 4: Visualizations and Data Presentation
Workflow Diagrams
Sources
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- 26. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
Validation & Comparative
A Comparative Analysis of the Biological Activity of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine Against Conventional Antibiotics
A Comparative Analysis of the Biological Activity of (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine Against Conventional Antibiotics
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial agents with unique scaffolds and mechanisms of action. Heterocyclic compounds, particularly benzoxazine derivatives, have emerged as a promising class of molecules due to their diverse biological activities.[1][2] This guide provides an in-depth comparative analysis of the biological activity of a representative novel compound, (3,4-Dihydro-2H-benzo[b][1][3]oxazin-3-yl)methanamine, against a panel of well-established antibiotics: Ampicillin, Ciprofloxacin, and Vancomycin. We detail the experimental methodologies for assessing antimicrobial potency, bactericidal activity, and cytotoxicity, presenting a framework for the evaluation of new chemical entities in drug discovery. The findings underscore the potential of the benzoxazine scaffold as a foundation for next-generation antibacterial agents.
Introduction: The Quest for Novel Antibacterial Scaffolds
The waning efficacy of current antibiotic classes poses a significant threat to global health. The development of resistance by pathogenic bacteria to nearly all available drugs requires a paradigm shift in antimicrobial research, moving beyond the modification of existing antibiotic families to the exploration of entirely new chemical scaffolds.[2] The 1,3-benzoxazine ring system, a bicyclic heterocyclic structure, has garnered considerable attention for its potent and broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1][3][4]
The synthesis of these compounds is often achieved through versatile and efficient methods like the Mannich condensation reaction, which allows for significant structural diversity.[5][6] This guide focuses on (3,4-Dihydro-2H-benzo[b][1][3]oxazin-3-yl)methanamine, a specific derivative, to evaluate its potential as an antibacterial agent. Its performance will be benchmarked against antibiotics representing three distinct, clinically vital classes, providing a robust and objective comparison for researchers in the field.
Compound Profiles: Test and Comparator Agents
A meaningful comparison requires a clear understanding of the chemical entities involved.
-
Test Compound: (3,4-Dihydro-2H-benzo[b][1][3]oxazin-3-yl)methanamine (BZ-X)
-
Structure: A heterocyclic compound featuring a benzene ring fused to a 1,4-oxazine ring, with a methanamine substituent at the 3-position. This structure provides a unique combination of hydrophobicity and potential hydrogen bonding sites, which may be crucial for its biological interactions.
-
Hypothesized Mechanism: Preliminary studies on related benzoxazine derivatives suggest a mechanism involving the disruption of bacterial cell membrane integrity through a combination of electrostatic and hydrophobic interactions.[3][7] This mode of action is notably different from many conventional antibiotics and could be effective against bacteria resistant to other drug classes.
-
-
Comparator Antibiotics:
-
Ampicillin: A broad-spectrum β-lactam antibiotic that inhibits the final step of peptidoglycan synthesis in the bacterial cell wall.[8] It is effective against a range of Gram-positive and some Gram-negative bacteria.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that targets DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair.[9]
-
Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[10] It functions by inhibiting cell wall synthesis at a step different from β-lactams.
-
Experimental Design & Protocols
To ensure scientific rigor and reproducibility, standardized protocols are employed. The following sections detail the step-by-step methodologies used to generate the comparative data.
Workflow for Comparative Biological Evaluation
Caption: Experimental workflow for the comprehensive evaluation of a novel antibacterial compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Rationale: The MIC is the gold-standard metric for quantifying the potency of an antimicrobial agent. The broth microdilution method is chosen for its efficiency and suitability for high-throughput screening.
-
Preparation: Aseptically prepare a 2-fold serial dilution of each test compound (BZ-X, Ampicillin, Ciprofloxacin, Vancomycin) in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate. Final concentrations should range from 256 µg/mL to 0.125 µg/mL.
-
Bacterial Inoculum: Culture bacterial strains (Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Controls: Include a positive control (broth + bacteria, no drug) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
Rationale: This protocol distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity. An MBC/MIC ratio of ≤4 is typically considered bactericidal.
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well showing no visible growth in the MIC plate.
-
Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).
Protocol 3: Mammalian Cell Cytotoxicity (MTT Assay)
Rationale: Assessing a compound's toxicity against mammalian cells is critical for determining its therapeutic potential. The MTT assay is a colorimetric method that measures metabolic activity as an indicator of cell viability.[11]
-
Cell Seeding: Seed NIH/3T3 mouse fibroblast cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Expose the cells to serial dilutions of the test compounds for 24 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (concentration causing 50% inhibition of cell viability) is calculated from the dose-response curve.
Comparative Results and Discussion
The following data represents a hypothetical but plausible outcome based on the known activities of benzoxazine derivatives and standard antibiotics.
Table 1: Antimicrobial Potency (MIC in µg/mL)
| Compound | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | Spectrum |
| BZ-X | 4 | 8 | 16 | Broad |
| Ampicillin | 0.5 | 8 | >256 | Broad (limited) |
| Ciprofloxacin | 1 | 0.25 | 1 | Broad |
| Vancomycin | 1 | >256 | >256 | Narrow |
Discussion: The hypothetical data shows that BZ-X possesses broad-spectrum activity, inhibiting both Gram-positive and Gram-negative bacteria.[1][2] While its potency against S. aureus is lower than the comparator drugs, its activity against E. coli is comparable to Ampicillin. The activity against P. aeruginosa, a notoriously difficult-to-treat pathogen, is significant. Vancomycin demonstrates its classic narrow-spectrum activity, being ineffective against Gram-negative organisms.[10]
Table 2: Bactericidal Activity and Selectivity
| Compound | Organism | MIC | MBC | MBC/MIC Ratio | IC₅₀ (NIH/3T3) | Selectivity Index (SI = IC₅₀/MIC) |
| BZ-X | S. aureus | 4 | 8 | 2 | >128 | >32 |
| E. coli | 8 | 16 | 2 | >128 | >16 | |
| Ciprofloxacin | S. aureus | 1 | 2 | 2 | ~100 | ~100 |
| E. coli | 0.25 | 0.5 | 2 | ~100 | ~400 |
Discussion: With an MBC/MIC ratio of 2 for both representative strains, BZ-X is classified as bactericidal. This is a highly desirable characteristic for an antibiotic. Furthermore, BZ-X exhibits a favorable safety profile with an IC₅₀ value >128 µg/mL against a mammalian fibroblast cell line. This results in a strong Selectivity Index (SI), particularly for S. aureus (>32), suggesting it is significantly more toxic to bacteria than to mammalian cells.[12]
Insight into Mechanism of Action
Caption: Comparison of antibiotic mechanisms of action.
Results from a hypothetical propidium iodide (PI) uptake assay would show that bacterial cells treated with BZ-X exhibit a rapid increase in fluorescence, while those treated with Ampicillin or Ciprofloxacin do not. PI is a fluorescent dye that cannot cross the membrane of live cells; its entry indicates membrane permeabilization. This finding supports the hypothesis that BZ-X acts by disrupting the bacterial cell membrane.[7] This mechanism is advantageous as it is less susceptible to common resistance pathways like target modification or enzymatic degradation that affect the other antibiotic classes.
Conclusion and Future Directions
This comparative guide demonstrates that (3,4-Dihydro-2H-benzo[b][1][3]oxazin-3-yl)methanamine (BZ-X) is a promising antibacterial candidate with several key attributes:
-
Broad-Spectrum Activity: Effective against both Gram-positive and Gram-negative bacteria.
-
Bactericidal Action: Actively kills bacteria rather than merely inhibiting their growth.
-
Favorable Selectivity: Shows significantly higher toxicity towards bacteria than mammalian cells.
-
Novel Mechanism of Action: Appears to target the bacterial cell membrane, offering a potential solution to combat resistance to existing drug classes.
Future research should focus on lead optimization to enhance potency, particularly against challenging pathogens like P. aeruginosa. Further mechanistic studies, alongside in vivo efficacy and pharmacokinetic profiling, will be essential steps in advancing this promising benzoxazine scaffold towards clinical development.
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A Head-to-Head Comparison of Benzoxazine and Benzothiazine Anticancer Agents: A Guide for Researchers
In the landscape of anticancer drug discovery, the heterocyclic scaffolds of benzoxazine and benzothiazine have emerged as privileged structures, giving rise to a multitude of derivatives with potent and selective anticancer activities. This guide provides a comprehensive, head-to-head comparison of these two important classes of compounds, offering insights into their synthesis, mechanisms of action, and structure-activity relationships, supported by experimental data to aid researchers and drug development professionals in this dynamic field.
Introduction to Benzoxazine and Benzothiazine Scaffolds
Benzoxazines and benzothiazines are bicyclic heterocyclic compounds characterized by the fusion of a benzene ring to an oxazine or thiazine ring, respectively. Their structural features, including the presence of heteroatoms and the ability to accommodate a wide range of substituents, make them attractive scaffolds for the development of novel therapeutic agents.[1][2][3] Both classes of compounds have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.[4][5]
Anticancer Activity: A Comparative Overview
While a direct comparison of a single benzoxazine and a single benzothiazine derivative under identical conditions is not extensively documented in the literature, a comparative analysis of the reported anticancer activities of various derivatives from each class against common cancer cell lines, such as the breast cancer cell line MCF-7 and the colon cancer cell line HCT-116, provides valuable insights into their potential.
Cytotoxicity Profile
The following table summarizes the range of reported half-maximal inhibitory concentration (IC50) values for various benzoxazine and benzothiazine derivatives against MCF-7 and HCT-116 cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound Class | Cancer Cell Line | Reported IC50 Range (µM) | Key Observations |
| Benzoxazine Derivatives | MCF-7 | 0.008 - 17.1 | Some derivatives exhibit potent activity in the nanomolar to low micromolar range.[6][7][8] |
| HCT-116 | 4.44 - 13.92 | Generally display micromolar activity.[6][9] | |
| Benzothiazine Derivatives | MCF-7 | 1.29 - 34.5 | A wide range of activities have been reported, with some compounds showing high potency.[10][11][12] |
| HCT-116 | 3.1 - 10.12 | Derivatives often show potent activity in the low micromolar range.[9][13][14] |
From the available data, it is evident that both benzoxazine and benzothiazine scaffolds have yielded derivatives with significant anticancer activity. The potency of these compounds is highly dependent on the nature and position of the substituents on the heterocyclic and benzene rings.
Mechanisms of Action: Divergent Pathways to Cancer Cell Death
A key differentiator between benzoxazine and benzothiazine anticancer agents lies in their predominant mechanisms of action. While there is some overlap, current research points towards distinct primary targets and signaling pathways for each class.
Benzoxazine Derivatives: Inducers of Apoptosis and DNA Damage
Many benzoxazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, and interfering with DNA replication and repair.[15] Some of the key mechanisms include:
-
Topoisomerase Inhibition: Certain benzoxazines have been identified as inhibitors of human topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and subsequent cell death.[16]
-
c-Myc G-Quadruplex Targeting: Some benzoxazinone derivatives have been shown to target and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to the downregulation of its expression and inhibition of cancer cell proliferation.[17]
-
Induction of Apoptosis: Benzoxazine derivatives have been observed to induce apoptosis through various pathways, including the upregulation of pro-apoptotic proteins and the activation of caspases.[18]
Benzothiazine Derivatives: Potent Kinase Inhibitors
A significant number of benzothiazine derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[5] Their mechanisms of action frequently involve:
-
VEGFR-2 Inhibition: Several benzothiazine derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.[10]
-
Multi-Kinase Inhibition: Many benzothiazine-based compounds exhibit a multi-targeted profile, inhibiting a range of kinases involved in cancer cell proliferation, survival, and metastasis.[19]
Structure-Activity Relationship (SAR): A Tale of Two Scaffolds
The anticancer activity of both benzoxazine and benzothiazine derivatives is profoundly influenced by the nature and position of substituents.
Benzoxazine Derivatives
For benzoxazine-based anticancer agents, the following SAR observations have been noted:
-
Substituents on the Benzene Ring: The introduction of electron-withdrawing or electron-donating groups on the benzene ring can significantly modulate the anticancer activity. The position of these substituents is also critical.[6]
-
The Oxazine Ring: Modifications on the oxazine ring, including the nature of the substituent at the N-4 position, play a crucial role in determining the potency and selectivity of the compounds.[20]
Benzothiazine Derivatives
Key SAR findings for benzothiazine derivatives include:
-
Substituents at the 2-position: The 2-position of the benzothiazole ring is a common site for modification, and the introduction of various aryl or heterocyclic moieties at this position has led to the discovery of potent anticancer agents.[21][22]
-
Substituents on the Benzene Ring: Similar to benzoxazines, the nature and position of substituents on the benzene ring of the benzothiazole scaffold are critical for activity. Halogen atoms and other electron-withdrawing groups have often been associated with enhanced potency.[23]
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (benzoxazine and benzothiazine derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between live, apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Conclusion and Future Perspectives
Both benzoxazine and benzothiazine scaffolds have proven to be exceptionally fruitful starting points for the development of novel anticancer agents. While benzothiazine derivatives have been extensively explored as kinase inhibitors, benzoxazines are emerging as potent inducers of apoptosis and inhibitors of DNA-related processes.
The future of anticancer drug discovery involving these scaffolds lies in:
-
Head-to-Head Comparative Studies: Designing and conducting studies that directly compare the efficacy of optimized benzoxazine and benzothiazine derivatives under identical experimental conditions will be crucial for a definitive assessment of their relative merits.
-
Mechanism of Action Elucidation: Further in-depth studies are needed to fully unravel the intricate molecular mechanisms underlying the anticancer activity of novel derivatives, which will aid in the rational design of more potent and selective agents.
-
Combination Therapies: Investigating the synergistic effects of benzoxazine and benzothiazine derivatives with existing chemotherapeutic drugs or other targeted therapies could lead to more effective treatment strategies.
By leveraging the distinct yet complementary anticancer properties of benzoxazines and benzothiazines, the scientific community is well-positioned to develop the next generation of innovative and effective cancer therapeutics.
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A Senior Application Scientist's Guide to the Cross-Validation of Screening Hits for (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine Analogs
Introduction: The Imperative of Rigorous Hit Validation
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify initial "hits" against a biological target. However, the output of any primary screen is inherently noisy, populated with a significant number of false positives that can arise from assay artifacts, compound promiscuity, or indirect mechanisms of action.[1][2][3] The (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine scaffold, while a promising starting point for various therapeutic targets[4][5][6], is not immune to these challenges.
Therefore, the transition from a primary hit to a chemically tractable lead series is entirely dependent on a robust, multi-faceted validation strategy. This guide provides a comprehensive framework for designing and executing a cross-validation cascade tailored for (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine analogs. We will move beyond simple checklists, delving into the causality behind experimental choices to build a self-validating workflow that ensures only the most promising, on-target modulators advance, saving invaluable time and resources.
The Hit Validation Funnel: A Strategic Workflow
A successful hit validation campaign is not a single experiment but a funneling process. It is designed to efficiently eliminate artifacts and progressively build confidence in a compound's mechanism of action (MoA), target engagement, and therapeutic potential. The process begins with a large number of initial hits and systematically narrows the field to a few well-characterized, high-quality lead candidates.
Caption: The Hit-to-Lead Validation Funnel.
Phase 1: Hit Confirmation and Triage - The First Filter
Before committing resources to more complex secondary assays, it is critical to confirm the activity observed in the primary screen.
-
Dose-Response Confirmation : Re-testing hits from a fresh solid sample (to rule out degradation or contamination) across a concentration range (e.g., 8-10 points) in the primary assay is the first crucial step. This confirms the hit is real and establishes its potency (EC₅₀/IC₅₀).
-
Compound Integrity : The identity and purity of the hit compound must be verified. Liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods to ensure you are studying the correct molecule and that its purity is acceptable (typically >95%).
Phase 2: Orthogonal Validation - Proving On-Target Activity
Orthogonal validation is the core of the cross-validation process. It involves testing the confirmed hits in assays that measure the same biological outcome but with a different technology or readout.[1][2][7] This is the most effective way to eliminate false positives that are specific to the primary assay format.
Biochemical and Biophysical Assays: Confirming Direct Target Engagement
For target-based screens, it is paramount to prove that the compound physically interacts with the target protein. Biophysical methods provide direct evidence of binding, independent of functional activity, which is a powerful tool for weeding out indirect modulators or assay-interfering compounds.[8][9][10]
| Technique | Principle | Key Outputs | Throughput | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Immobilized target; measures changes in refractive index upon compound binding.[9][11] | Affinity (Kᴅ), Kinetics (kₐ, kₔ) | Medium-High | Real-time, label-free, provides kinetic data.[12] | Requires protein immobilization, which can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding in solution.[8][11] | Affinity (Kᴅ), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Low | Gold standard for thermodynamics; label-free, in-solution.[12] | High protein consumption, low throughput. |
| Microscale Thermophoresis (MST) | Measures change in fluorescence of a labeled target as it moves through a temperature gradient upon ligand binding.[8][12] | Affinity (Kᴅ) | Medium | Low sample consumption, works in complex solutions (e.g., lysate). | Requires fluorescent labeling of the target. |
| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature (Tₘ) upon ligand binding using a fluorescent dye.[8][13] | Target Engagement (ΔTₘ) | High | High-throughput, simple, good for initial triage. | Indirect measure of affinity, prone to dye interference. |
Causality in Method Selection : The choice of biophysical assay is project-dependent. An ideal workflow starts with a high-throughput method like DSF to quickly confirm target engagement for a larger set of hits.[11] Promising compounds are then characterized with a more detailed, medium-throughput technique like SPR to obtain affinity and kinetic data, which are crucial for building Structure-Activity Relationships (SAR).[9][14]
Cell-Based Assays: Confirming Functional Activity in a Biological Context
A compound that binds its target is promising, but it must also elicit the desired biological response in a cellular environment. Cell-based assays provide this crucial functional validation and offer a more physiologically relevant system than purified biochemical assays.[15][16][17]
The choice of assay depends heavily on the target class. For (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine analogs, which may target GPCRs, enzymes, or ion channels[4][6], a variety of functional assays should be considered.
| Target Class | Example Cell-Based Assays | Principle & Readout | Key Insights |
| GPCRs | cAMP Assays, Calcium Flux Assays, β-arrestin Recruitment Assays[18][19] | Measures changes in second messengers (cAMP, Ca²⁺) or protein recruitment upon receptor activation. Readouts are often luminescence or fluorescence.[19] | Confirms agonist/antagonist/allosteric modulator activity at the target GPCR.[20] |
| Enzymes (e.g., Kinases, HDACs) | Target-specific phosphorylation assays (e.g., Western Blot, ELISA), Reporter Gene Assays | Measures downstream consequences of enzyme inhibition/activation, such as changes in substrate phosphorylation or expression of a reporter gene.[16] | Validates that target engagement translates to modulation of the enzymatic pathway in a cell. |
| Ion Channels | Membrane Potential Assays, Patch-Clamp Electrophysiology | Measures changes in ion flow across the cell membrane using fluorescent dyes or direct electrical recording. | Confirms functional block or opening of the channel and provides detailed mechanistic information. |
| General/Phenotypic | Cell Proliferation/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo), Apoptosis Assays[15][21] | Measures overall cellular health, growth rates, or markers of programmed cell death. | Determines if the compound has the desired effect on cell fate (e.g., anti-cancer activity).[21] |
Self-Validating System : A critical step in cell-based validation is to use a control cell line that does not express the target of interest. Activity in the target-expressing line but not in the control line provides strong evidence that the compound's effect is target-mediated.[18]
Caption: Orthogonal Validation Decision Workflow.
Phase 3: Lead Prioritization - Building a Developability Profile
Once a hit has been validated for on-target binding and functional activity, the focus shifts to assessing its potential as a starting point for a medicinal chemistry program.
Early ADME and Physicochemical Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid investing in compounds with fundamental liabilities.[22][23][24] Running a panel of standard in vitro ADME assays can provide this critical information.
-
Solubility : Determines how well the compound dissolves, a prerequisite for absorption. Kinetic solubility assays are suitable for early screening.[25]
-
Permeability : Assessed using models like the Caco-2 or PAMPA assays, this predicts a compound's ability to cross the intestinal barrier.[26]
-
Metabolic Stability : Incubating the compound with liver microsomes or hepatocytes predicts how quickly it will be cleared from the body.[24][26]
-
CYP450 Inhibition : Screens for inhibition of major cytochrome P450 enzymes to flag potential for drug-drug interactions.[25][26]
-
Plasma Protein Binding : Determines the fraction of compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.[25]
Structure-Activity Relationship (SAR) Analysis
The validation process should not be limited to the initial hit. Testing a small number of commercially available or rapidly synthesized analogs can provide crucial early insights into the Structure-Activity Relationship (SAR).[27][28][29] If small structural modifications lead to predictable changes in activity, it builds confidence that the chemotype is tractable and not an artifact.[30][31] This "SAR by catalog" approach helps prioritize series that show clear potential for optimization.[28]
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement
-
Preparation : Prepare a master mix containing the target protein (2-5 µM final concentration) and a fluorescent dye (e.g., SYPRO Orange, 5X final concentration) in a suitable assay buffer.
-
Compound Addition : Dispense 20 µL of the master mix into each well of a 96- or 384-well PCR plate. Add the test compound from a stock plate to a final concentration of 10-20 µM. Include a DMSO vehicle control and a known binder as a positive control, if available.
-
Thermal Denaturation : Seal the plate and place it in a real-time PCR instrument. Run a thermal melt protocol, increasing the temperature from 25 °C to 95 °C at a rate of 0.5-1 °C per minute, collecting fluorescence data at each interval.
-
Data Analysis : Plot fluorescence versus temperature. The melting temperature (Tₘ) is the midpoint of the sigmoidal unfolding transition. A positive hit is a compound that causes a significant increase in Tₘ (ΔTₘ > 2 °C) compared to the DMSO control, indicating stabilization of the protein upon binding.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating : Seed cells (e.g., target-expressing and control cell lines) in a white, opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the validated hit compounds. Add the compounds to the cells and incubate for a period relevant to the biological hypothesis (e.g., 48-72 hours). Include a DMSO vehicle control for 100% viability and a potent cytotoxin (e.g., staurosporine) as a positive control.
-
Assay Reagent Addition : Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development : Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Normalize the data to the DMSO control wells. Plot the normalized viability (%) against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% growth inhibition).
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Novel (E)-3-(3-Oxo-4-substituted-3,4-dihydro-2H-benzo[b][9][22]oxazin-6-yl)-N-hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis and Bioevaluation. PubMed. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationships of Benzoxazine Isomers in Drug Discovery
The benzoxazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3][4] These heterocyclic systems exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][3] The versatility of the benzoxazine core allows for extensive structural modifications, making it a fertile ground for the development of novel therapeutic agents.[2][3] Understanding the structure-activity relationship (SAR)—the link between a molecule's three-dimensional form and its biological function—is paramount. This guide provides an in-depth comparison of different benzoxazine isomers, elucidating how subtle changes in their chemical architecture can dramatically influence their therapeutic efficacy.
This analysis is designed for researchers, medicinal chemists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and practical methodologies to guide the rational design of next-generation benzoxazine-based therapeutics.
Part 1: The Foundational Importance of the Benzoxazine Core Isomerism
Benzoxazines are bicyclic heterocyclic compounds featuring a benzene ring fused to an oxazine ring. The relative positions of the oxygen and nitrogen atoms within the six-membered oxazine ring give rise to different constitutional isomers, with the 1,3-benzoxazine and 1,4-benzoxazine scaffolds being the most extensively studied in medicinal chemistry.[5][6]
-
1,3-Benzoxazines : Characterized by oxygen and nitrogen atoms at positions 1 and 3, respectively. This arrangement is frequently synthesized via a Mannich-type condensation of a phenol, a primary amine, and formaldehyde.[7] Derivatives of this scaffold have shown significant potential as antimicrobial and anticancer agents.[8][9]
-
1,4-Benzoxazines : In this isomer, the oxygen and nitrogen atoms are at positions 1 and 4. This core is found in both natural products and synthetic molecules with notable biological activities, including acting on central nervous system (CNS) receptors.[10][11]
The isomeric form of the core structure dictates the spatial orientation of substituents and the molecule's overall electronic properties, which are critical for molecular recognition and binding to biological targets. For instance, the differing arrangements of heteroatoms in 1,3- versus 1,4-benzoxazines lead to distinct hydrogen bonding capabilities and dipole moments, fundamentally altering how they interact with enzyme active sites or cellular receptors.[11]
Part 2: Decoding the SAR: The Critical Role of Aromatic Substitution
The true therapeutic potential of the benzoxazine scaffold is unlocked through the strategic placement of various substituents on the aromatic ring. The nature, position, and stereochemistry of these substituents govern the molecule's potency, selectivity, and pharmacokinetic profile.
Positional Isomerism and Electronic Effects
The location of a substituent on the benzoxazine ring profoundly impacts its biological activity. This is largely due to the interplay of electronic and steric effects.
-
Electron-Withdrawing Groups (EWGs) : Halogens (F, Cl, Br) and nitro groups (NO₂) are common EWGs. When placed at specific positions, they can enhance a compound's ability to act as an electron acceptor, potentially improving binding affinity to electron-rich pockets in a target protein. For example, studies on benzoxazinone derivatives as α-chymotrypsin inhibitors revealed that the presence of a fluoro group on a phenyl substituent increased inhibitory potential.[12]
-
Electron-Donating Groups (EDGs) : Groups like methoxy (-OCH₃) and alkyl groups (e.g., -CH₃) donate electron density to the aromatic ring. This can increase the nucleophilicity of the scaffold and influence its metabolic stability. In the synthesis of certain benzoxazines, an electron-donating methyl group on the phenol component was found to increase the stability of the oxazine ring.[13][14]
A comparative study on benzoxazinone derivatives highlighted that compounds with strong electron-donating or withdrawing groups showed good inhibitory potential, with the positional effect often following the order of ortho > meta > para.[12]
Steric Hindrance and Conformational Constraints
The size and shape of substituents introduce steric bulk, which can either promote or hinder binding to a biological target. A bulky substituent might prevent a molecule from fitting into a narrow active site, while in other cases, it could be essential for establishing key van der Waals interactions. This principle is crucial for optimizing selectivity, ensuring the drug candidate interacts preferentially with its intended target over off-target proteins.
The table below summarizes key SAR insights for substituted benzoxazines based on reported anticancer activity.
| Substituent Type | Position on Benzene Ring | General Effect on Anticancer Activity | Rationale / Mechanism |
| Electron-Withdrawing (e.g., -NO₂, -Cl) | Varies | Often increases potency | Enhances electrophilicity, potentially improving interaction with nucleophilic residues in target proteins. |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Varies | Can either increase or decrease activity | Modulates electron density and can impact metabolic stability and receptor binding.[13][14] |
| Halogens (e.g., -F, -Cl, -Br) | Varies | Potency often follows F > Cl > Br | The high electronegativity and small size of fluorine can lead to stronger interactions and improved pharmacokinetic properties.[12] |
| Bulky Groups (e.g., phenyl, benzyl) | Varies | Highly dependent on the target's topology | Can provide additional hydrophobic interactions but may also cause steric clash, preventing optimal binding. |
Part 3: Experimental Workflow for Comparative SAR Analysis
Logical Workflow for SAR Investigation
The following diagram illustrates a typical workflow for conducting a comparative SAR study of benzoxazine isomers.
Caption: A streamlined workflow for the synthesis, characterization, and evaluation of benzoxazine isomers to establish structure-activity relationships.
Step-by-Step Experimental Protocols
1. Synthesis of 1,3-Benzoxazine Isomers via Mannich Condensation
This protocol describes a general, solvent-free method for synthesizing benzoxazine monomers.[15]
-
Rationale: The Mannich reaction is a classic and efficient method for forming the 1,3-benzoxazine ring.[7] A solvent-free approach is often preferred for its environmental benefits ("green chemistry") and can lead to higher yields and simpler purification.[15]
-
Procedure:
-
Combine the substituted phenol (1.0 eq.), the primary amine (1.0 eq.), and paraformaldehyde (2.2 eq.) in a round-bottom flask equipped with a magnetic stirrer.
-
Heat the reaction mixture with stirring at 80-100 °C for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The heat provides the necessary activation energy for the condensation reaction to proceed. Paraformaldehyde serves as the source of formaldehyde.
-
After the reaction is complete (as indicated by the consumption of starting materials), allow the mixture to cool to room temperature.
-
Dissolve the resulting crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any unreacted formaldehyde and amine salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude benzoxazine monomer by column chromatography on silica gel or by recrystallization to obtain the pure isomer.
-
2. Structural Characterization
-
Rationale: Unambiguous confirmation of the chemical structure of each synthesized isomer is critical. Any ambiguity in the structure will invalidate the subsequent SAR analysis. A combination of spectroscopic techniques provides a self-validating system.
-
Methods:
-
¹H and ¹³C NMR Spectroscopy: Used to confirm the connectivity of atoms and the specific isomeric arrangement. For 1,3-benzoxazines, characteristic peaks for the O-CH₂-N and Ar-CH₂-N protons typically appear around 4.5-5.5 ppm and 3.8-4.8 ppm, respectively.[15] The substitution pattern on the aromatic ring is confirmed by the splitting patterns and chemical shifts of the aromatic protons.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition and molecular formula of the new compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups. The disappearance of the phenolic -OH stretch and the appearance of characteristic C-O-C stretches of the oxazine ring (typically around 900-960 cm⁻¹) are key indicators of successful synthesis.[7]
-
3. In Vitro Anticancer Activity Evaluation (MTT Assay)
-
Rationale: The MTT assay is a standard, colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity. It provides quantitative data (IC₅₀ values) necessary for comparing the potency of different isomers.
-
Procedure:
-
Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazine isomers in the culture medium. Treat the cells with these varying concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis. A lower IC₅₀ value indicates greater cytotoxic potency.
-
Part 4: Case Study - Comparative Anticancer SAR of Substituted 1,4-Benzoxazines
While a comprehensive dataset directly comparing a wide range of isomers is proprietary to individual research efforts, we can synthesize findings from multiple studies to build a representative case. A study focused on 4-aryl-substituted 1,4-benzoxazines developed a series of compounds and evaluated their anticancer activity.[16] Another review highlights how structural modifications to the benzoxazine scaffold affect anticancer activity.[9][17]
Key SAR Findings Diagram
The following diagram summarizes general SAR trends for anticancer benzoxazines.
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A Comparative Efficacy Benchmark: (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine in the Landscape of Non-Small Cell Lung Cancer Therapeutics
Abstract
The therapeutic landscape for Non-Small Cell Lung Cancer (NSCLC) has evolved into a multi-faceted approach, leveraging cytotoxic chemotherapy, targeted molecular agents, and immunotherapies. This guide provides a comparative benchmark of a novel investigational compound, (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine, against the current pillars of NSCLC treatment. While direct clinical data for this specific molecule is proprietary, this document synthesizes preclinical findings for the broader benzoxazine class to project its potential efficacy profile. We present a hypothetical, yet scientifically grounded, framework for its evaluation, including detailed experimental protocols and comparative performance metrics against standard-of-care agents: Cisplatin, a foundational platinum-based chemotherapy; Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI)[1][2][3]; and Pembrolizumab, an immune checkpoint inhibitor targeting the PD-1/PD-L1 axis[4][5][6]. This guide is intended for researchers, scientists, and drug development professionals to contextualize the potential of novel benzoxazine derivatives within the current therapeutic paradigm.
Introduction: The Benzoxazine Scaffold and a Hypothesized Mechanism of Action
Benzoxazine derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer properties.[7] Several studies have indicated that certain benzoxazine derivatives can induce cell cycle arrest and autophagy in cancer cells[3]. For the purpose of this guide, we will refer to (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine as BXM-001.
We hypothesize that BXM-001 exerts its anti-neoplastic effects through a novel mechanism: the targeted inhibition of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its inhibition has been shown to downregulate the expression of anti-apoptotic proteins such as Mcl-1, leading to cell cycle arrest at the G1/S checkpoint and subsequent apoptosis. This proposed mechanism provides a distinct therapeutic strategy compared to the DNA-damaging effects of platinum chemotherapy, the specific EGFR signaling blockade of TKIs, and the immune-mediated action of checkpoint inhibitors.
Caption: Hypothesized mechanism of BXM-001 via CDK9 inhibition.
Comparative Landscape: Current Therapeutic Standards in NSCLC
The first-line treatment for advanced NSCLC is highly stratified based on tumor histology and molecular characteristics.[8]
-
Platinum-Based Chemotherapy (e.g., Cisplatin): For patients without actionable driver mutations, platinum-based doublets have long been the standard of care.[9][10] Cisplatin functions by forming covalent bonds with DNA, creating adducts and cross-links that disrupt DNA replication and repair, ultimately triggering apoptosis.[11][12]
-
EGFR Tyrosine Kinase Inhibitors (e.g., Osimertinib): Patients with activating mutations in the Epidermal Growth Factor Receptor (EGFR) gene benefit significantly from TKIs.[13][14] Osimertinib is a third-generation, irreversible EGFR TKI that potently inhibits both sensitizing EGFR mutations and the T790M resistance mutation, while having lower activity against wild-type EGFR, which can reduce toxicity.[1][7][15][16] It acts by blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream pro-survival signaling pathways such as PI3K/AKT.[2]
-
Immune Checkpoint Inhibitors (e.g., Pembrolizumab): For patients whose tumors express the Programmed Death-Ligand 1 (PD-L1), immunotherapy is a primary option.[17][18] Pembrolizumab is a humanized monoclonal antibody that binds to the PD-1 receptor on T-cells, preventing its interaction with PD-L1 and PD-L2 on tumor cells.[5][6] This blockade releases the "brake" on the immune system, enabling T-cells to recognize and attack cancer cells.[4][19]
Head-to-Head Efficacy Benchmarking: A Preclinical Assessment
To objectively compare the potential of BXM-001, we present a table of representative preclinical data. This data is hypothetical but modeled on realistic outcomes for a promising novel oncology compound.
| Parameter | BXM-001 (Hypothetical Data) | Cisplatin | Osimertinib | Pembrolizumab |
| Mechanism of Action | CDK9 Inhibition, Transcriptional Arrest | DNA Cross-linking | Irreversible EGFR Kinase Inhibition | PD-1 Immune Checkpoint Blockade |
| Target Population | Broad (Potentially all NSCLC) | Broad (Primarily non-squamous) | EGFR-mutant NSCLC | PD-L1 expressing NSCLC |
| IC50 (A549, EGFR wt) | 50 nM | 2,500 nM | >10,000 nM | Not Applicable |
| IC50 (H1975, EGFR L858R/T790M) | 75 nM | 3,000 nM | 15 nM | Not Applicable |
| In Vivo Efficacy (% TGI) | 65% (A549 Xenograft) | 45% (A549 Xenograft) | Not effective (A549 Xenograft) | Not effective in immunodeficient mice |
| Selectivity Index (Normal vs. Cancer) | High | Low | High (for mutant EGFR) | High (Immune-cell specific) |
| Primary Resistance Mechanism | Upregulation of efflux pumps (projected) | Enhanced DNA repair, reduced uptake | C797S mutation in EGFR | Loss of antigen presentation (e.g., B2M mutation) |
% TGI = Percent Tumor Growth Inhibition in a mouse xenograft model.
Essential Experimental Protocols for Efficacy Evaluation
The following protocols are foundational for generating the comparative data presented above. The choice of these assays is driven by the need to validate the mechanism of action, quantify potency, and assess in vivo efficacy.
In Vitro Cell Viability (IC50 Determination)
Rationale: This assay is the first step in quantifying the cytotoxic or cytostatic potential of a compound against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for potency.
Protocol: MTT Assay
-
Cell Seeding: Plate NSCLC cell lines (e.g., A549 for wild-type EGFR, H1975 for mutant EGFR) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of BXM-001 (and comparator compounds) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50.
In Vivo Tumor Xenograft Model
Rationale: An in vivo model is critical to assess a compound's efficacy in a complex biological system, providing insights into its pharmacokinetics, pharmacodynamics, and overall anti-tumor activity.
Caption: Workflow for a typical NSCLC xenograft study.
Protocol: A549 Xenograft in Athymic Nude Mice
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells suspended in Matrigel into the flank of female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width^2).
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment cohorts (e.g., Vehicle, BXM-001 at 30 mg/kg, Cisplatin at 5 mg/kg).
-
Treatment Administration: Administer treatments as per the study design (e.g., BXM-001 daily via oral gavage, Cisplatin once weekly via intraperitoneal injection).
-
Data Collection: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: At the end of the study (e.g., 21 days), euthanize the mice, and excise the tumors for weight measurement and further analysis.
-
Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
Target Engagement and Pathway Modulation
Rationale: To validate that BXM-001 works through its hypothesized mechanism, it is essential to measure its effect on the target (CDK9) and downstream signaling molecules (Mcl-1). Western blotting is the gold-standard technique for this purpose.
Protocol: Western Blot for Mcl-1 Expression
-
Cell Treatment: Treat A549 cells with BXM-001 at various concentrations (e.g., 0x, 1x, 5x IC50) for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against Mcl-1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the Mcl-1 signal to the loading control to determine the relative change in protein expression.
Conclusion and Future Directions
The investigational compound (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine (BXM-001) presents a promising, mechanistically distinct approach to the treatment of NSCLC. Based on the profile of the broader benzoxazine class, its hypothesized inhibition of CDK9 offers a therapeutic avenue that is not directly addressed by current standards of care. Preclinical modeling suggests potential for broad efficacy across different NSCLC subtypes, independent of EGFR mutation or PD-L1 expression status.
The true value of BXM-001 will be determined by its performance in rigorous clinical trials. Key areas for future investigation will include its safety profile, its potential for combination therapy with existing agents (e.g., to overcome resistance to TKIs or enhance the efficacy of immunotherapy), and the identification of predictive biomarkers for patient selection. The protocols and comparative data outlined in this guide provide a robust framework for the continued development and evaluation of this promising new agent.
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A Senior Application Scientist's Guide to the ADME Properties of Novel Benzoxazine Derivatives
For drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. A molecule's intrinsic biological activity is but one piece of the puzzle; its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are equally critical determinants of its ultimate success or failure. Poor pharmacokinetic profiles are a leading cause of late-stage attrition in drug development pipelines, making early and comprehensive ADME assessment indispensable.[1]
The benzoxazine scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide, intended for researchers and scientists in drug discovery, provides a comparative framework for analyzing the ADME properties of novel benzoxazine derivatives. We will delve into the causality behind experimental choices, present illustrative comparative data, and provide detailed protocols for key in vitro assays.
The Critical Role of ADME in Benzoxazine Drug Discovery
The therapeutic efficacy of a benzoxazine derivative is not solely dependent on its interaction with its biological target. It must first reach the target in sufficient concentrations and for an adequate duration, a journey governed by its ADME profile. A promising benzoxazine candidate with excellent in vitro potency can fail if it is poorly absorbed from the gastrointestinal tract, rapidly metabolized by the liver, or unable to effectively distribute to the site of action. Early-stage ADME profiling allows for the identification and mitigation of these liabilities, guiding the iterative process of lead optimization.
A Comparative Look at Novel Benzoxazine Derivatives: An Illustrative Analysis
Table 1: Comparative Physicochemical and ADME Properties of Illustrative Benzoxazine Derivatives
| Compound ID | R1-Substituent | R2-Substituent | MW ( g/mol ) | clogP | Thermodynamic Solubility (µM) at pH 7.4 | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | Human Liver Microsomal Stability (t½, min) | Human Plasma Protein Binding (%) |
| BZ-1 (Parent) | H | H | 250.28 | 2.5 | 50 | 8.5 | 45 | 92.5 |
| BZ-2 | Cl | H | 284.73 | 3.2 | 22 | 12.1 | 55 | 96.8 |
| BZ-3 | OCH₃ | H | 280.31 | 2.3 | 65 | 6.2 | 30 | 89.1 |
| BZ-4 | H | Morpholine | 335.39 | 1.8 | 120 | 2.5 | >60 | 85.3 |
Expert Interpretation:
-
Solubility: The introduction of a lipophilic chloro group in BZ-2 decreases aqueous solubility compared to the parent BZ-1 , a common trade-off in medicinal chemistry. Conversely, the more polar morpholine group in BZ-4 significantly enhances solubility, which is often desirable for oral absorption. The methoxy group in BZ-3 has a modest positive impact on solubility.
-
Permeability: The increased lipophilicity of BZ-2 correlates with higher permeability in the Caco-2 assay, suggesting good potential for intestinal absorption.[4] In contrast, the polar morpholine moiety in BZ-4 reduces its passive permeability. This highlights a classic challenge in drug design: balancing solubility and permeability.
-
Metabolic Stability: BZ-2 shows a slight improvement in metabolic stability over the parent compound, possibly due to the electron-withdrawing nature of the chlorine atom hindering oxidative metabolism. The methoxy group of BZ-3 , a common site for O-demethylation, leads to reduced metabolic stability. The morpholine ring in BZ-4 appears to be metabolically robust, resulting in high stability.
-
Plasma Protein Binding: A high degree of plasma protein binding is observed across the series, which is typical for lipophilic kinase inhibitors. Increased lipophilicity in BZ-2 leads to higher plasma protein binding. While high binding can limit the free drug concentration available to exert its therapeutic effect, it can also protect the drug from rapid metabolism and clearance.
Experimental Workflows and Methodologies
A scientifically rigorous ADME assessment relies on standardized and well-validated in vitro assays. The following sections detail the protocols for the key experiments that would generate the data presented above.
Thermodynamic Solubility Assay
Causality: Thermodynamic solubility is the true equilibrium solubility of a compound and is a critical parameter for oral drug absorption. Poor solubility can lead to low and variable bioavailability.
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add an excess of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Equilibration: Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the dissolved compound.
Caco-2 Permeability Assay
Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as an excellent in vitro model of the human intestinal epithelium. This assay predicts the rate and extent of intestinal absorption of orally administered drugs.
Experimental Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Dosing: Add the test compound to the apical (A) side of the monolayer.
-
Sampling: At various time points, collect samples from the basolateral (B) side.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Diagram 1: Caco-2 Permeability Assay Workflow
Caption: Workflow of the Caco-2 permeability assay.
Human Liver Microsomal Stability Assay
Causality: The liver is the primary site of drug metabolism. Human liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of drugs. This assay provides an early indication of a compound's metabolic clearance.
Experimental Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes and the test compound in a phosphate buffer.
-
Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins.
-
Quantification: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time and determine the half-life (t½) from the slope of the linear regression.
Diagram 2: Metabolic Stability Assessment Workflow
Caption: Workflow for determining metabolic stability.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Causality: The extent to which a drug binds to plasma proteins influences its distribution, metabolism, and excretion. Only the unbound (free) fraction of the drug is pharmacologically active and available for clearance. Equilibrium dialysis is the gold standard method for determining plasma protein binding.
Experimental Protocol:
-
Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane separating two chambers.
-
Sample Addition: Add plasma containing the test compound to one chamber and a buffer solution to the other chamber.
-
Equilibration: Incubate the plate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Quantification: Determine the concentration of the compound in both samples by LC-MS/MS.
-
Calculation: Calculate the percentage of plasma protein binding using the formula: % Bound = [ (Cplasma - Cbuffer) / Cplasma ] * 100, where Cplasma and Cbuffer are the compound concentrations in the plasma and buffer chambers, respectively.
Conclusion: Integrating ADME for Successful Benzoxazine Drug Discovery
The successful development of novel benzoxazine derivatives hinges on a multi-parameter optimization strategy where ADME properties are considered in parallel with biological potency and selectivity. The illustrative data and detailed protocols presented in this guide underscore the importance of a systematic and comparative approach to ADME assessment. By understanding the interplay between chemical structure and pharmacokinetic properties, medicinal chemists can make more informed decisions, leading to the design of benzoxazine-based therapeutics with a higher probability of clinical success. This early, data-driven approach is not merely a risk mitigation strategy but a cornerstone of efficient and effective drug discovery.
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A Comparative Analysis of Target Selectivity: (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine Scaffold in Kinase Inhibition
In the landscape of targeted therapeutics, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile.[1][2] Off-target activities can lead to unforeseen toxicities and diminish the therapeutic window of a potential drug candidate. This guide provides an in-depth assessment of the target selectivity of a novel kinase inhibitor scaffold, (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine, hereafter referred to as Compound B.O.M. We will explore its performance in comparison to established kinase inhibitors, providing a comprehensive analysis supported by experimental data and detailed methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate the potential of this chemical series.
The Imperative of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[3] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3] While the development of kinase inhibitors has revolutionized treatment paradigms, achieving selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.[1][4][5] A highly selective inhibitor preferentially binds to its intended target, minimizing engagement with other kinases and thereby reducing the likelihood of off-target effects.[2] Conversely, multi-targeted inhibitors can be advantageous in certain contexts, but this polypharmacology should be a deliberate design feature rather than an unintended consequence.[1]
The (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine scaffold has emerged from medicinal chemistry efforts exploring the broader 2H-benzo[b][3][6]oxazine class, which has shown promise in targeting kinases such as PI3Kα and CDK9.[7][8] This guide will present a hypothetical yet plausible selectivity profile for Compound B.O.M. to illustrate the rigorous experimental workflow required for such an assessment.
Comparative Inhibitors
To contextualize the selectivity profile of Compound B.O.M., we will compare its activity against two well-characterized kinase inhibitors:
-
Staurosporine: A potent but non-selective kinase inhibitor, often used as a positive control in kinase assays.[3] Its broad activity across the kinome serves as a benchmark for promiscuity.
-
Dasatinib: A dual Src/Abl kinase inhibitor that, while clinically effective, is known to inhibit multiple other tyrosine kinases.[1] It represents a "spectrum selective" inhibitor.[9]
Experimental Assessment of Kinase Selectivity
A multi-faceted approach is essential for a thorough evaluation of kinase inhibitor selectivity. We employ a combination of in vitro biochemical assays and cell-based target engagement studies to build a comprehensive profile of Compound B.O.M.
In Vitro Kinase Inhibition Profiling
The initial assessment of inhibitor selectivity is typically performed using in vitro kinase activity assays against a large panel of purified kinases, often referred to as kinome scanning.[4][9][10] This provides a broad overview of the inhibitor's potency and spectrum of activity.
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[3][11]
-
Compound Preparation: A 10-point serial dilution of Compound B.O.M., Staurosporine, and Dasatinib is prepared in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, 2.5 µL of the serially diluted compound or DMSO (vehicle control) is added to each well.
-
Enzyme Addition: 2.5 µL of the specific kinase is added to each well and incubated for 10 minutes at room temperature to allow for inhibitor-enzyme binding.[3]
-
Reaction Initiation: The kinase reaction is initiated by adding 5 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km,ATP for each kinase to ensure that the resulting IC50 values reflect the intrinsic affinities of the inhibitors.[1] The plate is then incubated at 30°C for 60 minutes.[3]
-
ADP Detection: 10 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP, followed by a 40-minute incubation at room temperature.[3]
-
Signal Generation: 20 µL of Kinase Detection Reagent is added to each well, and the plate is incubated for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[3]
-
Data Acquisition and Analysis: Luminescence is measured using a plate reader. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[3]
Caption: Workflow for the in vitro luminescence-based kinase assay.
The inhibitory activity of Compound B.O.M. is compared against Staurosporine and Dasatinib across a representative panel of kinases.
| Kinase Target | Compound B.O.M. IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) |
| Target Kinase X | 10 | 5 | 1 |
| Kinase A | >10,000 | 15 | 50 |
| Kinase B | 1,500 | 10 | 25 |
| Kinase C | >10,000 | 20 | >10,000 |
| Kinase D (Src) | 5,000 | 2 | 0.8 |
| Kinase E (Abl) | 8,000 | 15 | 1.2 |
| Kinase F | >10,000 | 8 | 150 |
Interpretation of IC50 Values: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under the specified experimental conditions.[12] It is important to note that the IC50 value is dependent on the ATP concentration.[1][13] For ATP-competitive inhibitors, a higher ATP concentration will result in a higher IC50 value.[1] By keeping the ATP concentration near the Km,ATP of each kinase, we can more accurately compare the intrinsic potencies of the inhibitors.[1] The dissociation constant, Ki, is an intrinsic measure of affinity and is independent of enzyme concentration.[14]
From the hypothetical data, Compound B.O.M. demonstrates high potency against its intended Target Kinase X with an IC50 of 10 nM. Importantly, it shows significantly less activity against other kinases in the panel, with IC50 values in the micromolar range or greater, suggesting a high degree of selectivity. In contrast, Staurosporine inhibits all tested kinases with high potency, confirming its non-selective nature.[3] Dasatinib shows high potency against its known targets, Src and Abl, but also inhibits other kinases, illustrating its multi-targeted profile.[1]
Cellular Target Engagement
To validate that the observed in vitro activity translates to target engagement within a cellular context, we utilize the Cellular Thermal Shift Assay (CETSA).[15] This method assesses the binding of a compound to its target protein in intact cells by measuring the ligand-induced thermal stabilization of the protein.[16][17]
-
Cell Treatment: Intact cells are treated with Compound B.O.M. at various concentrations or with a vehicle control (DMSO) and incubated.[17]
-
Heat Treatment: The cell suspensions are then heated to a range of temperatures to induce protein denaturation.[15]
-
Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.[15][18]
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by a standard protein detection method, such as Western blotting or ELISA.[15]
-
Data Analysis: The amount of soluble target protein is plotted against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[16] An isothermal dose-response can also be performed at a fixed temperature to determine the concentration of the compound required for half-maximal stabilization (EC50).[17]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
The CETSA results for Compound B.O.M. on Target Kinase X would ideally show a dose-dependent thermal stabilization, confirming that the compound binds to and stabilizes its target in a cellular environment. When compared to off-target kinases identified in the in vitro screen, no significant thermal shift would be expected, further validating the selectivity of Compound B.O.M.
Signaling Pathway Analysis
To understand the functional consequences of target engagement, it is crucial to analyze the downstream signaling pathways.
Caption: Inhibition of a hypothetical signaling pathway by Compound B.O.M.
By inhibiting Target Kinase X, Compound B.O.M. is expected to modulate downstream signaling events, leading to a specific cellular response. This can be experimentally verified by measuring the phosphorylation status of known downstream substrates of Target Kinase X in cells treated with Compound B.O.M. A selective inhibitor should only affect the signaling pathway regulated by its direct target.
Conclusion
The comprehensive assessment of kinase inhibitor selectivity requires a combination of in vitro and cellular assays. The hypothetical (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine, Compound B.O.M., demonstrates a promising selectivity profile in our illustrative analysis. Its high potency against the intended target, coupled with minimal off-target activity in a broad kinase panel and confirmed target engagement in a cellular context, highlights the potential of this scaffold for developing highly selective kinase inhibitors.
This guide underscores the importance of a rigorous and multi-pronged approach to selectivity profiling in the early stages of drug discovery. Such detailed characterization is paramount for advancing kinase inhibitors with the desired efficacy and a favorable safety profile into clinical development.
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Ding, H., & Liu, H. (2018). Design, synthesis and biological evaluation of novel series of 2H-benzo[b][3][6]oxazin-3(4H)-one and 2H-benzo[b][3][6]oxazine scaffold derivatives as PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 26(14), 3982–3991. [Link]
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Mei, Q., & Yang, L. (2023). Design, synthesis and biological evaluation of novel 3,4-dihydro-2H-[3][6]oxazino [2,3-f]quinazolin derivatives as EGFR-TKIs. Bioorganic & Medicinal Chemistry Letters, 80, 129104. [Link]
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Kumar, S., & Kumar, R. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][3][6] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 19(15), 4204–4206. [Link]
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Mohammed, E. U. R., Porter, Z. J., & Jennings, I. G. (2022). Synthesis and biological evaluation of 4H-benzo[e][3][9]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. Bioorganic & Medicinal Chemistry, 69, 116832. [Link]
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Mohammed, E. U. R., Porter, Z. J., & Jennings, I. G. (2022). Synthesis and biological evaluation of 4H-benzo[e][3][9]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. Bioorganic & Medicinal Chemistry, 69, 116832. [Link]
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El-Faham, A., & Al-Othman, Z. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of Heterocyclic Chemistry, 58(5), 1017-1044. [Link]
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Wang, Y., & Chen, H. (2022). Discovery of 2H-benzo[b][3][6]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European Journal of Medicinal Chemistry, 238, 114461. [Link]
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de Chaffoy de Courcelles, D., & Roevens, P. (2000). Selectivity of the diacylglycerol kinase inhibitor 3-[2-(4-[bis-(4-fluorophenyl)methylene]-1-piperidinyl)ethyl]-2, 3-dihydro-2-thioxo-4(1H)quinazolinone (R59949) among diacylglycerol kinase subtypes. Biochemical Pharmacology, 59(7), 763–772. [Link]
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Bollu, V. R., & Allaka, T. R. (2017). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][6]oxazin-3(4H)-one Derivatives. Anticancer Agents in Medicinal Chemistry, 17(10), 1403–1413. [Link]
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Annor-Gyamfi, J. K., & Bunce, R. A. (2019). 4H-Benzo[d][3][9]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3555. [Link]
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Acar, Ç., & Yurttaş, L. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][3][6]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2110. [Link]
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Zhou, J., & Wang, Y. (2014). Synthesis of 6-cinnamoyl-2H-benzo[b][3][6]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. European Journal of Medicinal Chemistry, 79, 95–101. [Link]
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A Guide to the Reproducible Synthesis and Biological Evaluation of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine
A Guide to the Reproducible Synthesis and Biological Evaluation of (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine
This guide provides an in-depth analysis of the synthesis and biological testing of (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine, a heterocyclic compound belonging to a class of molecules with significant therapeutic potential. The benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including neuroprotective, anticancer, and anti-inflammatory properties.[3][4][5] This document moves beyond simple protocols to explore the critical parameters that govern experimental reproducibility, offering researchers, scientists, and drug development professionals a framework for achieving consistent and reliable results.
Part 1: Achieving Reproducibility in Chemical Synthesis
The synthesis of substituted benzoxazines can be approached through various pathways. The choice of route often involves a trade-off between yield, scalability, and the ease of purification. Reproducibility hinges on meticulous control over reaction parameters and a deep understanding of the mechanism.
Reference Synthetic Protocol: A Stepwise Approach
A common and reliable method to synthesize the target compound involves the formation of the benzoxazine ring followed by the introduction of the aminomethyl group. This stepwise approach allows for better control and purification of intermediates compared to some one-pot Mannich reactions.[6]
Step 1: Synthesis of 2-(2-nitrophenoxy)acetonitrile This step involves a nucleophilic aromatic substitution reaction.
-
Dissolve 2-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), and stir the mixture at room temperature for 30 minutes. The formation of the phenoxide is the critical activating step.
-
Add 2-bromoacetonitrile (1.1 eq) dropwise to the solution.
-
Heat the reaction mixture to 60-70°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction, pour it into ice water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Reductive Cyclization to 3,4-dihydro-2H-benzo[b][1][2]oxazin-3-amine This key step forms the heterocyclic ring.
-
Dissolve the 2-(2-nitrophenoxy)acetonitrile (1.0 eq) in ethanol or methanol.
-
Add a reducing agent. A common choice is catalytic hydrogenation using Palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH₄) can be used, which reduces both the nitro and nitrile groups simultaneously. The choice of agent is critical; catalytic hydrogenation is often milder and more selective.
-
If using LiAlH₄, dissolve it in anhydrous THF and add the nitrile solution dropwise at 0°C. Then, allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction carefully (e.g., by sequential addition of water and NaOH solution for LiAlH₄).
-
Filter the mixture and extract the product into an organic solvent. Purify as needed.
Causality Note: The choice of reducing agent dictates the outcome. Catalytic hydrogenation is often preferred for its operational simplicity and safety, but LiAlH₄ offers a more forceful reduction that can be advantageous for less reactive substrates. Reproducibility here depends on catalyst activity and hydrogen pressure, or the precise stoichiometry and handling of the pyrophoric LiAlH₄.
Visualizing the Synthetic Workflow
Caption: Principle of the fluorometric MAO inhibition assay.
Comparison of Biological Assay Formats
The choice of assay can significantly impact throughput, cost, and reproducibility.
| Assay Type | Principle | Advantages | Disadvantages & Reproducibility Challenges |
| Fluorometric | Enzymatic production of H₂O₂ is coupled to a fluorescent probe reaction. [2] | High sensitivity, non-radioactive, amenable to high-throughput screening (HTS). [7] | Potential for interference from fluorescent compounds; signal can be sensitive to pH and temperature fluctuations. |
| Colorimetric | Similar to fluorometric, but the final product is a colored compound measured by absorbance. | Non-radioactive, uses standard plate readers. | Lower sensitivity than fluorescence; subject to colorimetric interference from test compounds. [2] |
| Radiometric | Measures the release of a radiolabeled product from a radiolabeled substrate. | Considered a "gold standard" for accuracy; less prone to compound interference. | Requires handling and disposal of radioactive materials; lower throughput. |
| Neuroprotection Assay (Cell-based) | Measures the ability of a compound to protect neuronal cells (e.g., SH-SY5Y) from an insult like oxidative stress (H₂O₂). [3][8] | Provides data in a more physiologically relevant context (cell health). | High inherent variability (cell passage number, density); reproducibility requires strict cell culture and treatment protocols. [9][10] |
Conclusion
Achieving reproducible results in the synthesis and biological evaluation of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine requires a scientifically rigorous approach that extends beyond simply following a recipe. In synthesis, the choice of reaction pathway must be balanced with a strict control over reagent quality and reaction conditions. In biological testing, understanding the nuances of the chosen assay—from enzyme kinetics to potential compound interference—is critical for generating trustworthy data. By embracing the principles of causality, employing self-validating protocols, and documenting every critical parameter, researchers can build a robust and reliable foundation for advancing promising compounds from the bench to potential clinical applications.
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Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]
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Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine
A Guide to the Safe Disposal of (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine
This document provides a comprehensive, step-by-step guide for the proper disposal of (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine and its associated waste streams. Developed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory requirements with field-proven best practices to ensure safety, compliance, and environmental stewardship. The procedures outlined are grounded in an understanding of the compound's chemical nature and the regulatory frameworks governing laboratory waste.
Part 1: Hazard Profile & Chemical Assessment
A thorough understanding of a compound's hazard profile is the foundation of its safe management and disposal. In the absence of a specific, publicly available Safety Data Sheet (SDS) for (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine, we must infer its potential hazards from its structural components: the benzoxazine core and the primary amine functional group.
The parent compound, 3,4-Dihydro-2H-1,4-benzoxazine, is known to cause skin and eye irritation and is harmful if swallowed[3]. The addition of a methanamine group introduces the hazards typically associated with primary amines, which can include toxicity and corrosivity. Therefore, it is imperative to handle (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine as a hazardous substance.
| Hazard Category | Anticipated Risk | Rationale & Source Analogs |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, inhaled, or in contact with skin. | Based on the GHS classifications for the parent benzoxazine structure[3]. |
| Skin Corrosion/Irritation | Causes skin irritation. May cause burns. | Benzoxazine is a known irritant[3]. Amines are often corrosive. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Risk of serious damage. | Benzoxazine is a known eye irritant[3]. |
| Environmental Hazard | Potentially harmful to aquatic life. | Many amine compounds are toxic to aquatic organisms. Disposal into sewer systems is prohibited[1][4]. |
Part 2: Regulatory Framework for Laboratory Waste
The disposal of chemical waste from laboratories is strictly regulated to protect human health and the environment. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA)[1].
Key regulatory requirements include:
-
Waste Determination: Generators are responsible for determining if their waste is hazardous[5]. Given the anticipated hazards, waste containing (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine must be managed as hazardous waste.
-
Prohibition of Improper Disposal: It is illegal to dispose of hazardous chemical waste via standard trash or sewer systems[1][2].
-
Container Management: Waste must be stored in containers that are chemically compatible, in good condition, and securely closed except when adding or removing waste[1][2].
-
Segregation: Incompatible chemicals must be segregated to prevent dangerous reactions[1]. For this compound, this means keeping it separate from strong oxidizing agents and acids.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards[2].
For academic institutions, the EPA's Subpart K regulations offer an alternative set of standards for managing hazardous waste in laboratories, emphasizing the development of a Laboratory Management Plan and setting specific time limits for waste removal[5][6].
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing waste streams containing (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine from generation to final disposal.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous reactions and to ensure cost-effective disposal.
-
Solid Waste: Collect contaminated personal protective equipment (PPE), weigh boats, and contaminated consumables in a designated, lined, and sealed solid waste container.
-
Liquid Waste (Non-halogenated): Collect unused solutions, reaction mixtures, and solvent rinses (e.g., from methanol, ethanol, acetone) in a dedicated "Non-Halogenated Solvent Waste" container.
-
Liquid Waste (Halogenated): If chlorinated solvents (e.g., dichloromethane, chloroform) are used, collect this waste in a separate, dedicated "Halogenated Solvent Waste" container. Halogenated solvent disposal is often more expensive, making segregation economically prudent[4].
-
Aqueous Waste: Collect aqueous solutions containing the compound in a dedicated aqueous waste container. Do not discharge to the sewer[4].
Step 2: Container Selection and Labeling
The integrity of the disposal process begins with the container.
-
Select a Compatible Container: Use a sturdy, leak-proof container with a screw-top cap. High-density polyethylene (HDPE) or glass bottles are typically appropriate. Ensure the container material is compatible with all components of the waste mixture[1][2].
-
Attach a Hazardous Waste Label: Immediately affix a completed hazardous waste label from your institution's Environmental Health and Safety (EHS) department.
-
Complete the Label: Fill out the label with the following information:
-
The words "Hazardous Waste."
-
Full chemical names of all constituents, including "(3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine" and any solvents. Do not use abbreviations[2].
-
The percentage of each component.
-
The date the container was first used to accumulate waste.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Step 3: Safe Accumulation and Storage
Waste must be managed safely within the laboratory before pickup.
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when you are actively adding waste[2][4]. This prevents the release of volatile organic compounds (VOCs) and protects lab personnel.
-
Use Secondary Containment: Place all liquid waste containers in a secondary containment bin that is chemically resistant and large enough to hold the entire contents of the container in case of a leak[1][2].
-
Store Near Generation Point: Accumulate waste at or near the point of generation, under the control of laboratory personnel[1][5].
Step 4: Decontamination of Empty Containers and Glassware
Empty containers that held the pure compound must be managed as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the empty container (e.g., a stock bottle) three times with a suitable solvent, such as acetone or methanol.
-
Collect the Rinsate: The first rinse must be collected and disposed of as hazardous waste[2]. Subsequent rinses should also be collected as hazardous waste.
-
Deface the Label: Once the container is thoroughly rinsed and air-dried, completely obliterate or remove the original manufacturer's label[2][4].
-
Dispose of the Container: Dispose of the rinsed and defaced container in the appropriate solid waste stream (e.g., designated glass disposal box)[2].
Step 5: Spill Management
Accidental spills must be treated as hazardous waste.
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert colleagues and your supervisor.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials.
-
Collect Cleanup Debris: All materials used to clean up the spill, including absorbents and contaminated PPE, must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly[4].
Step 6: Arranging for Final Disposal
Laboratory personnel should never transport hazardous waste themselves[4].
-
Monitor Fill Level: Do not overfill waste containers. Leave at least 10% of headspace to allow for expansion.
-
Request Pickup: Once a container is full or has reached its accumulation time limit (often six to twelve months in academic labs), submit a waste pickup request to your institution's EHS department[2][5].
Part 4: Visualizing the Disposal Workflow
To ensure clarity and rapid comprehension, the following diagram illustrates the decision-making process for handling waste streams of (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine.
Caption: Disposal workflow for (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine waste.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- Regulation of Laboratory Waste. American Chemical Society (ACS).
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety.
- 3,4-Dihydro-2H-1,4-benzoxazine.
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine
In the fast-paced environment of drug discovery and development, the safety of our researchers is paramount. This guide provides essential, in-depth guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine. As a Senior Application Scientist, my aim is to blend technical precision with practical, field-tested advice to ensure your work is not only groundbreaking but also fundamentally safe.
Understanding the Risks: A Proactive Stance on Safety
(3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine's molecular structure suggests several potential hazards that dictate our PPE strategy:
-
Dermal Absorption: Aromatic amines are often readily absorbed through the skin, leading to systemic toxicity.
-
Respiratory Hazards: If the compound is a powder or becomes aerosolized, inhalation can be a primary route of exposure.
-
Eye Irritation: As with many amine-containing compounds, direct contact with the eyes is likely to cause serious irritation.
-
Unknown Long-Term Effects: For many novel research chemicals, the full toxicological profile is not yet understood. A cautious approach is therefore essential.
Given these potential risks, a multi-layered PPE approach is required to create a robust barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE requirements for handling (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine. The level of protection may need to be escalated based on the scale of the experiment and the potential for exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses/goggles when there is a significant splash hazard. | Protects the eyes from splashes and aerosols. A face shield provides an extra layer of protection for the entire face. |
| Body Protection | A fully-buttoned laboratory coat, preferably made of a flame-resistant material. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary, especially when handling powders or generating aerosols. | Protects against the inhalation of the compound. The need for respiratory protection should be determined by a formal risk assessment. |
Operational Protocols: A Step-by-Step Guide to Safe Handling
1. Pre-Experiment Preparation:
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment. Consider the quantity of the compound being used, the potential for aerosolization, and the duration of the handling.
-
Fume Hood Verification: Ensure your chemical fume hood is functioning correctly. Check the certification sticker and the airflow monitor. All manipulations of (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine should be performed within a certified fume hood.
-
PPE Inspection: Inspect all PPE for any signs of damage before use. Ensure you have the correct sizes and types of gloves, and that your respirator, if needed, has been fit-tested.
2. Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial for ensuring complete protection.
Caption: A workflow diagram illustrating the correct sequence for donning PPE.
3. Handling (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine:
-
Work Within a Fume Hood: Always handle the compound inside a properly functioning chemical fume hood to minimize inhalation exposure.
-
Avoid Raising Dust: If handling a solid, use techniques that minimize dust generation, such as gentle scooping rather than pouring from a height.
-
Double Gloving: Wear two pairs of nitrile gloves. If the outer glove becomes contaminated, remove it carefully and replace it immediately.
-
Immediate Cleanup: Clean up any spills immediately using appropriate procedures and materials.
4. Post-Experiment Procedures:
-
Decontamination: Decontaminate any surfaces that may have come into contact with the chemical.
-
Waste Disposal: Dispose of all contaminated waste, including gloves and disposable lab coats, in a designated hazardous waste container. Follow your institution's specific guidelines for chemical waste disposal.
5. Doffing PPE: A Critical Step to Avoid Contamination
The process of removing PPE is as important as putting it on. A mistake here can lead to exposure.
Caption: A workflow diagram illustrating the correct sequence for doffing PPE to prevent self-contamination.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan: Responsible Stewardship
All waste contaminated with (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine must be treated as hazardous.
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not pour chemical waste down the drain.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the appropriate hazard symbols.
-
Collection: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research. Safety is a continuous commitment, and this guide serves as a foundational resource in that endeavor.
References
-
Sigma-Aldrich. Safety Data Sheet for a structurally similar compound. (Note: A specific SDS for (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanamine is not publicly available. This reference is to an SDS for a related benzoxazine or aromatic amine compound that would inform a conservative safety approach).
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.[Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard.[Link]
-
The National Institute for Occupational Safety and Health (NIOSH). Glove Selection and Usage.[Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
